AAK1-IN-3 TFA
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
Fórmula molecular |
C24H22F6N4O4 |
|---|---|
Peso molecular |
544.4 g/mol |
Nombre IUPAC |
2-[(1R)-1-amino-3-methylbutyl]-6-pyridin-4-ylquinoline-4-carbonitrile;bis(2,2,2-trifluoroacetic acid) |
InChI |
InChI=1S/C20H20N4.2C2HF3O2/c1-13(2)9-18(22)20-11-16(12-21)17-10-15(3-4-19(17)24-20)14-5-7-23-8-6-14;2*3-2(4,5)1(6)7/h3-8,10-11,13,18H,9,22H2,1-2H3;2*(H,6,7)/t18-;;/m1../s1 |
Clave InChI |
ARWMHIAYTRRPLS-JPKZNVRTSA-N |
SMILES isomérico |
CC(C)C[C@H](C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC(C)CC(C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Mechanism of Action of AAK1-IN-3 TFA
This document provides a comprehensive technical overview of the mechanism of action for this compound, a potent and brain-penetrant inhibitor of the Adaptor Associated Kinase 1 (AAK1).
Introduction to AAK1
Adaptor Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in the regulation of clathrin-mediated endocytosis (CME). CME is a fundamental cellular process responsible for the internalization of a wide range of extracellular molecules, including nutrients, growth factors, and pathogens.
The primary function of AAK1 is to phosphorylate the μ2 subunit (AP2M1) of the Adaptor Protein 2 (AP2) complex at the Threonine 156 (Thr156) residue. The AP2 complex is a critical component of the endocytic machinery, acting as a bridge between cargo proteins and the clathrin lattice. Phosphorylation of AP2M1 by AAK1 enhances the affinity of the AP2 complex for the tyrosine-based sorting signals on cargo proteins, thereby promoting the recruitment of cargo into nascent clathrin-coated pits and facilitating vesicle formation.
Beyond its core role in endocytosis, AAK1 is involved in several key signaling pathways, including the WNT and Notch pathways, highlighting its importance in cellular signaling and homeostasis.[1] Given its central role in these processes, AAK1 has emerged as a promising therapeutic target for various conditions, including neuropathic pain and viral infections that rely on CME for cellular entry.[2]
This compound: An Overview
This compound is a quinoline (B57606) analogue that acts as a potent inhibitor of AAK1.[2][3] It is characterized by its ability to penetrate the blood-brain barrier, making it a valuable tool for investigating the central nervous system functions of AAK1 and a potential therapeutic for neurological disorders.[2]
Data Presentation: Inhibitor Properties
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Biochemical IC₅₀ | 11 nM | Recombinant AAK1 | [2][3] |
| Cellular IC₅₀ | 108 nM | HEK293 cells | [2] |
Table 2: Pharmacokinetic and Pharmacodynamic Properties of this compound
| Parameter | Value | Species | Reference |
| Brain/Plasma Ratio | 1.3 | C57BL/6 mice | [2] |
| Pharmacodynamic Effect | 46% reduction of μ2 phosphorylation | C57BL/6 mice | [2] |
| (Dose) | (30 mg/kg, s.c.) |
Core Mechanism of Action
The mechanism of action of this compound is centered on its direct inhibition of the AAK1 kinase. By binding to AAK1, likely at the ATP-binding site, this compound prevents the transfer of a phosphate (B84403) group from ATP to its substrate, AP2M1.
The direct consequences of this inhibition are:
-
Reduced AP2M1 Phosphorylation: The primary molecular effect is the decreased phosphorylation of AP2M1 at the Thr156 site.
-
Disruption of Clathrin-Mediated Endocytosis: Without proper AP2M1 phosphorylation, the AP2 complex has a reduced ability to bind cargo proteins. This impairs the assembly and maturation of clathrin-coated pits, thereby inhibiting the endocytic process.
This mechanism has been validated in vivo, where administration of this compound led to a significant reduction in the phosphorylation of the μ2 subunit in mice.[2]
Signaling Pathways and Experimental Workflows
Mandatory Visualizations
Caption: AAK1 phosphorylates the AP2M1 subunit of the AP2 complex, enhancing its ability to bind cargo and recruit clathrin, leading to the formation of an endocytic vesicle.
Caption: this compound directly binds to and inhibits AAK1, preventing the phosphorylation of its substrate, AP2M1.
Caption: Logical workflow for characterizing an AAK1 inhibitor, from initial biochemical potency to in vivo pharmacodynamic effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize AAK1 inhibitors like this compound.
Protocol 1: In Vitro AAK1 Kinase Binding Assay (LanthaScreen™ Method)
This assay measures the ability of a compound to displace a fluorescent tracer from the ATP-binding site of the AAK1 enzyme.
-
Objective: To determine the biochemical potency (IC₅₀ or Kᵢ) of the inhibitor.
-
Principle: The assay relies on Fluorescence Resonance Energy Transfer (FRET) between a europium-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled tracer that binds to the ATP site. Inhibitor binding displaces the tracer, causing a loss of FRET signal.[4]
-
Methodology:
-
Reagent Preparation: Prepare a 4X solution of the test compound (e.g., this compound) in a kinase buffer. Prepare a 4X solution of the AAK1 enzyme and a 4X solution of the fluorescent tracer.
-
Assay Plate Setup: Add 2.5 µL of the 4X test compound solution to the wells of a 384-well plate.
-
Enzyme Addition: Add 2.5 µL of the 4X AAK1 enzyme solution to each well.
-
Tracer Addition: Add 5 µL of the 2X tracer/antibody mixture to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET. Calculate the ratio of the acceptor (Alexa Fluor™ 647) and donor (europium) emission signals.
-
Analysis: Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cellular AP2M1 Phosphorylation Assay (Western Blot)
This protocol is used to measure the level of phosphorylated AP2M1 in cells following treatment with an inhibitor.
-
Objective: To confirm the inhibitor's ability to engage AAK1 and block its activity in a cellular context.
-
Principle: Western blotting uses specific antibodies to detect the total and phosphorylated forms of AP2M1 in cell lysates.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293 or HeLa) and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Strip the membrane and re-probe with an antibody for total AP2M1 and a loading control (e.g., β-actin). Quantify band intensities to determine the ratio of phosphorylated AP2M1 to total AP2M1.
-
Protocol 3: Functional Clathrin-Mediated Endocytosis Assay (Transferrin Uptake)
This assay measures the functional consequence of AAK1 inhibition on the CME pathway.
-
Objective: To assess the impact of the inhibitor on the rate of endocytosis.
-
Principle: Transferrin is a protein that is internalized exclusively through CME. By using fluorescently labeled transferrin, its uptake into cells can be visualized and quantified.[8][9][10]
-
Methodology:
-
Cell Preparation: Plate cells on glass coverslips.
-
Serum Starvation: Incubate the cells in serum-free media for 30-60 minutes to upregulate transferrin receptor expression.[9]
-
Inhibitor Treatment: Pre-incubate the cells with this compound at the desired concentration.
-
Transferrin Uptake: Add fluorescently labeled transferrin (e.g., Alexa Fluor 647-Transferrin) to the media and incubate at 37°C for a short period (e.g., 5-15 minutes) to allow internalization.[9][11]
-
Acid Wash (Optional): To distinguish between internalized and surface-bound transferrin, briefly wash the cells with an ice-cold acidic buffer (pH 3.0) to strip non-internalized ligand.[9]
-
Fixation and Staining: Wash the cells with PBS and fix with 4% paraformaldehyde. Stain nuclei with DAPI or Hoechst.[8]
-
Imaging: Mount the coverslips on slides and acquire images using a fluorescence microscope.
-
Quantification: Use image analysis software (e.g., ImageJ) to quantify the intracellular fluorescence intensity per cell. Compare the intensity in inhibitor-treated cells to control cells to determine the percent inhibition of transferrin uptake.[10]
-
References
- 1. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Phospho-AP2M1 (Thr156) (D4F3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Phospho-AP2M1 (Thr156) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 9. flowcytometry-embl.de [flowcytometry-embl.de]
- 10. protocols.io [protocols.io]
- 11. Transferrin-Uptake Assay [www2.mrc-lmb.cam.ac.uk]
AAK1-IN-3 TFA: A Technical Guide to its Structure, Synthesis, and Biological Role
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of AAK1-IN-3 TFA, a potent and brain-penetrant inhibitor of the Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental cellular process involved in nutrient uptake, signal transduction, and synaptic vesicle recycling. Due to its involvement in these pathways, AAK1 has emerged as a promising therapeutic target for a range of disorders, including neuropathic pain, neurodegenerative diseases, and viral infections. This document details the chemical structure, synthesis, and key pharmacological data of this compound. Furthermore, it elucidates the AAK1 signaling pathway and provides a detailed experimental protocol for the synthesis of this compound, aiming to facilitate further research and drug development efforts.
Chemical Structure and Properties
This compound is the trifluoroacetic acid salt of the (R)-enantiomer of a potent quinoline-based AAK1 inhibitor.
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₂₄H₂₂F₆N₄O₄ |
| Molecular Weight | 544.45 g/mol |
| Appearance | Solid |
| SMILES | N#CC1=CC(--INVALID-LINK--CC(C)C)=NC2=CC=C(C3=CC=NC=C3)C=C12.O=C(O)C(F)(F)F |
Quantitative Pharmacological Data
This compound has been characterized by its high potency and brain permeability, making it a valuable tool for in vitro and in vivo studies.
| Parameter | Value | Species/System | Reference |
| IC₅₀ (AAK1) | 11 nM | Enzyme Assay | [1] |
| IC₅₀ (cellular) | 108 nM | HEK293 cells | [1] |
| Brain/Plasma Ratio | 1.3 | Mouse | [1] |
| In Vivo Efficacy | 46% reduction of µ2 phosphorylation at 30 mg/kg (s.c.) | C57BL6 mice | [1] |
Synthesis of this compound
The synthesis of this compound, referred to as compound (R)-31 in the primary literature, involves a multi-step synthetic route. A generalized scheme is presented below, based on the findings reported by Hartz et al.[1].
Synthetic Scheme
Caption: Generalized synthetic scheme for this compound.
Experimental Protocol (Generalized)
Step 1: Synthesis of the Quinoline Core The synthesis commences with the construction of the substituted quinoline core. This is typically achieved through established methodologies such as the Friedländer annulation or a related cyclization reaction, starting from appropriately substituted anilines and carbonyl compounds.
Step 2: Introduction of the Pyridine (B92270) Moiety A Suzuki or Stille coupling reaction is employed to introduce the pyridine ring at the desired position of the quinoline core. This involves the reaction of a halogenated quinoline intermediate with a corresponding pyridine-boronic acid or -stannane derivative under palladium catalysis.
Step 3: Chiral Amine Coupling The crucial chiral amino-isobutyl side chain is introduced via a nucleophilic substitution or a reductive amination reaction. A suitable chiral amine building block is reacted with an electrophilic center on the quinoline scaffold. The stereochemistry is controlled by using the enantiomerically pure (R)-amine starting material.
Step 4: Final Deprotection and Salt Formation Any protecting groups used during the synthesis are removed in the final step. The resulting free base of AAK1-IN-3 is then treated with trifluoroacetic acid (TFA) in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether) to afford the this compound salt, which is typically a stable, crystalline solid that can be easily handled and stored.
Purification: Purification of intermediates and the final product is achieved through standard techniques such as flash column chromatography on silica (B1680970) gel, and the purity is assessed by HPLC and NMR spectroscopy.
AAK1 Signaling Pathway
AAK1 is a key regulator of clathrin-mediated endocytosis (CME) and is implicated in several signaling pathways. Its primary known function is the phosphorylation of the μ2 subunit of the AP2 adaptor complex, a critical step for the recruitment of cargo into clathrin-coated pits.
Caption: AAK1 signaling in clathrin-mediated endocytosis.
The AAK1 signaling cascade is initiated by the activation of cell surface receptors. This leads to the recruitment of the AP2 adaptor complex to the plasma membrane. AAK1 then phosphorylates the μ2 subunit of AP2, which enhances its affinity for cargo proteins and promotes the assembly of the clathrin lattice. This process culminates in the formation of clathrin-coated vesicles that internalize receptors and their ligands, thereby modulating downstream signaling pathways such as the MAPK, WNT, and Notch pathways. This compound exerts its effect by directly inhibiting the kinase activity of AAK1, thus preventing the phosphorylation of AP2 and disrupting the entire endocytic process.
Conclusion
This compound is a potent, selective, and brain-penetrant inhibitor of AAK1, making it an invaluable research tool for elucidating the physiological and pathological roles of this kinase. The well-defined chemical structure and a clear synthetic route, coupled with robust pharmacological data, provide a solid foundation for its use in target validation and as a lead compound for the development of novel therapeutics for neuropathic pain and other AAK1-associated diseases. This guide provides the essential technical information required for researchers to effectively utilize and further investigate this promising compound.
References
An In-depth Technical Guide to the Chemical Properties and Stability of AAK1-IN-3 TFA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties and stability of AAK1-IN-3 TFA, a potent and brain-penetrant inhibitor of Adaptor-Associated Kinase 1 (AAK1). The information is intended to support researchers and professionals in drug development in the handling, storage, and application of this compound.
Chemical Properties
This compound is a quinoline (B57606) analogue that has garnered interest for its potential in neuropathic pain research.[1][2] Its fundamental chemical properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | (R)-5-amino-2-(4-methyl-2-(pyridin-3-yl)quinolin-6-ylamino)cyclohexan-1-ol; 2,2,2-trifluoroacetic acid |
| Molecular Formula | C24H22F6N4O4 |
| Molecular Weight | 544.45 g/mol |
| CAS Number | 2761587-27-1 |
| Appearance | Solid (Specific color and form not publicly detailed) |
| SMILES | N#CC1=CC(--INVALID-LINK--CC(C)C)=NC2=CC=C(C3=CC=NC=C3)C=C12.O=C(O)C(F)(F)F.O=C(O)C(F)(F)F |
Solubility
The solubility of a compound is a critical parameter for its use in in vitro and in vivo studies. The known solubility of this compound is presented in the following table.
Table 2: Solubility of this compound
| Solvent | Concentration |
| DMSO | 10 mM |
Stability and Storage
Proper storage and handling are paramount to maintaining the integrity and activity of this compound.
Table 3: Stability and Storage Recommendations
| Parameter | Recommendation |
| Storage Temperature | Shipped at room temperature in the continental US; may vary elsewhere. It is advised to store the product under the recommended conditions provided in the Certificate of Analysis. |
| Shelf-Life | Not publicly specified. Long-term stability studies are recommended to establish a precise shelf-life under specific storage conditions. |
| Degradation | No specific degradation pathways for this compound have been published. However, quinoline derivatives can be susceptible to photolytic degradation. It is advisable to protect the compound from light. |
Experimental Protocols
Detailed experimental protocols for the characterization and stability testing of this compound are not publicly available. The following sections outline general, standard methodologies that can be adapted for this compound.
Solubility Assessment (Kinetic Assay)
This protocol provides a high-throughput method to estimate the kinetic solubility of a compound.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS, pH 7.4) to achieve the final desired concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation: Seal the plate and incubate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.
-
Analysis: Analyze the samples using nephelometry (light scattering) or UV-Vis spectroscopy to detect precipitation. The highest concentration at which no precipitate is observed is considered the kinetic solubility.
Short-Term Stability Assessment
This protocol assesses the stability of the compound in a specific solvent over a 24-hour period.
Methodology:
-
Solution Preparation: Prepare a solution of this compound in the desired buffer (e.g., PBS with a small percentage of DMSO) at a relevant concentration (e.g., 10 µM).
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution using a validated stability-indicating HPLC-UV or LC-MS/MS method to determine the initial peak area of the parent compound.
-
Incubation: Store the remaining solution under the desired conditions (e.g., room temperature, 37°C).
-
Time-Point Analysis: At various time points (e.g., 2, 4, 8, 24 hours), analyze additional aliquots using the same analytical method.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration. A significant decrease in the peak area of the parent compound indicates degradation.
Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[3]
Methodology:
-
Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Stress Conditions: Expose the compound to the following stress conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., up to 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate under the same temperature and time conditions as the acid hydrolysis.
-
Oxidation: Treat the solution with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), and store at room temperature, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 70°C) for a set duration (e.g., 48 hours).
-
Photostability: Expose the solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC or LC-MS/MS method to separate the parent compound from any degradation products.
-
Data Evaluation: The goal is to achieve 5-20% degradation to ensure that the primary degradation products can be reliably detected and characterized.[3]
AAK1 Signaling Pathways
AAK1 is a serine/threonine kinase that plays a crucial role in several cellular signaling pathways, primarily through its involvement in clathrin-mediated endocytosis.[4][5][6][7]
AAK1 in Clathrin-Mediated Endocytosis
AAK1 is a key regulator of clathrin-mediated endocytosis, a fundamental process for the internalization of cell surface receptors and other cargo.[4] AAK1 phosphorylates the μ2 subunit of the adaptor protein 2 (AP2) complex, which enhances the binding of AP2 to cargo and promotes the assembly of clathrin-coated pits.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
- 6. AAK1 - Wikipedia [en.wikipedia.org]
- 7. Gene - AAK1 [maayanlab.cloud]
- 8. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
AAK1-IN-3 TFA: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of AAK1-IN-3 TFA, a potent and brain-penetrant inhibitor of Adaptor-Associated Kinase 1 (AAK1). This document details its chemical properties, mechanism of action, involvement in key signaling pathways, and relevant experimental protocols.
Core Compound Information
| Parameter | Value | Reference |
| CAS Number | 2761587-27-1 | [1] |
| Molecular Weight | 544.45 g/mol | [1] |
| Chemical Formula | C₂₄H₂₂F₆N₄O₄ | [1] |
Biological Activity and Pharmacokinetics
This compound is a quinoline (B57606) analogue that demonstrates potent inhibition of AAK1, a serine/threonine kinase crucial for clathrin-mediated endocytosis. Its activity has been characterized both in vitro and in vivo, highlighting its potential for therapeutic applications, particularly in the field of neuropathic pain.
| Assay Type | Species/Cell Line | IC₅₀ | Reference |
| In Vitro Kinase Assay | - | 11 nM | [1][2] |
| Cell-Based Assay (AAK1 Inhibition) | HEK293 | 108 nM | [1] |
Pharmacokinetic Profile:
While comprehensive pharmacokinetic data for this compound is not extensively published, it is known to be a brain-penetrant kinase inhibitor with a brain-to-plasma ratio of 1.3.[1] In an in vivo study, a single 30 mg/kg subcutaneous dose of this compound resulted in a 46% reduction of μ2 phosphorylation in C57BL6 mice, demonstrating its ability to engage its target in a biological system.[1]
Mechanism of Action and Signaling Pathways
AAK1 plays a pivotal role in the regulation of intracellular trafficking through its involvement in clathrin-mediated endocytosis (CME). It phosphorylates the μ2 subunit of the adaptor protein 2 (AP2) complex, a key step in the assembly of clathrin-coated pits. By inhibiting AAK1, this compound disrupts this process, thereby affecting various cellular signaling pathways that rely on endocytosis for receptor modulation and signal transduction.
Clathrin-Mediated Endocytosis Workflow
The following diagram illustrates the general workflow of clathrin-mediated endocytosis and the point of intervention for AAK1 inhibitors.
References
Role of AAK1 in neuropathic pain pathways
An In-depth Technical Guide on the Role of Adaptor-Associated Kinase 1 (AAK1) in Neuropathic Pain Pathways
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Neuropathic pain remains a significant clinical challenge with a substantial unmet need for effective and safe analgesics. Recent genetic and pharmacological evidence has identified Adaptor-Associated Kinase 1 (AAK1) as a promising therapeutic target. AAK1 is a serine/threonine kinase critically involved in clathrin-mediated endocytosis (CME), a fundamental process for synaptic vesicle recycling and receptor trafficking. Preclinical studies demonstrate that genetic knockout or pharmacological inhibition of AAK1 produces robust antinociceptive effects in models of persistent and neuropathic pain, while leaving acute pain responses intact. The mechanism of action is distinct from traditional opioids and is functionally linked to the enhancement of α2-adrenergic signaling within the spinal cord. This guide provides a comprehensive overview of the core biology of AAK1, its role in neuropathic pain pathways, quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the critical pathways and workflows.
Introduction to AAK1
Adaptor-Associated Kinase 1 (AAK1) is a member of the Numb-associated kinase (NAK) family.[1] Its primary and most well-characterized function is the regulation of CME.[2][3] AAK1 directly interacts with the Adaptor Protein 2 (AP2) complex, a critical component of the endocytic machinery.[2] Specifically, AAK1 phosphorylates the mu-2 (μ2 or AP2M1) subunit of the AP2 complex at Threonine-156.[4][5] This phosphorylation event increases the affinity of the AP2 complex for tyrosine-based sorting motifs on cargo receptors, thereby enhancing the efficiency of their internalization.[5][6] Given its role in regulating the cell surface expression of numerous receptors, AAK1 is implicated in a variety of physiological and pathological processes, including viral entry and neurological disorders.[4][7]
AAK1 as a Validated Target for Neuropathic Pain
The validation of AAK1 as a target for neuropathic pain originated from a large-scale phenotypic screening of 3,097 mouse knockout lines.[8][9] Key findings include:
-
Genetic Validation: AAK1 knockout mice exhibited a normal response in acute pain assays (e.g., hot plate, phase I of the formalin test) but showed a significantly reduced response to persistent pain in phase II of the formalin test.[8][9] Furthermore, these knockout mice failed to develop mechanical allodynia following spinal nerve ligation (SNL), a gold-standard model of neuropathic pain.[8][9]
-
Pharmacological Validation: The development of potent and selective small-molecule inhibitors of AAK1 allowed for the pharmacological recapitulation of the knockout phenotype.[4][9] These inhibitors have demonstrated efficacy in multiple rodent models of neuropathic pain, including the SNL model, the chronic constriction injury (CCI) model, and the streptozotocin (B1681764) (STZ) model of diabetic neuropathy.[4][9]
-
Site of Action: Studies using non-brain-penetrant AAK1 inhibitors and local administration have identified the spinal cord as the key anatomical location for the antineuropathic action of these compounds.[4][9] AAK1 is expressed in the motor neurons in the ventral horn of the spinal cord.[10]
Quantitative Data from Preclinical Studies
The efficacy of AAK1 inhibition has been quantified using various small-molecule inhibitors in preclinical models. The data below summarizes key in vitro potency and in vivo efficacy findings for representative compounds.
Table 1: In Vitro Potency of AAK1 Inhibitors
| Compound | Assay Type | Target | IC50 | Ki | Reference(s) |
| LP-935509 | Enzymatic Assay | AAK1 | 3.3 ± 0.7 nM | 0.9 nM | [11] |
| Cellular Assay (μ2 Phosphorylation) | AAK1 | 2.8 ± 0.4 nM | - | [11] | |
| Enzymatic Assay | BIKE (related kinase) | 14 nM | - | [11] | |
| Enzymatic Assay | GAK (related kinase) | 320 nM | - | [11] | |
| BMS-986176/LX-9211 | Enzymatic Assay | AAK1 | 0.49 nM | - | [12] |
| TIM-098a | Enzymatic Assay | AAK1 | 0.24 µM | - | [13] |
| Cellular Assay | AAK1 | 0.87 µM | - | [13] |
Table 2: In Vivo Efficacy of AAK1 Inhibitors in Rodent Models of Neuropathic Pain
| Compound | Animal Model | Pain Modality | Dosing (Oral) | Efficacy | Reference(s) |
| LP-935509 | Mouse Formalin Test | Persistent Inflammatory Pain | 10, 30, 60 mg/kg | Dose-dependent reduction in phase II flinching. 30 & 60 mg/kg comparable to 200 mg/kg gabapentin. | [1] |
| Mouse SNL Model | Mechanical Allodynia | 10, 30, 60 mg/kg | Dose-dependent reversal of allodynia. | [1] | |
| Mouse SNL Model | Mechanical Allodynia | 3, 10, 30 mg/kg (BID for 5 days) | Consistent efficacy with no tolerance observed. | [4][14] | |
| Rat CCI Model | Thermal Hyperalgesia, Mechanical Allodynia, etc. | 0.1 - 30 mg/kg | Dose-dependent reversal of pain behaviors with ED50 values from 2-10 mg/kg. | [11] | |
| BMS-986176/LX-9211 | Rat CCI Model | Mechanical Allodynia | 1 mg/kg | Response times comparable to healthy rats. | [15] |
| Rat DDPN Model | Mechanical Allodynia | Not specified | Showed excellent efficacy. | [12][16] |
Signaling Pathways and Mechanism of Action
Core Function: AAK1 in Clathrin-Mediated Endocytosis
AAK1's fundamental role is to facilitate the internalization of transmembrane proteins. It acts as a crucial regulatory switch at the nascent clathrin-coated pit.
Caption: AAK1 phosphorylates the AP2 complex, increasing its affinity for cargo receptors and promoting endocytosis.
Proposed Mechanism in Neuropathic Pain: Modulation of α2-Adrenergic Signaling
The antinociceptive effect of AAK1 inhibition is mechanistically linked to the α2-adrenergic system, a known inhibitory pathway for pain transmission in the spinal cord.[9] Studies have shown that the analgesic effects of AAK1 inhibitors are blocked by α2-adrenergic receptor antagonists but not by opioid receptor antagonists.[4][9] The predominant α2-adrenergic receptor subtype in the human spinal cord is the α2A subtype.[17] The proposed mechanism is that AAK1 regulates the endocytosis and recycling of α2-adrenergic receptors on spinal neurons. Inhibiting AAK1 may lead to increased surface expression or altered trafficking of these receptors, thereby enhancing their inhibitory signaling in response to norepinephrine (B1679862) and producing an analgesic effect.
Caption: AAK1 inhibitors block receptor endocytosis, enhancing α2-adrenergic signaling and reducing pain transmission.
Detailed Experimental Protocols
In Vitro Assays
This protocol is adapted from commercially available Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, which measure the displacement of a fluorescent tracer from the kinase active site by an inhibitor.[18]
-
Reagent Preparation:
-
1X Kinase Buffer: Prepare from a 5X stock (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
4X Compound Dilutions: Perform a serial dilution of the test inhibitor in 100% DMSO, starting at a high concentration (e.g., 1 mM). Then, dilute this series 25-fold into 1X Kinase Buffer.
-
2X Kinase/Antibody Solution: Dilute recombinant AAK1 kinase and a Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST) in 1X Kinase Buffer to twice the final desired concentration (e.g., 10 nM kinase, 4 nM antibody).
-
4X Tracer Solution: Dilute an Alexa Fluor™ 647-labeled ATP-competitive kinase tracer in 1X Kinase Buffer to four times the final desired concentration (e.g., 400 nM).
-
-
Assay Procedure (384-well plate):
-
Add 4 µL of 4X compound dilution to each well.
-
Add 8 µL of 2X Kinase/Antibody solution to each well.
-
Add 4 µL of 4X Tracer solution to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-capable plate reader. Set excitation at ~340 nm and measure emission at two wavelengths: ~615 nm (Europium donor) and ~665 nm (Alexa Fluor™ 647 acceptor).
-
Calculate the emission ratio (665 nm / 615 nm). The ratio is proportional to the amount of tracer bound to the kinase.
-
Plot the emission ratio against the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
This protocol measures the ability of an inhibitor to block AAK1-mediated phosphorylation of its substrate, μ2, in a cellular context.
-
Cell Culture and Transfection:
-
Culture cells (e.g., HEK293 or SH-SY5Y) in appropriate media.
-
If endogenous protein levels are low, co-transfect cells with expression plasmids for human AAK1 and a tagged version of human AP2M1 (μ2).
-
-
Compound Treatment:
-
Plate the cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the AAK1 inhibitor (or vehicle control) for a defined period (e.g., 2 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
-
Immunoblotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated AP2M1 at Thr156 (pThr156-AP2M1).[19]
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total AP2M1 and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Calculate the ratio of pThr156-AP2M1 to total AP2M1 for each treatment condition.
-
Normalize the data to the vehicle control and plot against the log of inhibitor concentration to determine the cellular IC50.
-
In Vivo Models of Neuropathic Pain
The CCI model produces robust and long-lasting pain hypersensitivity.[12][20]
-
Anesthesia and Surgical Preparation:
-
Anesthetize a male Sprague-Dawley rat (200-250 g) with a suitable anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Shave the lateral surface of the left thigh and sterilize the skin.
-
-
Surgical Procedure:
-
Make a small incision in the skin and bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.
-
Free approximately 7-10 mm of the nerve proximal to its trifurcation.
-
Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with ~1 mm spacing between them. The ligatures should be tightened just enough to cause a slight constriction without arresting circulation.
-
Close the muscle layer with sutures and the skin incision with wound clips.
-
Sham-operated animals undergo the same procedure, including nerve exposure, but without ligation.
-
-
Post-Operative Care and Behavioral Testing:
-
Allow the animals to recover. Pain-like behaviors typically develop within 3-7 days and persist for several weeks.
-
Assess mechanical allodynia using von Frey filaments and thermal hyperalgesia using a plantar test apparatus at baseline (before surgery) and at multiple time points post-surgery.
-
For drug testing, administer the AAK1 inhibitor (e.g., by oral gavage) once hypersensitivity is established, and measure paw withdrawal thresholds/latencies at various times post-dosing.
-
The formalin test is a model of continuous inflammatory pain with two distinct phases. AAK1 inhibition specifically affects the second phase.[3][16]
-
Acclimation:
-
Place mice individually into clear observation chambers and allow them to acclimate for at least 20-30 minutes before injection.
-
-
Formalin Injection:
-
Briefly restrain the mouse and inject 20 µL of a low-concentration (e.g., 2.5%) formalin solution subcutaneously into the plantar surface of one hind paw using a microsyringe.
-
-
Behavioral Observation:
-
Immediately return the mouse to the observation chamber and start a timer.
-
Record the cumulative time the animal spends licking, biting, or flinching the injected paw.
-
The observation period is typically divided into two phases: Phase I (0-5 minutes post-injection), representing acute nociception, and Phase II (15-40 minutes post-injection), reflecting inflammatory pain and central sensitization.
-
-
Drug Administration and Data Analysis:
-
Administer the test compound (e.g., AAK1 inhibitor) systemically at a predetermined time before the formalin injection (e.g., 30-60 minutes prior).
-
Compare the total time spent in pain-related behaviors during Phase I and Phase II between drug-treated and vehicle-treated groups.
-
Experimental and Drug Discovery Workflow
The evaluation of a novel AAK1 inhibitor follows a standardized preclinical cascade, from initial screening to in vivo proof-of-concept.
Caption: A typical workflow for the preclinical development of an AAK1 inhibitor for neuropathic pain.
Conclusion
AAK1 represents a compelling, non-opioid target for the treatment of neuropathic pain. Its role as a key regulator of clathrin-mediated endocytosis provides a clear molecular basis for its function. The antinociceptive effects of AAK1 inhibition are robust, reproducible across multiple preclinical models, and are mechanistically linked to the spinal α2-adrenergic system. The development of potent, selective, and orally bioavailable inhibitors like BMS-986176/LX-9211, which has advanced into clinical trials, underscores the therapeutic potential of targeting this pathway.[8][12] Future research will further elucidate the specific cargo proteins and downstream signaling events modulated by AAK1 in nociceptive pathways and will determine the clinical utility of this novel therapeutic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AAK1 - Wikipedia [en.wikipedia.org]
- 4. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Novel AAK1 Splice Variant Functions at Multiple Steps of the Endocytic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AAK1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 8. Discovery and development of BMS-986176/LX-9211, a highly selective, potent oral and brain penetrable AAK1 inhibitor for neuropathic pain - American Chemical Society [acs.digitellinc.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Alpha-2A is the predominant alpha-2 adrenergic receptor subtype in human spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Dysregulation of the AP2M1 phosphorylation cycle by LRRK2 impairs endocytosis and leads to dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery and Optimization of Biaryl Alkyl Ethers as a Novel Class of Highly Selective, CNS-Penetrable, and Orally Active Adaptor Protein-2-Associated Kinase 1 (AAK1) Inhibitors for the Potential Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
AAK1-IN-3 TFA: An In-Depth Technical Guide to its Role in Clathrin-Mediated Endocytosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of AAK1-IN-3 TFA, a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1). We delve into the critical role of AAK1 in regulating clathrin-mediated endocytosis (CME), a fundamental cellular process for internalizing transmembrane proteins and other macromolecules. This document summarizes the mechanism of action of this compound, presents its key quantitative data, details relevant experimental protocols for its study, and visualizes the associated signaling pathways. This guide is intended to serve as a valuable resource for researchers investigating CME, developing novel therapeutics targeting this pathway, and exploring the therapeutic potential of AAK1 inhibition in various diseases, including neuropathic pain and viral infections.
Introduction to AAK1 and Clathrin-Mediated Endocytosis
Clathrin-mediated endocytosis is a vital cellular trafficking process responsible for the uptake of a wide range of molecules from the extracellular space and the plasma membrane. This process is initiated by the assembly of clathrin coats on the inner leaflet of the plasma membrane, leading to the formation of clathrin-coated pits that invaginate and pinch off to form clathrin-coated vesicles. A key orchestrator of this process is the Adaptor Protein 2 (AP2) complex, which links the clathrin coat to the cargo receptors destined for internalization.
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial regulatory role in CME.[1][2] AAK1 directly interacts with the AP2 complex and phosphorylates its μ2 subunit (AP2M1) at Threonine 156.[1][3] This phosphorylation event is a critical step that enhances the affinity of the AP2 complex for the tyrosine-based sorting signals present on cargo receptors, thereby increasing the efficiency of cargo recruitment and internalization.[4] The kinase activity of AAK1 is stimulated by assembled clathrin, suggesting a feedback mechanism that promotes efficient coated pit maturation. Given its central role in CME, AAK1 has emerged as a promising therapeutic target for conditions where this pathway is dysregulated, such as certain cancers, neurological disorders, and viral infections.[3]
This compound: A Potent and Selective AAK1 Inhibitor
This compound is a potent, selective, and brain-penetrant small molecule inhibitor of AAK1. Its trifluoroacetate (B77799) salt form ensures stability and solubility for research applications.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for binding to the active site of the AAK1 kinase domain. This binding prevents the phosphorylation of AAK1 substrates, most notably the AP2M1 subunit of the AP2 complex. By inhibiting AP2M1 phosphorylation, this compound reduces the efficiency of cargo receptor binding to the AP2 complex, thereby attenuating clathrin-mediated endocytosis.
Quantitative Data
The following tables summarize the available quantitative data for this compound and a closely related, well-characterized AAK1 inhibitor, SGC-AAK1-1, which can be used as a reference for its expected selectivity.
Table 1: Potency of this compound
| Parameter | Value | Cell Line | Notes |
| Biochemical IC50 | 11 nM | - | In vitro kinase assay. |
| Cellular IC50 (AAK1 Engagement) | 108 nM | HEK293 | Measured by NanoBRET assay. |
| In vivo efficacy | 46% reduction of µ2 phosphorylation | C57BL6 mice | Single 30 mg/kg subcutaneous dose. |
Table 2: Kinase Selectivity Profile of SGC-AAK1-1 (a close analog of this compound)
| Kinase | Ki (nM) | Fold Selectivity vs. AAK1 |
| AAK1 | - | 1 |
| BMP2K | >30x AAK1 Ki | >30 |
| GAK | >30x AAK1 Ki | >30 |
| STK16 | >30x AAK1 Ki | >30 |
Note: A full kinase panel screen of SGC-AAK1-1 at 1 µM showed good selectivity over 406 wild-type human kinases.[5]
Signaling Pathways Involving AAK1 and Clathrin-Mediated Endocytosis
AAK1-mediated CME is integrated into several critical signaling pathways, regulating their intensity and duration.
WNT Signaling Pathway
The WNT signaling pathway is crucial for embryonic development and adult tissue homeostasis. AAK1 acts as a negative regulator of the canonical WNT pathway.[5][6][7][8] Upon prolonged WNT stimulation, AAK1 is activated and promotes the clathrin-mediated endocytosis of the WNT co-receptor LRP6.[5][6][7][8] This internalization removes LRP6 from the cell surface, leading to a dampening of the WNT signal in a negative feedback loop.[3] Inhibition of AAK1 with compounds like this compound would be expected to increase LRP6 at the cell surface and enhance WNT signaling.
Notch Signaling Pathway
The Notch signaling pathway is essential for cell-cell communication and determining cell fate. AAK1 has been identified as a positive regulator of the Notch pathway. It acts as an adaptor for the interaction between Notch and components of the clathrin-mediated endocytic machinery, such as Eps15b.[3] AAK1 facilitates the localization of activated Notch to Rab5-positive endosomes, a step that is important for proper signal transduction.[3]
References
- 1. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational Regulation of AP1 and AP2 Clathrin Adaptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
AAK1 Signaling in Neuronal Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in the regulation of clathrin-mediated endocytosis (CME) in eukaryotic cells, a process of particular importance in neuronal function for synaptic vesicle recycling and neurotransmitter uptake.[1][2][3][4] This technical guide provides a comprehensive overview of AAK1 signaling in neuronal cells, detailing its molecular interactions, regulatory mechanisms, and its implications in neurological disorders and as a therapeutic target. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in neuroscience and drug discovery.
Core Signaling Pathway: AAK1 in Clathrin-Mediated Endocytosis
AAK1 is fundamentally involved in the intricate process of CME, which is essential for the internalization of membrane proteins and lipids. In neuronal cells, AAK1 is enriched at presynaptic terminals, where it orchestrates the recycling of synaptic vesicles, a critical step for maintaining sustained neurotransmission.[1][2][3][5]
The canonical AAK1 signaling pathway in CME involves its interaction with the adaptor protein complex 2 (AP2), a key component of the endocytic machinery. AAK1 directly binds to the alpha-adaptin subunit of the AP2 complex.[2][3] Upon this interaction, AAK1 phosphorylates the μ2 subunit (AP2M1) of the AP2 complex at the threonine 156 residue.[6][7] This phosphorylation event is a critical regulatory step that enhances the binding affinity of AP2 for tyrosine-based sorting signals present on cargo proteins, facilitating their recruitment into clathrin-coated pits.[8][9][10] The kinase activity of AAK1 is further stimulated by assembled clathrin, creating a positive feedback loop that promotes efficient cargo capture and vesicle formation.[7]
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AAK1 Identified as an Inhibitor of Neuregulin-1/ErbB4-Dependent Neurotrophic Factor Signaling Using Integrative Chemical Genomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Family-wide Structural Analysis of Human Numb-Associated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visualizing Actin and Microtubule Coupling Dynamics In Vitro by Total Internal Reflection Fluorescence (TIRF) Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Live-Cell Total Internal Reflection Fluorescence (TIRF) Microscopy to Investigate Protein Internalization Dynamics | Springer Nature Experiments [experiments.springernature.com]
- 10. Imaging and Modeling the Dynamics of Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Brain Penetrance and Distribution of AAK1-IN-3 TFA
This technical guide provides a comprehensive overview of the brain penetrance, distribution, and associated experimental protocols for AAK1-IN-3 TFA, a potent and brain-penetrant inhibitor of Adaptor-Associated Kinase 1 (AAK1). The information is tailored for researchers, scientists, and drug development professionals working in neuroscience and related fields.
Core Compound Properties
This compound is a quinoline (B57606) analogue that acts as a selective inhibitor of AAK1, a serine/threonine kinase involved in clathrin-mediated endocytosis.[1][2][3][4] Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the role of AAK1 in the central nervous system (CNS), particularly in research related to neuropathic pain.[1][2][3][5]
Quantitative Pharmacokinetic Data
The brain penetrance of this compound has been quantified, demonstrating its effective distribution into the CNS. The key pharmacokinetic parameters are summarized below.
| Parameter | Value | Species | Notes |
| IC₅₀ (AAK1) | 11 nM | N/A | In vitro enzyme inhibitory concentration.[1][2][3] |
| Cellular IC₅₀ | 108 nM | HEK293 cells | In-cell inhibitory concentration.[1][3] |
| Brain/Plasma (B/P) Ratio | 1.3 | Mouse | Indicates high permeability across the blood-brain barrier.[1][3] |
In Vivo Target Engagement
Studies in animal models confirm that this compound not only enters the brain but also engages its molecular target, AAK1. This is demonstrated by the reduction of phosphorylation of the AP2M1 (μ2) subunit, a downstream substrate of AAK1.
| Animal Model | Dose & Administration | Effect |
| C57BL6 Mice | 30 mg/kg, single subcutaneous (sc) dose | 46% reduction of μ2 phosphorylation in the brain.[1][3] |
Experimental Protocols & Methodologies
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols used to assess the brain penetrance and target engagement of AAK1 inhibitors.
Brain Penetrance Assessment (General Protocol)
While the specific study for this compound's B/P ratio is not detailed in the provided results, a general methodology for assessing brain penetrance for AAK1 inhibitors involves the following steps. This protocol is based on standard pharmacokinetic studies for CNS-targeted compounds.[6]
-
Animal Model: C57BL6 mice are commonly used for pharmacokinetic studies.[1][3]
-
Compound Administration: The compound is formulated in an appropriate vehicle and administered to the animals, typically via oral (p.o.) or subcutaneous (s.c.) injection at a defined dose (e.g., 30 mg/kg).[1][3]
-
Sample Collection: At predetermined time points post-administration, blood samples are collected (typically via cardiac puncture) into tubes containing an anticoagulant. Immediately following, the animal is euthanized, and the brain is rapidly excised.
-
Sample Processing:
-
Plasma: Blood samples are centrifuged to separate the plasma.
-
Brain: The brain is weighed and homogenized in a specific volume of a suitable buffer to create a brain homogenate.
-
-
Bioanalysis: The concentrations of the compound in both the plasma and brain homogenate are determined using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Calculation: The Brain/Plasma ratio is calculated by dividing the concentration of the compound in the brain by its concentration in the plasma.
In Vivo Target Engagement: μ2 Phosphorylation Assay
This protocol outlines the steps to measure the inhibition of AAK1 activity in the brain by assessing the phosphorylation state of its substrate, AP2M1 (μ2).[1][3]
-
Dosing: C57BL6 mice are administered a single 30 mg/kg subcutaneous dose of this compound.[1][3]
-
Tissue Collection: After a specified period to allow for drug distribution and target engagement, the mice are euthanized, and brain tissue is collected.
-
Protein Extraction: Brain tissue is homogenized in lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins. The lysate is then centrifuged to pellet cellular debris, and the supernatant containing the proteins is collected.
-
Immunoblotting (Western Blot):
-
Protein concentrations are determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of AP2M1 (μ2).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
The signal is visualized using a chemiluminescent substrate, and the band intensity is quantified using densitometry software.
-
-
Data Analysis: The level of phosphorylated μ2 is normalized to the total amount of a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading. The percentage reduction in phosphorylation in the treated group is then calculated relative to the vehicle-treated control group.
Visualizations: Pathways and Workflows
AAK1 Signaling Pathway in Endocytosis
Adaptor-Associated Kinase 1 (AAK1) is a key regulator of clathrin-mediated endocytosis, the process by which cells internalize molecules from the extracellular space. AAK1 exerts its function primarily by phosphorylating the μ2 subunit (AP2M1) of the AP2 adaptor complex. This phosphorylation event is critical for the proper assembly and function of the endocytic machinery. This compound acts by inhibiting this initial phosphorylation step.
Experimental Workflow for Brain Penetrance Analysis
The determination of a compound's ability to cross the blood-brain barrier is a critical step in the development of drugs for central nervous system disorders. The workflow involves precise dosing, sample collection, and bioanalytical quantification to establish the brain-to-plasma concentration ratio.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AAK1 (AP2 associated kinase 1)_TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AAK1 | Inhibitors | MedChemExpress [medchemexpress.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
AAK1 involvement in WNT signaling pathway
An In-depth Technical Guide on the Involvement of AAK1 in the WNT Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The WNT signaling pathway is a crucial regulator of cellular processes, including proliferation, differentiation, and cell fate decisions. Its dysregulation is implicated in numerous diseases, most notably cancer. Recent research has identified the Adaptor-Associated Kinase 1 (AAK1) as a key negative regulator of the canonical WNT pathway. This technical guide provides a comprehensive overview of the molecular mechanisms by which AAK1 modulates WNT signaling, summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the involved pathways and workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, oncology, and drug development.
Introduction to AAK1 and the WNT Signaling Pathway
The canonical WNT signaling pathway is centered around the regulation of β-catenin stability. In the absence of a WNT ligand, a "destruction complex" composed of Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon WNT ligand binding to the Frizzled (FZD) receptor and its co-receptor LRP6 (low-density lipoprotein receptor-related protein 6), the destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of target genes by associating with TCF/LEF transcription factors.
AAK1 is a serine/threonine kinase known for its role in clathrin-mediated endocytosis (CME). It phosphorylates the μ2 subunit of the AP2 adaptor complex (AP2M1), a key event in the maturation of clathrin-coated pits. As CME is a fundamental process for internalizing cell surface receptors, AAK1's involvement in various signaling pathways is an active area of investigation.
The Role of AAK1 as a Negative Regulator of WNT Signaling
Groundbreaking research has established AAK1 as a potent inhibitor of the canonical WNT pathway.[1][2][3][4] A gain-of-function screen of the human kinome first identified that AAK1 overexpression strongly suppresses β-catenin-dependent transcription.[1][2] Conversely, both genetic silencing (siRNA) and pharmacological inhibition of AAK1 lead to the activation of WNT signaling.[1][3]
The primary mechanism of this regulation is through the promotion of LRP6 endocytosis.[1][2][3][4][5] AAK1 physically interacts with LRP6 and facilitates its clearance from the plasma membrane via CME.[1][4] This reduction in surface LRP6 levels dampens the cell's ability to respond to WNT ligands, thereby suppressing downstream signaling.
Interestingly, this process forms a negative feedback loop. Prolonged WNT stimulation induces AAK1-dependent phosphorylation of AP2M1, which in turn enhances LRP6 endocytosis.[1][3][6] This suggests that after an initial wave of WNT activation, AAK1 is engaged to attenuate the signal and limit its duration.[1][3]
Quantitative Data Summary
The effects of AAK1 modulation on the WNT pathway have been quantified in several studies. The following tables summarize key findings.
Table 1: Effect of AAK1 Knockdown on WNT Target Gene Expression
| Cell Line | Target Gene | Fold Change in mRNA Expression (siAAK1 vs. siControl) | Reference |
| HEK293T | AXIN2 | ~2.5-fold increase | [1] |
| HEK293T | NKD1 | ~2.0-fold increase | [1] |
| HT1080 | AXIN2 | ~3.0-fold increase | [1] |
| HT1080 | NKD1 | ~2.5-fold increase | [1] |
Table 2: Effect of AAK1 Overexpression on WNT Target Gene Expression
| Cell Line | Target Gene | Fold Change in mRNA Expression (AAK1 OE vs. Control) | Reference |
| HEK293T | AXIN2 | ~0.5-fold decrease | [1] |
| HEK293T | NKD1 | ~0.6-fold decrease | [1] |
Table 3: Effect of AAK1 Modulation on LRP6 Protein Levels
| Cell Line | AAK1 Modulation | Change in LRP6 Levels | Reference |
| HEK293T | siRNA Knockdown | Increased total and membrane LRP6 | [1][2] |
| HEK293T | Overexpression | Decreased surface LRP6 | [1] |
Table 4: Pharmacological Inhibition of AAK1
| Compound | Cell Line | Effect on WNT Signaling | Key Observation | Reference |
| SGC-AAK1-1 | HT1080 | Activation | Reduced phosphorylation of AP2M1 (T156) | [1] |
| SGC-AAK1-1 | HT1080 | Activation | Stabilization of β-catenin | [1] |
Key Experimental Methodologies
Co-Immunoprecipitation for AAK1-LRP6 Interaction
This protocol is used to demonstrate the physical association between AAK1 and LRP6 in a cellular context.
-
Cell Culture and Transfection: Culture HEK293T cells in DMEM supplemented with 10% FBS. Co-transfect cells with plasmids encoding FLAG-tagged AAK1 and HA-tagged LRP6 using a suitable transfection reagent (e.g., Lipofectamine 2000).
-
Cell Lysis: After 24-48 hours, wash cells with ice-cold PBS and lyse them in IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-FLAG antibody overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for another 2-4 hours.
-
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-old IP Lysis Buffer to remove non-specific binding.
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-HA antibody to detect co-precipitated LRP6 and an anti-FLAG antibody to confirm the immunoprecipitation of AAK1.
-
TCF/LEF Luciferase Reporter Assay (BAR Assay)
This assay quantifies the transcriptional activity of the canonical WNT pathway.
-
Cell Culture and Transfection: Plate HEK293T cells in a 96-well plate. Transfect cells with a β-catenin Activated Reporter (BAR) plasmid (containing TCF/LEF binding sites upstream of a luciferase gene) and a Renilla luciferase plasmid (for normalization). Co-transfect with either AAK1 expression vectors or AAK1-targeting siRNAs.
-
WNT Stimulation: After 24 hours, treat the cells with WNT3A-conditioned media or a GSK3β inhibitor (e.g., CHIR99021) to activate the pathway.
-
Lysis and Luminescence Measurement: After 16-24 hours of stimulation, lyse the cells and measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the appropriate control group.
Visualizations: Pathways and Workflows
Signaling Pathway Diagram
Caption: AAK1-mediated negative feedback loop in the canonical WNT signaling pathway.
Experimental Workflow Diagram
References
- 1. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
AAK1-IN-3 TFA: A Technical Guide for Kinase Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis (CME), a fundamental cellular process for the internalization of receptors, nutrients, and pathogens. By phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex, AAK1 facilitates the assembly of clathrin coats and the subsequent formation of endocytic vesicles. Its involvement in critical signaling pathways, including Notch and WNT, and its implications in neuropathic pain, viral entry, and neurodegenerative diseases have positioned AAK1 as a significant target for therapeutic intervention.[1][2][3] AAK1-IN-3 TFA is a potent, brain-penetrant, quinoline (B57606) analogue inhibitor of AAK1, making it a valuable tool for elucidating the physiological and pathological roles of this kinase. This guide provides an in-depth overview of this compound, including its biochemical and cellular activities, and detailed protocols for its use in kinase research.
This compound: Properties and In Vitro/In Vivo Activity
This compound is a selective inhibitor of AAK1, demonstrating potent activity in both biochemical and cellular assays. Its ability to cross the blood-brain barrier allows for the investigation of AAK1's role in the central nervous system.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Assay System | Reference |
| IC50 (Biochemical) | 11 nM | In vitro kinase assay | [4][5] |
| IC50 (Cellular) | 108 nM | HEK293 cells | [4] |
| Brain/Plasma Ratio | 1.3 | In vivo (mouse) | [4] |
| In Vivo Efficacy | 46% reduction of μ2 phosphorylation | C57BL6 mice (30 mg/kg, s.c.) | [4] |
AAK1 Signaling Pathways
AAK1 is a key regulator of multiple signaling pathways, primarily through its role in clathrin-mediated endocytosis.
Clathrin-Mediated Endocytosis (CME)
AAK1's primary function is the phosphorylation of the AP2M1 (μ2) subunit of the AP2 complex, a critical step in the initiation of CME. This phosphorylation event enhances the binding of AP2 to cargo proteins, facilitating their internalization.
References
The Discovery and Development of AAK1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adaptor-associated kinase 1 (AAK1), a serine/theronine kinase, has emerged as a promising therapeutic target for a range of debilitating conditions, most notably neuropathic pain.[1][2][3] AAK1 is a key regulator of clathrin-mediated endocytosis (CME), a fundamental cellular process involved in the internalization of cell surface receptors and other extracellular molecules.[1][2] By phosphorylating the μ2 subunit of the adaptor protein 2 (AP-2) complex, AAK1 facilitates the assembly of clathrin coats and the subsequent formation of endocytic vesicles. Its involvement in critical signaling pathways, including Notch and WNT signaling, further underscores its therapeutic potential in various disease contexts, from neurological disorders to viral infections.[1] This technical guide provides an in-depth overview of the discovery and development of AAK1 inhibitors, with a focus on quantitative data, experimental protocols, and the intricate signaling pathways governed by this kinase.
Quantitative Data on AAK1 Inhibitors
The development of potent and selective AAK1 inhibitors has been a key focus of medicinal chemistry efforts. A summary of the inhibitory potency and other relevant parameters for selected AAK1 inhibitors is presented below.
| Compound | AAK1 IC50 (nM) | AAK1 Ki (nM) | Cell-based AAK1 IC50 (nM) | Other Kinase IC50 (nM) |
| LP-935509 | 3.3 | 0.9 | 2.8 | BIKE: 14, GAK: 320[4][5] |
| BMS-986176 (LX-9211) | - | - | - | - |
| BMT-090605 | - | - | 0.6 | BIKE: 45, GAK: 60[6] |
| BMT-124110 | 0.9 | - | - | BIKE: 17, GAK: 99[6] |
| SGC-AAK1-1 | 270 | 9 | - | -[6] |
| BMS-911172 | 35 | - | - | -[6] |
| Compound 23 | 0.6 | - | 2.9 | -[7] |
| TIM-063 | 8510 | - | - | -[7] |
| TIM-098a | 240 | - | 870 | - |
Pharmacokinetic Properties of Selected AAK1 Inhibitors
| Compound | Species | Oral Bioavailability (%) | Plasma Half-life (h) | Brain/Plasma Ratio |
| LP-935509 | Mouse | 100 | 3.6 | 3-4 |
| An exemplified compound | Rat | - | >120 min (in human hepatocytes) | -[8] |
Experimental Protocols
The discovery and characterization of AAK1 inhibitors rely on a suite of biochemical, cellular, and in vivo assays. Detailed methodologies for key experiments are outlined below.
Biochemical Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for determining the affinity of inhibitors for the AAK1 kinase domain.
Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the AAK1 kinase domain by a test compound. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs between the europium donor and the tracer's acceptor fluorophore. Unlabeled inhibitors compete with the tracer for binding to the kinase, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[9]
-
Prepare a 4X serial dilution of the test compound in 100% DMSO. Subsequently, dilute this series 25-fold into 1X Kinase Buffer A.[9]
-
Prepare a 4X tracer solution (e.g., 400 nM Kinase Tracer 222) in 1X Kinase Buffer A.[9]
-
Prepare a 2X kinase/antibody solution containing the AAK1 kinase (e.g., 10 nM) and a europium-labeled anti-tag antibody (e.g., 4 nM) in 1X Kinase Buffer A.[9]
-
-
Assay Procedure (384-well plate format):
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) with an excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Target Engagement Assay: NanoBRET™ Target Engagement Assay
This assay quantifies the binding of a test compound to AAK1 within living cells, providing a measure of target engagement in a physiological context.
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged AAK1 protein (donor) and a cell-permeable fluorescent tracer that binds to the AAK1 active site (acceptor). When an unlabeled compound enters the cell and binds to AAK1, it displaces the tracer, leading to a decrease in the BRET signal.[10][11]
Protocol:
-
Cell Preparation:
-
Assay Procedure:
-
Treat the cells with increasing concentrations of the test compound.
-
Add a fixed concentration of the NanoBRET™ tracer to the wells.
-
Add the NanoBRET™ Nano-Glo® substrate to initiate the luminescent reaction.[12]
-
-
Data Acquisition and Analysis:
-
Measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 600 nm) using a plate reader capable of detecting BRET signals.[13]
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).[13]
-
Plot the BRET ratio against the logarithm of the compound concentration and fit the data to determine the IC50 value, which reflects the compound's affinity for AAK1 in living cells.
-
In Vivo Efficacy Models for Neuropathic Pain
Animal models that mimic the symptoms of human neuropathic pain are crucial for evaluating the in vivo efficacy of AAK1 inhibitors.
Principle: This model involves the loose ligation of the sciatic nerve, leading to nerve inflammation and damage that results in persistent pain behaviors, such as mechanical allodynia and thermal hyperalgesia.
Protocol (Rat):
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).[14]
-
Shave and disinfect the surgical area on the lateral aspect of the thigh.
-
-
Surgical Procedure:
-
Make an incision in the skin and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.[14]
-
Place four loose ligatures (e.g., 4-0 chromic gut) around the sciatic nerve at approximately 1 mm intervals.[15] The ligatures should be tightened until they just elicit a brief twitch in the corresponding muscles.[14]
-
-
Behavioral Testing:
-
After a recovery period (typically 7-14 days), assess pain behaviors.
-
Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments of increasing stiffness.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency in response to a radiant heat source (e.g., Hargreaves test).
-
Principle: This model involves the tight ligation of specific lumbar spinal nerves (L5 and L6), which produces robust and long-lasting neuropathic pain behaviors in the ipsilateral hind paw.[18]
Protocol (Rat):
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat and place it in a prone position.
-
Make a dorsal midline incision over the lumbar spine.
-
-
Surgical Procedure:
-
Dissect the paraspinal muscles to expose the L6 transverse process.[19]
-
Remove the L6 transverse process to visualize the L4, L5, and L6 spinal nerves.[19]
-
Carefully isolate the L5 and L6 spinal nerves and tightly ligate them with a silk suture.[18][19]
-
Close the muscle and skin layers with sutures.
-
-
Behavioral Testing:
-
Following a recovery period, assess pain behaviors as described for the CCI model (mechanical allodynia and thermal hyperalgesia).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving AAK1 and a typical workflow for the discovery of AAK1 inhibitors.
Caption: AAK1's role in key signaling pathways.
Caption: A typical workflow for AAK1 inhibitor discovery.
Clinical Development of AAK1 Inhibitors
The therapeutic potential of AAK1 inhibition, particularly for neuropathic pain, has prompted the clinical investigation of lead compounds.
LX-9211 (BMS-986176)
LX-9211 is an orally administered, selective AAK1 inhibitor that has progressed to clinical trials for the treatment of diabetic peripheral neuropathic pain (DPNP) and postherpetic neuralgia (PHN).
-
RELIEF-DPN 1 (Phase 2): In this study of patients with DPNP, LX-9211 demonstrated a statistically significant reduction in the average daily pain score compared to placebo.[16] The compound was generally well-tolerated, with no treatment-related serious adverse events reported.[16]
-
RELIEF-PHN-1 (Phase 2): In patients with postherpetic neuralgia, LX-9211 did not meet the primary efficacy endpoint of a statistically significant reduction in the average daily pain score compared to placebo after six weeks.[14] However, the company noted a separation from placebo starting at week one.[14]
The development of LX-9211 is ongoing, with further studies planned to confirm its efficacy and safety profile.
Conclusion
The discovery and development of AAK1 inhibitors represent a promising avenue for addressing significant unmet medical needs, particularly in the management of neuropathic pain. The intricate role of AAK1 in fundamental cellular processes and key signaling pathways provides a strong rationale for its therapeutic targeting. Continued research efforts, leveraging the experimental approaches outlined in this guide, will be crucial for advancing the next generation of AAK1 inhibitors from the laboratory to the clinic. The availability of robust biochemical and cellular assays, coupled with well-characterized in vivo models, provides a solid foundation for the continued exploration of this important therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. LP-935509 | AAK1 | BIKE | GAKT Inhibitor | TargetMol [targetmol.com]
- 6. abmole.com [abmole.com]
- 7. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Humanwell Healthcare describes AAK1 inhibitors | BioWorld [bioworld.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 12. worldwide.promega.com [worldwide.promega.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 15. Mechanisms of Neuropathic Pain and Pain-Relieving Effects of Exercise Therapy in a Rat Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 17. criver.com [criver.com]
- 18. Spinal Nerve Ligation (SNL) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. criver.com [criver.com]
Methodological & Application
Application Notes and Protocols for AAK1-IN-3 TFA in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AAK1-IN-3 TFA is a potent and brain-penetrant inhibitor of the Adaptor-Associated Kinase 1 (AAK1)[1]. AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME) by phosphorylating the μ2 subunit (AP2M1) of the adaptor protein 2 (AP-2) complex[2][3][4]. This phosphorylation is a key regulatory step in the internalization of various cellular cargo. Beyond its role in endocytosis, AAK1 is also implicated in other signaling pathways, including the WNT and Notch pathways[2][5]. Inhibition of AAK1 is a promising therapeutic strategy for several conditions, including neuropathic pain[6]. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on AAK1 signaling and cellular functions.
Product Information
| Parameter | Value | Reference |
| Product Name | This compound | [1] |
| Target | Adaptor-Associated Kinase 1 (AAK1) | [1] |
| IC50 (biochemical) | 11 nM | [1] |
| IC50 (cellular, HEK293) | 108 nM | [1] |
| Formulation | Trifluoroacetate (B77799) salt | |
| Storage | Store at -20°C. Protect from light. | |
| Solubility | Soluble in DMSO. |
Recommended Concentration Range for Cell Culture Experiments
Based on its cellular IC50 of 108 nM in HEK293 cells, a starting concentration range of 100 nM to 10 µM is recommended for most cell-based assays. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Quantitative Data Summary
The following table summarizes the reported effects of various AAK1 inhibitors in different cell lines and assays. This data can serve as a reference for designing experiments with this compound.
| Inhibitor | Cell Line | Assay | Concentration | Observed Effect | Reference |
| SGC-AAK1-1 | HEK293T | Western Blot (pAP2M1) | Dose-dependent (starting below 1 µM) | Dose-dependent decrease in pAP2M1 levels after 2 hours. | [7][8] |
| Inhibitor 25A | HT1080 | Western Blot (pAP2M1) | 2.5 µM | Blocked WNT3A-induced phosphorylation of AP2M1 after 1 hour. | |
| TIM-098a | HeLa | Functional Assay (Early Endosome Formation) | 10 µM | Blocked the reduction in early endosome number caused by AAK1 overexpression after 6 hours. | [9] |
| Compound 17 | In vivo | Western Blot (pAP2M1) | EC50 of 8.3 µM | 82% reduction of µ2 phosphorylation. | [2] |
| Compound 18 | HEK cells | Cellular Assay | IC50 of 19 nM | Inhibition of AAK1 activity. | [2] |
Signaling Pathways and Experimental Workflow
AAK1 Signaling Pathway
The following diagram illustrates the central role of AAK1 in clathrin-mediated endocytosis and its intersection with other key signaling pathways.
Caption: AAK1 in Clathrin-Mediated Endocytosis and Signaling.
Experimental Workflow: Dose-Response Study
This diagram outlines a typical workflow for determining the effective concentration of this compound.
Caption: Workflow for this compound Dose-Response Analysis.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to assess the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. A suggested range is 0, 0.1, 0.5, 1, 2.5, 5, and 10 µM. Include a vehicle control (DMSO) at the highest concentration used for the inhibitor. Remove the medium from the wells and add 100 µL of the drug dilutions.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-AP2M1 (Thr156)
This protocol is to determine the effect of this compound on the phosphorylation of its direct substrate, AP2M1.
Materials:
-
Cells of interest (e.g., HEK293T, HT1080)
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AP2M1 (Thr156) and anti-total AP2M1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 0.1, 1, 5, 10 µM) for 2 hours[7][8].
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-AP2M1 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AP2M1.
-
Data Analysis: Quantify the band intensities and calculate the ratio of phospho-AP2M1 to total AP2M1.
Protocol 3: Functional Assay - Transferrin Uptake Assay
This assay measures the effect of AAK1 inhibition on clathrin-mediated endocytosis by monitoring the uptake of fluorescently labeled transferrin[10][11][12][13].
Materials:
-
Cells of interest (e.g., HeLa) grown on coverslips
-
Serum-free medium
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)
-
This compound stock solution (in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on coverslips in a multi-well plate and allow them to adhere and grow.
-
Drug Treatment: Treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control for 2 hours.
-
Serum Starvation: Wash the cells with PBS and incubate in serum-free medium for 30 minutes at 37°C to deplete endogenous transferrin.
-
Transferrin Uptake: Add pre-warmed serum-free medium containing fluorescently labeled transferrin (e.g., 25 µg/mL) and the AAK1 inhibitor or vehicle. Incubate for 15-30 minutes at 37°C to allow for endocytosis.
-
Cell Fixation: Wash the cells with ice-cold PBS to stop endocytosis and remove surface-bound transferrin. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Staining and Mounting: Wash the cells with PBS and mount the coverslips on microscope slides using mounting medium containing DAPI to stain the nuclei.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the intracellular fluorescence intensity of the labeled transferrin per cell to determine the effect of this compound on uptake. A decrease in intracellular fluorescence indicates inhibition of clathrin-mediated endocytosis.
Troubleshooting and Considerations
-
Solubility: Ensure that this compound is fully dissolved in DMSO before diluting in cell culture medium to avoid precipitation. The final DMSO concentration in the medium should typically be below 0.5%.
-
TFA Salt Effects: Be aware that the trifluoroacetate (TFA) counter-ion may have off-target effects in some sensitive cell lines or assays. It is advisable to include a vehicle control with the equivalent concentration of TFA if possible, or use a different salt form of the inhibitor if available.
-
Cell Line Variability: The optimal concentration and treatment time for this compound can vary significantly between different cell lines. It is essential to perform dose-response and time-course experiments for each new cell line.
-
Specificity: While this compound is a potent AAK1 inhibitor, it is good practice to confirm the on-target effect by, for example, rescuing the phenotype with an AAK1 overexpression construct that is resistant to the inhibitor, or by using siRNA-mediated knockdown of AAK1 as a comparison.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. AAK1 - Wikipedia [en.wikipedia.org]
- 4. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 12. med.upenn.edu [med.upenn.edu]
- 13. protocols.io [protocols.io]
Application Notes and Protocols for AAK1-IN-3 TFA in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of AAK1-IN-3 TFA, a potent and brain-penetrant inhibitor of Adaptor-Associated Kinase 1 (AAK1), in mouse models of neuropathic pain. The protocols outlined below are based on established methodologies and data from preclinical studies of AAK1 inhibitors.
Introduction to this compound
This compound is a quinoline (B57606) analogue that acts as a selective inhibitor of AAK1, a serine/threonine kinase involved in clathrin-mediated endocytosis.[1] AAK1 has been identified as a promising therapeutic target for neuropathic pain.[2][3] Preclinical studies with AAK1 inhibitors, including the structurally related compound LP-935509, have demonstrated significant antinociceptive effects in various rodent models of persistent and neuropathic pain.[2][4] this compound has an IC50 of 11 nM for AAK1 and is brain-penetrant, making it a suitable candidate for in vivo studies targeting the central nervous system.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and the closely related AAK1 inhibitor, LP-935509, in mice. This information can be used as a starting point for designing in vivo dosing regimens.
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Value | Species | Notes |
| IC50 (AAK1) | 11 nM | - | In vitro enzyme assay.[1] |
| Cellular IC50 (AAK1) | 108 nM | HEK293 cells | In vitro cellular assay.[1] |
| Brain/Plasma Ratio | 1.3 | Mouse | Indicates good brain penetration.[1] |
| In Vivo Efficacy | 46% reduction of µ2 phosphorylation | C57BL6 Mouse | Single subcutaneous dose of 30 mg/kg.[1] |
Table 2: Preclinical In Vivo Dosing of LP-935509 in Mouse Models of Neuropathic Pain
| Mouse Model | Route of Administration | Dose Range (mg/kg) | Observed Efficacy | Reference |
| Formalin Test (Phase II) | Oral | 10, 30, 60 | Dose-dependent reduction in paw flinching.[5] | [5] |
| Spinal Nerve Ligation (SNL) | Oral | 3, 10, 30 | Dose-dependent reversal of mechanical allodynia.[6] | [6] |
| Spinal Nerve Ligation (SNL) | Oral | 60 | Reversal of mechanical allodynia to near pre-surgery levels.[5] | [5] |
| Rotarod Assay | - | Up to 60 | No significant motor impairment observed.[3] | [3] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the proposed signaling pathway of AAK1 and a general experimental workflow for evaluating this compound in a mouse model of neuropathic pain.
Caption: Proposed mechanism of action for this compound in modulating pain signaling.
Caption: General experimental workflow for in vivo efficacy testing.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the efficacy of this compound in mouse models of neuropathic pain.
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
This surgical procedure induces mechanical allodynia, a key feature of neuropathic pain.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors and forceps
-
Wound clips or sutures
-
Silk ligature (e.g., 6-0)
-
Betadine and 70% ethanol
-
Heating pad
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic.
-
Shave and sterilize the dorsal lumbar region with betadine and ethanol.
-
Make a midline skin incision to expose the vertebrae.
-
Remove the L6 transverse process to expose the L4 and L5 spinal nerves.
-
Carefully isolate the L5 spinal nerve and tightly ligate it with a silk suture.[7]
-
Close the muscle layer with sutures and the skin incision with wound clips.[7]
-
Allow the animals to recover for a minimum of 3 days before behavioral testing.[7]
Formalin Test for Persistent Pain
This test assesses nocifensive behaviors in response to an inflammatory stimulus.
Materials:
-
Formalin solution (e.g., 2.5% in saline)
-
Microsyringe (e.g., 30-gauge needle)
-
Observation chamber
-
Video recording equipment
Procedure:
-
Acclimate the mice to the observation chamber for at least 30 minutes.[8]
-
Administer this compound or vehicle at the desired time point before the formalin injection.
-
Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.[9]
-
Immediately place the mouse back into the observation chamber and start recording.[8]
-
The total time spent licking or flinching the injected paw is recorded in two phases: Phase I (0-5 minutes) and Phase II (15-40 minutes post-injection).[9][10]
Rotarod Test for Motor Coordination
This assay is used to evaluate potential motor-impairing side effects of the test compound.
Materials:
-
Rotarod apparatus for mice
Procedure:
-
Acclimate the mice to the testing room for at least 30 minutes.[11]
-
Place the mice on the rotating rod of the apparatus.
-
The rod is set to accelerate from a low speed (e.g., 4 rpm) to a higher speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).[11][12]
-
Record the latency to fall from the rod for each mouse.
-
Perform multiple trials (e.g., 3 trials) with an inter-trial interval (e.g., 15 minutes).[11]
Preparation and Administration of this compound
Formulation:
-
For subcutaneous (s.c.) or oral (p.o.) administration, this compound can be formulated in a vehicle such as 25% Captisol in a 0.1 M citrate (B86180) buffer (pH 3.0).[2] The specific formulation may need to be optimized based on the desired dose and route of administration.
Dosing:
-
Pharmacodynamic Marker Engagement: A single subcutaneous dose of 30 mg/kg has been shown to reduce the phosphorylation of the AAK1 substrate µ2 in the mouse brain.[1]
-
Efficacy Studies: Based on data from the similar compound LP-935509, oral doses ranging from 3 to 60 mg/kg are suggested for efficacy studies in mouse models of neuropathic pain.[5][6] A dose-response study is recommended to determine the optimal dose for this compound.
-
Administration Volume: For oral gavage in mice, a typical administration volume is 10 ml/kg.[2]
Disclaimer: These protocols and application notes are intended for guidance and should be adapted and optimized by the end-user for their specific experimental needs and in accordance with institutional animal care and use committee (IACUC) guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. criver.com [criver.com]
- 8. web.mousephenotype.org [web.mousephenotype.org]
- 9. Formalin Test in Mice [bio-protocol.org]
- 10. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 11. mmpc.org [mmpc.org]
- 12. Rotarod-Test for Mice [protocols.io]
Application Notes and Protocols: AAK1-IN-3 TFA in a Spinal Nerve Ligation (SNL) Model for Neuropathic Pain Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of AAK1-IN-3 TFA, a potent and brain-penetrant Adaptor-Associated Kinase 1 (AAK1) inhibitor, in a spinal nerve ligation (SNL) model of neuropathic pain. AAK1 has emerged as a promising therapeutic target for neuropathic pain, and AAK1 inhibitors have demonstrated efficacy in preclinical models by modulating signaling pathways in the central nervous system.[1][2][3]
This compound is a quinoline (B57606) analogue with an IC50 of 11 nM for AAK1.[4][5] Its brain-penetrant nature makes it a suitable tool for in vivo studies investigating the role of central AAK1 in pain processing.[5]
Mechanism of Action
AAK1 is a serine/threonine kinase that plays a role in clathrin-mediated endocytosis, a crucial process for neuronal signaling and receptor trafficking.[6] Inhibition of AAK1 has been shown to produce antinociceptive effects in animal models of neuropathic pain.[1] The analgesic effect of AAK1 inhibitors is mechanistically linked to the enhancement of α2 adrenergic signaling within the spinal cord.[1][7] This suggests that AAK1 inhibitors may exert their effects by modulating the trafficking or signaling of α2 adrenergic receptors, which are known to be involved in pain modulation.
Signaling Pathway of AAK1 Inhibition in Neuropathic Pain
Caption: AAK1 inhibition by this compound reduces α2 adrenergic receptor internalization, enhancing its inhibitory effect on pain signaling.
Experimental Protocols
Spinal Nerve Ligation (SNL) Model in Rats
The SNL model is a widely used and robust model of neuropathic pain that mimics many of the symptoms observed in humans.[8] The procedure involves the tight ligation of spinal nerves, leading to the development of mechanical allodynia and thermal hyperalgesia.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthesia (e.g., Isoflurane)
-
Surgical instruments (scalpels, forceps, retractors)
-
4-0 silk suture
-
Wound clips or sutures for skin closure
-
Analgesics for post-operative care (e.g., buprenorphine)
Procedure:
-
Anesthetize the rat using isoflurane (B1672236) (5% for induction, 2-3% for maintenance).
-
Shave and sterilize the dorsal lumbar region.
-
Make a midline incision over the L4-S2 vertebrae.
-
Separate the paraspinal muscles to expose the L5 and L6 transverse processes.
-
Carefully remove the L6 transverse process to expose the L4 and L5 spinal nerves.
-
Isolate the L5 spinal nerve and tightly ligate it with a 4-0 silk suture.
-
Close the muscle layer with sutures and the skin with wound clips.
-
Administer post-operative analgesia as required.
-
Allow the animals to recover for at least 7 days before behavioral testing. Sham-operated animals undergo the same procedure without nerve ligation.
Assessment of Mechanical Allodynia (von Frey Test)
Mechanical allodynia, a hallmark of neuropathic pain, is the perception of pain from a non-painful stimulus. The von Frey test is the gold standard for quantifying mechanical sensitivity.
Materials:
-
Von Frey filaments (a set with logarithmically incremental stiffness)
-
Elevated mesh platform
-
Testing chambers
Procedure:
-
Acclimate the rats to the testing environment and apparatus for at least 3 days prior to testing.
-
Place the rat in an individual chamber on the elevated mesh platform and allow it to acclimate for 15-20 minutes.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament in the middle of the force range.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold (PWT).
-
Record the PWT for both the ipsilateral (ligated) and contralateral (non-ligated) paws.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in the SNL model.
Data Presentation
While specific data for this compound in the SNL model is not yet extensively published, the following tables represent the expected outcomes based on studies with other potent AAK1 inhibitors, such as LP-935509.[1][8] A single subcutaneous dose of 30 mg/kg of this compound has been shown to cause a 46% reduction of μ2 phosphorylation in mice, suggesting a biologically active dose.[5]
Table 1: Pharmacokinetic and Pharmacodynamic Properties of this compound
| Parameter | Value | Reference |
| Target | Adaptor-Associated Kinase 1 (AAK1) | [5] |
| IC50 | 11 nM | [5] |
| Brain Penetration | Yes | [5] |
| In Vivo Efficacy | 30 mg/kg (s.c.) reduces μ2 phosphorylation by 46% in mice | [5] |
Table 2: Representative Efficacy of an AAK1 Inhibitor (LP-935509) in the Rat SNL Model
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) - Pre-dose | Paw Withdrawal Threshold (g) - Post-dose | % Reversal of Allodynia |
| Vehicle | - | 2.5 ± 0.3 | 2.8 ± 0.4 | 3% |
| LP-935509 | 3 | 2.4 ± 0.2 | 6.5 ± 0.8 | 40% |
| LP-935509 | 10 | 2.6 ± 0.3 | 10.2 ± 1.1** | 75% |
| LP-935509 | 30 | 2.3 ± 0.4 | 14.5 ± 1.5*** | >100% |
| Sham | - | 15.0 ± 1.0 | 15.0 ± 1.0 | N/A |
| Data are presented as Mean ± SEM. Data is representative and adapted from studies on similar AAK1 inhibitors.[1][8] | ||||
| p<0.05, **p<0.01, ***p<0.001 compared to vehicle. |
Conclusion
This compound is a valuable pharmacological tool for investigating the role of AAK1 in neuropathic pain. The protocols and information provided herein offer a framework for researchers to design and execute in vivo studies using the SNL model. The potent and brain-penetrant nature of this compound, combined with the established link between AAK1 inhibition and the α2 adrenergic system, makes it a compelling compound for further research and development in the field of pain therapeutics.[1][5][7]
References
- 1. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AAK1 Inhibitors as an Emerging Treatment for Neuropathic Pain | PainScale [painscale.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibitors of Adaptor-Associated Kinase 1 (AAK1) May Treat Neuropathic Pain, Schizophrenia, Parkinson’s Disease, and Other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversal of nerve ligation-induced allodynia by spinal alpha-2 adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
Application Notes and Protocols for AAK1-IN-3 TFA in Chronic Constriction Injury (CCI) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adaptor-associated kinase 1 (AAK1) has emerged as a promising therapeutic target for the management of neuropathic pain. AAK1, a serine/threonine kinase, is involved in clathrin-mediated endocytosis and is highly expressed in the brain and spinal cord.[1][2] Inhibition of AAK1 has been shown to produce significant antinociceptive effects in various preclinical models of neuropathic pain, including the chronic constriction injury (CCI) model.[3][4][5] The mechanism of action is linked to the modulation of α2 adrenergic signaling, a pathway known for its antinociceptive properties in humans.[3][4] AAK1 inhibitors have been observed to reduce the increased spontaneous neural activity in the spinal cord associated with CCI.[3][4]
AAK1-IN-3 TFA is a potent, brain-penetrant inhibitor of AAK1 with an IC50 of 11 nM.[1][6][7] Its ability to cross the blood-brain barrier makes it a suitable candidate for investigating the role of central AAK1 inhibition in neuropathic pain.[7] While specific data for this compound in the CCI model is limited, this document provides detailed application notes and adapted protocols based on studies with other potent, brain-penetrant AAK1 inhibitors such as LP-935509 and BMS-986176/LX-9211.[8][9][10][11][12][13]
Data Presentation
In Vitro and In Vivo Activity of AAK1 Inhibitors
| Compound | Target | IC50 (nM) | Cell-based IC50 (nM) | In Vivo Model | Key Findings | Reference |
| This compound | AAK1 | 11 | 108 (HEK293 cells) | C57BL6 Mice | 30 mg/kg (s.c.) causes a 46% reduction of µ2 phosphorylation. | [7] |
| LP-935509 | AAK1 | 3.3 | 2.8 | Rat CCI Model | Dose-dependently reverses thermal hyperalgesia, cold allodynia, and mechanical allodynia. ED50 values range from 2 to 10 mg/kg (p.o.). | [8] |
| BMS-986176/LX-9211 | AAK1 | 2 | Not Reported | Rat Diabetic Neuropathic Pain Model | Increases paw withdrawal latency at 0.3 and 3 mg/kg. | [10] |
| BMS-911172 | AAK1 | 12 | 51 | Rat CCI Model | Active in thermal hyperalgesia and mechanical allodynia at 60 mg/kg (s.c.). | [14] |
Experimental Protocols
Chronic Constriction Injury (CCI) Model in Rats
This protocol is a standard method for inducing neuropathic pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
4-0 chromic gut sutures
-
Stereomicroscope
Procedure:
-
Anesthetize the rat using an appropriate anesthetic.
-
Make a small incision on the lateral side of the mid-thigh of the left hind limb to expose the sciatic nerve.
-
Carefully dissect the connective tissue to isolate the sciatic nerve proximal to its trifurcation.
-
Loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve with about 1 mm spacing between each ligature.
-
The ligatures should be tightened until they just barely constrict the nerve, causing a slight indentation without arresting epineural blood flow.
-
Close the muscle layer and skin with appropriate sutures.
-
Administer post-operative analgesics as per institutional guidelines.
-
Allow the animals to recover for at least 7 days before behavioral testing to allow for the full development of neuropathic pain symptoms.
Administration of this compound
Note: The following protocol is adapted from studies using other orally bioavailable, brain-penetrant AAK1 inhibitors. Dose optimization for this compound is recommended.
Materials:
-
This compound
-
Vehicle (e.g., 20% SBE-β-CD in saline, or 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline)[13]
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution with the appropriate vehicle to the desired final concentrations. A typical dose range for potent AAK1 inhibitors is 1-30 mg/kg.[8]
-
Administer the formulated this compound or vehicle to the CCI rats via oral gavage (p.o.).
-
Behavioral testing should be conducted at the time of expected peak plasma concentration of the compound. This should be determined in preliminary pharmacokinetic studies.
Behavioral Assessment of Neuropathic Pain
Materials:
-
Von Frey filaments of varying stiffness
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Acclimate the rats to the testing environment by placing them in the chambers on the wire mesh floor for at least 15-20 minutes before testing.
-
Apply the von Frey filaments to the plantar surface of the injured hind paw, starting with a filament of low stiffness.
-
A positive response is noted as a sharp withdrawal of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold (PWT).
Materials:
-
Plantar test apparatus (radiant heat source)
-
Glass floor enclosure
Procedure:
-
Acclimate the rats to the testing apparatus.
-
Position the radiant heat source under the plantar surface of the injured hind paw.
-
Activate the heat source and record the time taken for the rat to withdraw its paw (paw withdrawal latency, PWL).
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
Molecular Analysis (Adapted Protocol)
Objective: To assess the in vivo target engagement of this compound by measuring the phosphorylation of its substrate, µ2 subunit of the AP-2 complex. A 30 mg/kg subcutaneous dose of this compound has been shown to cause a 46% reduction in µ2 phosphorylation in mice.[7]
Procedure:
-
Administer this compound or vehicle to CCI or naive animals.
-
At the time of expected peak effect, euthanize the animals and rapidly dissect the lumbar spinal cord.
-
Homogenize the tissue in lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
-
Perform Western blotting using primary antibodies against phospho-AP2M1 (Thr156) and total AP2M1.
-
Quantify the band intensities and express the results as a ratio of phosphorylated µ2 to total µ2.
Visualization of Pathways and Workflows
Caption: Experimental workflow for evaluating this compound in a rat CCI model of neuropathic pain.
Caption: Proposed mechanism of AAK1 inhibition in alleviating neuropathic pain through modulation of central signaling pathways.
References
- 1. AAK1-IN-3 | TargetMol [targetmol.com]
- 2. genecards.org [genecards.org]
- 3. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. m.youtube.com [m.youtube.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BMS-986176 | CAS 1815613-42-3 | Sun-shinechem [sun-shinechem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. | BioWorld [bioworld.com]
Application Notes and Protocols: AAK1-IN-3 TFA in the Streptozotocin (STZ)-Induced Neuropathy Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic neuropathy is a common and debilitating complication of diabetes, characterized by progressive nerve damage that often leads to chronic, intractable pain. The streptozotocin (B1681764) (STZ)-induced diabetic neuropathy model in rodents is a widely used and well-characterized preclinical model that mimics many of the key features of human diabetic neuropathy, making it an invaluable tool for studying disease pathogenesis and evaluating novel therapeutic agents.[1][2][3][4][5]
Adaptor-associated kinase 1 (AAK1) has emerged as a promising, non-opioid target for the treatment of neuropathic pain.[6][7][8][9] AAK1 inhibitors have demonstrated efficacy in various preclinical pain models, including the STZ-induced diabetic neuropathy model.[1][2][10] The mechanism of action of AAK1 inhibitors is linked to the modulation of the α2-adrenergic signaling pathway in the spinal cord, a key pathway in the endogenous control of pain.[1][2]
AAK1-IN-3 TFA is a potent and brain-penetrant inhibitor of AAK1 with an IC50 of 11 nM.[6][11] In vivo studies have shown that this compound can effectively modulate AAK1 activity, as evidenced by a significant reduction in the phosphorylation of its substrate, µ2, in the brains of mice.[6] These characteristics make this compound a valuable research tool for investigating the therapeutic potential of AAK1 inhibition in diabetic neuropathy.
These application notes provide a comprehensive overview and detailed protocols for utilizing the STZ-induced neuropathy model to evaluate the efficacy of this compound.
Data Presentation
The following table summarizes key quantitative data for the STZ-induced neuropathy model and the application of AAK1 inhibitors.
| Parameter | Species | STZ Dosage & Administration | Key Neuropathic Endpoints | AAK1 Inhibitor & Dosage | Efficacy of AAK1 Inhibitor |
| Mechanical Allodynia | Rat | 50-75 mg/kg, single IP injection | Decreased paw withdrawal threshold (von Frey test) | LP-935509 (oral) | Dose-dependent reversal of mechanical allodynia[2] |
| Thermal Hyperalgesia | Mouse | 200 mg/kg, single IP injection | Decreased paw withdrawal latency (Hot plate test) | BMS-986176 (LX-9211) (oral) | Significant reduction in pain response[10] |
| μ2 Phosphorylation | Mouse | N/A | N/A | This compound (30 mg/kg, SC) | 46% reduction in μ2 phosphorylation in the brain[6] |
| Blood Glucose | Rat/Mouse | Varies (see protocols) | >250 mg/dL | N/A | N/A |
Experimental Protocols
Protocol 1: Induction of Diabetic Neuropathy with Streptozotocin (STZ) in Mice
Materials:
-
Streptozotocin (STZ)
-
Sterile 0.1 M citrate (B86180) buffer (pH 4.5), ice-cold
-
8-week-old male C57BL/6 mice
-
Blood glucose meter and test strips
-
Warming cage or lamp
-
Insulin syringes (28-30G)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment. Provide ad libitum access to food and water.
-
Fasting: Fast the mice for 4-6 hours before STZ injection to enhance the diabetogenic effect. Water should be available during the fasting period.
-
STZ Preparation: Immediately before use, dissolve STZ in ice-cold sterile citrate buffer (pH 4.5) to a final concentration of 20 mg/mL. STZ is light-sensitive and unstable in solution, so protect it from light and use it within 15-20 minutes of preparation.
-
STZ Administration: Administer a single intraperitoneal (IP) injection of STZ at a dose of 200 mg/kg body weight. Control animals should receive an equivalent volume of citrate buffer.
-
Post-Injection Care: To prevent STZ-induced hypoglycemia, replace the drinking water with a 10% sucrose (B13894) solution for the first 24-48 hours after injection.
-
Confirmation of Diabetes: Measure blood glucose levels from the tail vein 48-72 hours after STZ injection. Mice with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for subsequent neuropathy studies. Continue to monitor blood glucose levels weekly.
-
Development of Neuropathy: Neuropathic pain behaviors, such as mechanical allodynia and thermal hyperalgesia, typically develop within 2-4 weeks after the confirmation of diabetes.[12]
Protocol 2: Administration of this compound and Assessment of Analgesic Efficacy
Materials:
-
This compound
-
Vehicle for solubilization (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
STZ-induced diabetic mice with established neuropathy (2-4 weeks post-STZ)
-
Von Frey filaments for assessing mechanical allodynia
-
Hot plate apparatus for assessing thermal hyperalgesia
-
Syringes and needles for administration
Procedure:
-
Baseline Neuropathy Assessment: Before administering the test compound, establish a baseline measurement of mechanical allodynia and thermal hyperalgesia for each animal.
-
Mechanical Allodynia (Von Frey Test):
-
Acclimate the mice in individual Plexiglas chambers on a wire mesh floor for at least 30 minutes.[3]
-
Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw.[5]
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Determine the 50% paw withdrawal threshold (PWT) using the up-down method.[3]
-
-
Thermal Hyperalgesia (Hot Plate Test):
-
-
This compound Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle. A suggested starting dose is 30 mg/kg, administered subcutaneously (SC).[6] It is recommended to perform a dose-response study (e.g., 3, 10, 30 mg/kg) to determine the optimal effective dose.
-
Administer the prepared this compound solution or vehicle to the diabetic mice.
-
-
Post-Treatment Neuropathy Assessment:
-
Assess mechanical allodynia and thermal hyperalgesia at various time points after compound administration (e.g., 30, 60, 120, and 240 minutes) to determine the time course of the analgesic effect.
-
-
Data Analysis:
-
Calculate the 50% paw withdrawal threshold for the von Frey test.
-
Record the paw withdrawal latency for the hot plate test.
-
Compare the post-treatment values to the baseline values and the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).
-
Data can be expressed as the raw withdrawal threshold/latency or as a percentage of the maximum possible effect (%MPE).
-
Mandatory Visualizations
Caption: Signaling pathway of STZ-induced diabetic neuropathy.
Caption: Experimental workflow for evaluating this compound.
Caption: Proposed mechanism of action for this compound in neuropathic pain.
References
- 1. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ndineuroscience.com [ndineuroscience.com]
- 4. researchgate.net [researchgate.net]
- 5. KoreaMed Synapse [synapse.koreamed.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SMTP‐44D improves diabetic neuropathy symptoms in mice through its antioxidant and anti‐inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spinal α2‐adrenoceptors and neuropathic pain modulation; therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Development of a novel AAK1 inhibitor via Kinobeads-based screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring Adaptor-Associated Kinase 1 (AAK1) Inhibition in Cells
Introduction
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in the regulation of clathrin-mediated endocytosis (CME).[1] It functions by phosphorylating the μ2 subunit (AP2M1) of the adaptor protein 2 (AP-2) complex, a key event for the assembly of clathrin-coated pits.[2][3] Given its involvement in critical cellular trafficking processes and its enrichment in the central nervous system, AAK1 has emerged as a promising therapeutic target for various conditions, including neuropathic pain and neurodegenerative diseases.[4][5]
These application notes provide detailed protocols for three distinct and widely used methods to quantify AAK1 inhibition within a cellular context: the NanoBRET™ Target Engagement Assay, the Cellular Thermal Shift Assay (CETSA), and Western Blot analysis of the downstream substrate AP2M1 phosphorylation. Each method offers a different perspective on inhibitor action, from direct target binding to functional enzymatic inhibition.
AAK1 Signaling Pathway
AAK1 is a key regulator of clathrin-mediated endocytosis. Its primary known substrate is the AP2M1 subunit of the AP-2 complex. Phosphorylation of AP2M1 at Threonine 156 by AAK1 enhances the efficiency of endocytosis.[2][6] Recent studies have also implicated AAK1 in a negative feedback loop for the WNT signaling pathway. Prolonged WNT stimulation leads to AAK1-dependent phosphorylation of AP2M1, which in turn promotes the clathrin-mediated endocytosis and subsequent clearance of the WNT co-receptor LRP6 from the cell surface, thereby attenuating the signal.[7][8]
Method 1: NanoBRET™ Target Engagement Intracellular Kinase Assay
The NanoBRET™ Target Engagement (TE) Assay is a proximity-based method that measures compound binding to a specific protein target in living cells. The assay uses a NanoLuc® luciferase-tagged AAK1 protein as the energy donor and a fluorescently labeled tracer that reversibly binds to the AAK1 active site as the energy acceptor. When the tracer is bound, Bioluminescence Resonance Energy Transfer (BRET) occurs. Test compounds that bind to AAK1 will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[9][10]
Experimental Workflow: NanoBRET™ Assay
References
- 1. AAK1 Antibody | COVID-19 Research | Cell Signaling Technology [cellsignal.com]
- 2. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dysregulation of the AP2M1 phosphorylation cycle by LRRK2 impairs endocytosis and leads to dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NanoLuc®-AAK1 Fusion Vector [promega.com]
- 10. worldwide.promega.com [worldwide.promega.com]
Application Notes and Protocols for Studying Synaptic Vesicle Recycling with AAK1-IN-3 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synaptic vesicle (SV) recycling is a fundamental process in neuronal communication, ensuring a continuous supply of vesicles for neurotransmitter release. This intricate process is tightly regulated by a symphony of proteins, and its dysregulation is implicated in various neurological disorders. Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in the initial stages of clathrin-mediated endocytosis (CME), a primary pathway for SV recycling.[1][2][3] AAK1 facilitates the recruitment of the adaptor protein complex 2 (AP2) to the plasma membrane, a critical step for the formation of clathrin-coated pits.[4][5] Specifically, AAK1 phosphorylates the μ2 subunit of the AP2 complex (AP2M1), enhancing its binding affinity for cargo proteins and promoting the assembly of the endocytic machinery.[2][4]
AAK1-IN-3 TFA is a potent and brain-penetrant inhibitor of AAK1, offering a valuable pharmacological tool to dissect the role of AAK1 in SV recycling and to explore its therapeutic potential. This document provides detailed application notes and experimental protocols for utilizing this compound to study synaptic vesicle recycling in neuronal and cellular models.
This compound: A Potent Inhibitor of AAK1
This compound is a quinoline (B57606) analogue that demonstrates high potency in inhibiting AAK1 kinase activity. Its ability to cross the blood-brain barrier makes it suitable for both in vitro and in vivo studies.
| Compound | Target | IC50 (in vitro) | Cell-based IC50 (HEK293 cells) | In Vivo Efficacy |
| This compound | AAK1 | 11 nM | 108 nM | 46% reduction of μ2 phosphorylation in C57BL6 mice (30 mg/kg, s.c.)[4] |
Signaling Pathway of AAK1 in Clathrin-Mediated Endocytosis
AAK1 is a key regulator of the initial steps of clathrin-mediated endocytosis. Its activity is stimulated by clathrin and it acts to phosphorylate the AP2M1 subunit of the AP2 complex. This phosphorylation event is crucial for the conformational changes in AP2 that promote its binding to cargo receptors and the subsequent recruitment of clathrin to form a coated pit. Inhibition of AAK1 with this compound is expected to decrease AP2M1 phosphorylation, thereby impairing the efficiency of clathrin-coated pit formation and subsequent synaptic vesicle endocytosis.
Caption: AAK1 Signaling in Clathrin-Mediated Endocytosis.
Experimental Protocols
Here, we provide detailed protocols for assessing the impact of this compound on key events in synaptic vesicle recycling.
Measuring AP2M1 Phosphorylation by Western Blot
This protocol allows for the direct measurement of AAK1 kinase activity in cells by quantifying the phosphorylation of its substrate, AP2M1.
Experimental Workflow:
Caption: Western Blot Workflow for AP2M1 Phosphorylation.
Materials:
-
Neuronal cell culture (e.g., primary hippocampal neurons, SH-SY5Y cells)
-
This compound (solubilized in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-AP2M1 (Thr156)
-
Mouse anti-total AP2M1
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Plate neuronal cells at an appropriate density and allow them to differentiate.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound to desired final concentrations (e.g., 0.1, 1, 10 µM) in cell culture medium. Include a vehicle control (DMSO).
-
Treat cells for a specified duration (e.g., 2 hours).[6]
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-AP2M1 signal to the total AP2M1 signal and the loading control.
-
Compare the normalized phosphorylation levels between this compound-treated and vehicle-treated samples.
-
Transferrin Uptake Assay for Clathrin-Mediated Endocytosis
This assay indirectly measures the rate of CME by tracking the internalization of fluorescently labeled transferrin, a classic cargo of this pathway.
Experimental Workflow:
Caption: Transferrin Uptake Assay Workflow.
Materials:
-
Neuronal cells cultured on coverslips
-
This compound
-
Fluorescently labeled transferrin (e.g., Alexa Fluor 488-transferrin)
-
Serum-free cell culture medium
-
Ice-cold PBS or HBSS
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Preparation and Treatment:
-
Plate neuronal cells on sterile glass coverslips in a multi-well plate.
-
Pre-incubate the cells with various concentrations of this compound or vehicle in serum-free medium for 30-60 minutes at 37°C.
-
-
Transferrin Uptake:
-
Add pre-warmed fluorescently labeled transferrin (e.g., 25 µg/mL) to the cells and incubate for a short period (e.g., 5-15 minutes) at 37°C to measure the initial rate of uptake.
-
-
Stopping Uptake and Fixation:
-
To stop the uptake, quickly wash the cells three times with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto glass slides using mounting medium containing DAPI to label the nuclei.
-
Acquire images using a fluorescence microscope.
-
Quantify the mean intracellular fluorescence intensity per cell using image analysis software (e.g., ImageJ).
-
Compare the transferrin uptake in this compound-treated cells to the vehicle control.
-
SynaptopHluorin Assay for Synaptic Vesicle Recycling
The synaptopHluorin assay provides a direct and dynamic measure of synaptic vesicle exocytosis and endocytosis at individual synapses. SynaptopHluorin is a pH-sensitive GFP fused to a synaptic vesicle protein. Its fluorescence is quenched in the acidic lumen of the vesicle and increases upon exocytosis when exposed to the neutral pH of the synaptic cleft. The subsequent decay in fluorescence reflects endocytosis and re-acidification of the vesicle.[1][7][8]
Experimental Workflow:
Caption: SynaptopHluorin Assay Workflow.
Materials:
-
Primary neuronal culture (e.g., hippocampal neurons)
-
SynaptopHluorin expression vector
-
Transfection reagent (e.g., Lipofectamine 2000 or Calcium Phosphate)
-
This compound
-
Imaging chamber for live-cell imaging
-
Physiological imaging buffer (e.g., Tyrode's solution)
-
Field stimulation electrodes
-
Fluorescence microscope with a sensitive camera and time-lapse imaging capabilities
Procedure:
-
Neuron Transfection:
-
Transfect cultured neurons with the synaptopHluorin plasmid at an appropriate time in culture (e.g., DIV 7-10). Allow for expression for 4-7 days.
-
-
Inhibitor Treatment:
-
Before imaging, incubate the transfected neurons with the desired concentration of this compound or vehicle control in culture medium for 1-2 hours.
-
-
Live-Cell Imaging:
-
Mount the coverslip with the treated neurons in an imaging chamber containing physiological buffer.
-
Identify transfected neurons expressing synaptopHluorin.
-
Acquire a baseline fluorescence image.
-
Deliver an electrical field stimulation (e.g., 10 Hz for 30 seconds) to trigger synaptic vesicle exocytosis.
-
Immediately following stimulation, acquire a time-lapse series of images to monitor the decay of the synaptopHluorin fluorescence.
-
-
Data Analysis:
-
Select regions of interest (ROIs) over individual synaptic boutons.
-
Measure the average fluorescence intensity within each ROI for each time point.
-
Normalize the fluorescence traces to the peak fluorescence observed immediately after stimulation.
-
Fit the decay phase of the fluorescence trace to an exponential function to determine the time constant (τ) of endocytosis.
-
Compare the endocytic time constants between this compound-treated and control neurons. An increase in τ indicates an inhibition of synaptic vesicle recycling.
-
Expected Outcomes and Interpretation
-
Decreased AP2M1 Phosphorylation: Treatment with this compound is expected to cause a dose-dependent decrease in the phosphorylation of AP2M1 at Threonine 156, confirming target engagement and inhibition of AAK1 kinase activity in cells.
-
Reduced Transferrin Uptake: Inhibition of AAK1 with this compound should lead to a reduction in the rate of transferrin internalization, indicating an impairment of clathrin-mediated endocytosis.
-
Slower Synaptic Vesicle Endocytosis: The synaptopHluorin assay is expected to reveal a slower rate of fluorescence decay after stimulation in neurons treated with this compound, reflecting a prolonged time course for synaptic vesicle endocytosis.
By employing these detailed protocols, researchers can effectively utilize this compound to investigate the critical role of AAK1 in the complex process of synaptic vesicle recycling, providing valuable insights for basic neuroscience and the development of novel therapeutics for neurological disorders.
References
- 1. Fluorescent Measurement of Synaptic Activity Using SynaptopHluorin in Isolated Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel AAK1 Splice Variant Functions at Multiple Steps of the Endocytic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring Synaptic Vesicle Endocytosis in Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pHluorin assays, analysis, and fluorescence microscopy [protocols.io]
Application Notes and Protocols for AAK1-IN-3 TFA in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME), a fundamental process for synaptic vesicle recycling and receptor internalization in neurons.[1][2] AAK1 facilitates this process by phosphorylating the μ2 subunit of the Adaptor Protein 2 (AP2) complex, which enhances the recruitment of cargo to clathrin-coated pits.[1][2] Dysregulation of AAK1 has been implicated in a variety of neurological and psychiatric disorders, including neuropathic pain, schizophrenia, Parkinson's disease, and Alzheimer's disease, making it a promising therapeutic target.[3]
AAK1-IN-3 TFA is a potent and brain-penetrant inhibitor of AAK1.[4] These application notes provide detailed protocols for the use of this compound in primary neuron cultures to investigate its effects on neuronal signaling and function.
Mechanism of Action
AAK1 is a key regulator of intracellular trafficking. Its primary function is the phosphorylation of the AP2M1 (μ2) subunit of the AP2 complex, which is a critical step in the maturation of clathrin-coated pits and the subsequent endocytosis of transmembrane proteins.[5] By inhibiting AAK1, this compound is expected to decrease the phosphorylation of AP2M1, thereby modulating CME. This can have widespread effects on various signaling pathways that are dependent on receptor internalization, including the WNT, Notch, and Neuregulin-1 (Nrg1)/ErbB4 pathways.[3][5][6] For instance, inhibition of AAK1 has been shown to potentiate Nrg1-induced neurite outgrowth in a neuronal cell line.[3]
Data Presentation
The following tables summarize the available quantitative data for this compound and the general effects of AAK1 inhibition.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type/System | This compound Concentration | Observed Effect | Reference |
| IC50 | Recombinant Human AAK1 | 11 nM | 50% inhibition of AAK1 kinase activity | [4] |
| IC50 | HEK293 cells | 108 nM | Inhibition of AAK1 activity in a cellular context | [4] |
| In Vivo Efficacy | C57BL/6 mice | 30 mg/kg (single subcutaneous dose) | 46% reduction of μ2 phosphorylation | [4] |
Table 2: Effects of AAK1 Inhibition on Neuronal Signaling Pathways
| Signaling Pathway | Effect of AAK1 Inhibition | Potential Downstream Consequences in Neurons | References |
| Clathrin-Mediated Endocytosis | Decreased phosphorylation of AP2M1 (μ2 subunit) | Altered synaptic vesicle recycling, modulation of receptor density at the synapse. | [1][2] |
| Nrg1/ErbB4 Signaling | Potentiation of Nrg1-induced neurite outgrowth. | Promotion of neuronal differentiation and survival. | [3] |
| WNT Signaling | Activation of β-catenin-dependent transcription. | Regulation of neuronal development and synaptic plasticity. | [5] |
| Notch Signaling | Positive regulation of the Notch pathway. | Modulation of neuronal fate decisions and differentiation. | [6] |
Experimental Protocols
The following are detailed protocols for studying the effects of this compound in primary neuron cultures.
Protocol 1: Preparation and Treatment of Primary Neuron Cultures
This protocol describes the basic procedure for culturing primary cortical or hippocampal neurons and treating them with this compound.
Materials:
-
Embryonic day 18 (E18) rat or mouse embryos
-
Dissection medium (e.g., Hibernate-E)
-
Enzymatic dissociation solution (e.g., papain or trypsin)
-
Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips
-
This compound (prepare stock solution in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Neuron Isolation and Culture: Isolate primary cortical or hippocampal neurons from E18 rodent embryos using established protocols. Briefly, dissect the desired brain region, enzymatically digest the tissue, gently dissociate the cells into a single-cell suspension, and plate the neurons onto poly-D-lysine coated culture vessels in plating medium.[7][8]
-
Cell Maintenance: Culture the neurons at 37°C in a humidified incubator with 5% CO2. Replace half of the culture medium every 2-3 days.
-
Preparation of this compound: Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). Further dilute the stock solution in pre-warmed plating medium to the desired final concentrations immediately before use. A typical concentration range to test in primary neurons would be from 10 nM to 1 µM, based on the in vitro IC50 values.[4][9]
-
Treatment: At the desired days in vitro (DIV), typically between DIV 5-7 for mature cultures, remove half of the medium from each well and replace it with fresh medium containing the desired concentration of this compound or vehicle control. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1% to avoid solvent toxicity.
-
Incubation: Incubate the treated neurons for the desired duration, which can range from a few hours for signaling studies to several days for morphological or survival assays.
Protocol 2: Western Blot Analysis of AP2M1 Phosphorylation
This protocol is to assess the direct target engagement of this compound in primary neurons by measuring the phosphorylation of the AAK1 substrate, AP2M1.
Materials:
-
Primary neuron cultures treated with this compound (from Protocol 1)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AP2M1 (Thr156), anti-total AP2M1, anti-β-actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash the neurons with ice-cold PBS and lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the phospho-AP2M1 signal to total AP2M1 and the loading control.
Protocol 3: Immunofluorescence Staining for Neurite Outgrowth
This protocol is designed to evaluate the effect of this compound on neurite outgrowth, a key aspect of neuronal development and regeneration.[3]
Materials:
-
Primary neuron cultures grown on coverslips and treated with this compound (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III-tubulin or anti-MAP2)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Fixation and Permeabilization: Fix the treated neurons with 4% PFA for 15 minutes at room temperature, followed by permeabilization.
-
Blocking and Staining: Block non-specific antibody binding and then incubate with the primary antibody overnight at 4°C. After washing, incubate with the fluorescently labeled secondary antibody and DAPI.
-
Imaging and Analysis: Mount the coverslips onto microscope slides and acquire images using a fluorescence microscope. Quantify neurite length and branching using appropriate software (e.g., ImageJ with the NeuronJ plugin).
Mandatory Visualizations
Caption: this compound inhibits AAK1, preventing AP2M1 phosphorylation and modulating endocytosis.
References
- 1. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AAK1 Identified as an Inhibitor of Neuregulin-1/ErbB4-Dependent Neurotrophic Factor Signaling Using Integrative Chemical Genomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High Content Screening with Primary Neurons - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: A Comparative Analysis of AAK1 Downregulation by Lentiviral shRNA Knockdown and AAK1-IN-3 TFA Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME), a fundamental process for nutrient uptake, receptor signaling, and synaptic vesicle recycling. Its involvement in various cellular pathways, including WNT and Notch signaling, has made it an attractive target for therapeutic intervention in a range of diseases, from neuropathic pain to viral infections. This document provides a detailed comparison of two primary methods for interrogating AAK1 function: lentiviral short hairpin RNA (shRNA) knockdown and pharmacological inhibition using the small molecule AAK1-IN-3 TFA. We present a comprehensive overview of the principles, protocols, and expected outcomes for each approach, enabling researchers to make informed decisions for their specific experimental needs.
Comparative Overview: shRNA Knockdown vs. Chemical Inhibition
Both lentiviral shRNA and small molecule inhibitors are powerful tools to study protein function, but they operate through distinct mechanisms, leading to different experimental considerations and potential outcomes.
| Feature | Lentiviral shRNA Knockdown | This compound Inhibition |
| Mechanism of Action | Post-transcriptional gene silencing by targeting AAK1 mRNA for degradation, leading to reduced AAK1 protein synthesis. | Competitive binding to the ATP-binding pocket of the AAK1 kinase domain, directly inhibiting its catalytic activity. |
| Effect on Protein | Reduces the total amount of AAK1 protein. | Inhibits the function of existing AAK1 protein without affecting its expression level. |
| Kinetics | Onset of effect is slower, typically requiring 24-72 hours for significant protein reduction.[1] Effects can be long-lasting, especially with stable integration. | Onset of effect is rapid, often within minutes to hours of administration. Effects are generally reversible upon washout of the compound. |
| Specificity & Off-Targets | Potential for off-target effects through unintended silencing of other genes with sequence similarity.[1][2] These can be mitigated by careful shRNA design and use of multiple distinct shRNA sequences. | Potential for off-target effects by inhibiting other kinases with similar ATP-binding sites. This compound is a potent AAK1 inhibitor with an IC50 of 11 nM.[3] |
| Application | Ideal for long-term studies, stable cell line generation, and in vivo studies requiring sustained target suppression. | Suited for acute studies, dose-response experiments, and situations requiring rapid and reversible target modulation. |
| Quantitative Control | Knockdown efficiency can be variable and is typically assessed at the population level. | Inhibition is dose-dependent and can be precisely controlled by varying the compound concentration. |
Quantitative Data Summary
The following tables summarize key quantitative data for both AAK1 shRNA knockdown and this compound inhibition, compiled from various studies. Direct comparison should be made with caution as experimental conditions may vary.
Table 1: this compound Inhibition Data
| Parameter | Value | Cell Line/System | Reference |
| Biochemical IC50 | 11 nM | Recombinant AAK1 enzyme | [3] |
| Cellular IC50 | 108 nM | HEK293 cells | [4] |
| In Vivo Effect | 46% reduction of µ2 phosphorylation at 30 mg/kg (single dose) | C57BL6 mice | [4] |
Table 2: AAK1 shRNA Knockdown Efficiency (Representative)
| Method | Knockdown Efficiency | Cell Line | Validation Method | Reference |
| Lentiviral shRNA | >80% (mRNA) | Not specified | qRT-PCR | [5] |
| Lentiviral shRNA | Significant protein reduction | HeLa | Western Blot | [6] |
| siRNA | Potentiation of Nrg1-induced neuritogenesis | PC12-ErbB4-GFP | Phenotypic Assay | [7] |
Table 3: Phenotypic Outcomes of AAK1 Knockout (as a proxy for complete knockdown)
| Phenotype | Observation in AAK1 Knockout Mice | Model | Reference |
| Pain Response | Markedly reduced response to persistent pain in phase II formalin test. | Formalin-induced pain model | [8] |
| Neuropathic Pain | Failed to develop tactile allodynia. | Spinal nerve ligation (SNL) model | [8] |
| Hearing | Elevated ABR hearing thresholds. | Noise-induced hearing loss model | [9] |
Experimental Protocols
Lentiviral shRNA Knockdown of AAK1
This protocol describes the general steps for transducing a target cell line with lentiviral particles carrying an shRNA against AAK1.
Materials:
-
HEK293T cells (for lentivirus production)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral transfer plasmid with AAK1 shRNA insert (pLKO.1 backbone is common)
-
Control shRNA lentiviral particles (non-targeting)
-
Target cells (e.g., HeLa, SH-SY5Y)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Polybrene[10]
-
Puromycin (B1679871) (for selection)[10]
-
Reagents for Western blotting and/or qRT-PCR
Protocol:
-
Lentivirus Production (in HEK293T cells):
-
Co-transfect HEK293T cells with the AAK1 shRNA transfer plasmid and packaging plasmids using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris.
-
(Optional) Concentrate the viral particles by ultracentrifugation or using a commercially available concentration reagent.
-
-
Transduction of Target Cells:
-
Plate target cells in a 12-well plate 24 hours prior to transduction to achieve 50-70% confluency on the day of infection.[10]
-
On the day of transduction, replace the medium with fresh complete medium containing Polybrene (typically 4-8 µg/mL) to enhance transduction efficiency.[10]
-
Add the desired amount of lentiviral particles (determine the optimal multiplicity of infection (MOI) for your cell line).[1]
-
Incubate the cells overnight.
-
The following day, replace the virus-containing medium with fresh complete medium.
-
-
Selection of Transduced Cells:
-
Validation of Knockdown:
-
Expand the puromycin-resistant cells.
-
Assess AAK1 protein levels by Western Blotting :
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against AAK1 and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody and visualize the bands. A significant reduction in the AAK1 band intensity compared to the non-targeting control indicates successful knockdown.[11]
-
-
Assess AAK1 mRNA levels by qRT-PCR :
-
Isolate total RNA from the cells and synthesize cDNA.
-
Perform real-time PCR using primers specific for AAK1 and a reference gene (e.g., GAPDH).
-
Calculate the relative expression of AAK1 mRNA using the ΔΔCt method.
-
-
This compound Inhibition
This protocol provides a general guideline for treating cells with the AAK1 inhibitor this compound.
Materials:
-
This compound
-
DMSO (for stock solution preparation)
-
Target cells
-
Complete culture medium
-
Reagents for the desired downstream assay (e.g., kinase assay, phenotypic assay)
Protocol:
-
Preparation of Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C or -80°C.
-
-
Cell Treatment:
-
Plate target cells and allow them to adhere and reach the desired confluency.
-
Prepare working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a non-toxic level (typically <0.1%).
-
Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired duration of treatment.
-
-
Assessment of Inhibition:
-
In Vitro Kinase Assay: To confirm direct inhibition of AAK1, perform a kinase assay using recombinant AAK1, a suitable substrate (e.g., a peptide derived from the AP2M1 subunit), and varying concentrations of this compound.[12] Measure the phosphorylation of the substrate to determine the IC50.
-
Cell-Based Phosphorylation Assay: To assess AAK1 activity in cells, treat cells with this compound and then measure the phosphorylation of a known AAK1 substrate, such as the µ2 subunit of the AP-2 complex (AP2M1) at Thr156, by Western blotting using a phospho-specific antibody.[12]
-
Phenotypic Assays: Evaluate the effect of AAK1 inhibition on cellular processes known to be regulated by AAK1, such as clathrin-mediated endocytosis (see protocol below) or neurite outgrowth.[13]
-
Phenotypic Assay: Clathrin-Mediated Endocytosis (Transferrin Uptake Assay)
This assay measures the uptake of fluorescently labeled transferrin, a classic marker for CME.[8][14]
Protocol:
-
Plate cells on coverslips in a 24-well plate.
-
Treat cells with either lentiviral shRNA against AAK1 (and a non-targeting control) or with this compound (and a vehicle control) for the desired time.
-
Starve the cells in serum-free medium for 30-60 minutes at 37°C to upregulate transferrin receptor expression.[15]
-
Incubate the cells with fluorescently labeled transferrin (e.g., Alexa Fluor 647-Transferrin) at 10 µg/mL for 1-5 minutes at 37°C.[16]
-
Quickly wash the cells with ice-cold PBS to stop endocytosis.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.[16]
-
Mount the coverslips on slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
Image the cells using a fluorescence microscope.
-
Quantify the intracellular fluorescence intensity of transferrin using image analysis software (e.g., ImageJ). A decrease in transferrin uptake in AAK1 knockdown or inhibited cells compared to controls indicates a disruption of CME.
Visualizations
Signaling Pathways
Caption: AAK1 signaling in Clathrin-Mediated Endocytosis, WNT, and Notch pathways.
Experimental Workflows
References
- 1. Reduced seed region-based off-target activity with lentivirus-mediated RNAi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative assessment of siRNA and shRNA off target effects: what is slowing clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potency of siRNA versus shRNA mediated knockdown in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 9. web.stanford.edu [web.stanford.edu]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dot | Graphviz [graphviz.org]
- 13. Inhibitors of Adaptor-Associated Kinase 1 (AAK1) May Treat Neuropathic Pain, Schizophrenia, Parkinson’s Disease, and Other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 15. med.upenn.edu [med.upenn.edu]
- 16. protocols.io [protocols.io]
Application Notes and Protocols for AAK1-IN-3 TFA in In Vivo Studies
These application notes provide detailed information and protocols for the in vivo administration of AAK1-IN-3 TFA, a potent and brain-penetrant inhibitor of Adaptor-Associated Kinase 1 (AAK1). This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of AAK1 inhibition in various disease models, particularly in the context of neuropathic pain.
Introduction to AAK1 and this compound
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process for intracellular trafficking, nutrient uptake, and receptor signaling.[1][2] AAK1 phosphorylates the μ2 subunit of the adaptor protein-2 (AP-2) complex, enhancing its binding to cargo proteins and facilitating the formation of clathrin-coated vesicles.[1][3] Due to its involvement in various signaling pathways, including Notch and WNT, AAK1 has emerged as a promising therapeutic target for several conditions, most notably neuropathic pain.[4][5][6]
This compound is a quinoline (B57606) analogue that acts as a potent AAK1 inhibitor with an IC50 of 11 nM.[7][8][9] It is a brain-penetrant compound, making it suitable for investigating the role of AAK1 in the central nervous system.[7][8] In vivo studies have demonstrated that inhibition of AAK1 can alleviate pain in animal models of neuropathy.[6][10]
Quantitative Data Summary
The following tables summarize the available quantitative data for AAK1 inhibitors from in vivo studies.
Table 1: In Vivo Administration and Efficacy of this compound
| Parameter | Value | Species | Administration Route | Study | Reference |
| Dose for Target Engagement | 30 mg/kg (single dose) | Mouse (C57BL6) | Subcutaneous (s.c.) | Reduction of μ2 phosphorylation by 46% | [7][8] |
Table 2: Pharmacokinetic Parameters of a Structurally Related AAK1 Inhibitor (LP-935509)
Note: Specific pharmacokinetic data for this compound is not publicly available. The following data for LP-935509, another potent AAK1 inhibitor, is provided for reference.
| Parameter | Value | Species | Administration Route | Reference |
| Bioavailability | 50% | Rat | Oral (p.o.) | [11] |
| Half-life (t½) | 4.0 hours | Rat | Oral (p.o.) | [11] |
| Time to Maximum Concentration (Tmax) | 1.3 hours | Rat | Oral (p.o.) | [11] |
| Brain/Plasma Ratio | 2.3 | Rat | Oral (p.o.) | [11] |
Signaling Pathway and Experimental Workflow
AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis
Caption: AAK1 phosphorylates the AP-2 complex, promoting clathrin-mediated endocytosis.
In Vivo Experimental Workflow for Neuropathic Pain Studies
Caption: Workflow for evaluating this compound in a neuropathic pain model.
Experimental Protocols
Preparation and Administration of this compound
Materials:
-
This compound powder
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles (e.g., 27-30 gauge)
Protocol:
-
Vehicle Preparation: Prepare the vehicle solution by sequentially mixing the components in a sterile tube. For example, to prepare 1 ml of vehicle, mix 100 µl of DMSO, 400 µl of PEG300, 50 µl of Tween 80, and 450 µl of sterile saline. Vortex thoroughly after the addition of each component.
-
This compound Formulation:
-
Weigh the required amount of this compound powder.
-
Add a small amount of DMSO to the powder to create a stock solution.
-
Add the remaining vehicle components (PEG300, Tween 80, and saline) to the stock solution to achieve the final desired concentration.
-
Vortex the solution vigorously until the compound is fully dissolved. Gentle warming or sonication may be used to aid dissolution, but care should be taken to avoid degradation of the compound.
-
-
Administration:
-
The recommended administration route for this compound is subcutaneous (s.c.) injection.[7][8]
-
Administer the formulated this compound to the animals using a sterile syringe and an appropriate gauge needle.
-
The injection volume should be calculated based on the animal's body weight and the desired dose (e.g., 5-10 ml/kg).
-
For a 30 mg/kg dose in a 25g mouse with an injection volume of 10 ml/kg, the final concentration of the formulation should be 3 mg/ml.
-
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Mice
This surgical procedure induces mechanical allodynia, a key feature of neuropathic pain.[12][13][14][15]
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical scissors and forceps
-
Wound clips or sutures
-
Sterile gauze
-
Antiseptic solution
-
Heating pad
Protocol:
-
Anesthetize the mouse using isoflurane.
-
Place the mouse in a prone position on a heating pad to maintain body temperature.
-
Make a small skin incision over the L4-L6 region of the spine.
-
Dissect the paraspinal muscles to expose the transverse processes of the L5 and L6 vertebrae.
-
Carefully remove the L6 transverse process to expose the L4 and L5 spinal nerves.
-
Tightly ligate the L5 spinal nerve with a silk suture.[14][16]
-
Ensure that the L4 spinal nerve is not damaged.
-
Close the muscle layer with sutures and the skin incision with wound clips.
-
Allow the animal to recover on a heating pad before returning it to its home cage.
-
Behavioral testing can typically commence 3-7 days post-surgery.[17]
Assessment of Mechanical Allodynia using the Von Frey Test
The von Frey test is used to measure the withdrawal threshold to a mechanical stimulus.[17][18][19]
Materials:
-
Von Frey filaments with varying calibrated forces
-
Elevated wire mesh platform
-
Plexiglas enclosures
Protocol:
-
Acclimate the mice to the testing environment by placing them in individual Plexiglas enclosures on the wire mesh platform for at least 30 minutes before testing.
-
Starting with a filament of low force, apply the filament to the plantar surface of the hind paw until it just bends.
-
Hold the filament in place for 3-5 seconds.
-
A positive response is recorded if the mouse briskly withdraws, flinches, or licks its paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold.[17]
-
If there is no response, the next filament with a higher force is used.
-
If there is a positive response, the next filament with a lower force is used.
-
-
The pattern of positive and negative responses is used to calculate the 50% withdrawal threshold.
Concluding Remarks
This compound is a valuable tool for investigating the role of AAK1 in various physiological and pathological processes, particularly in the context of neuropathic pain. The protocols provided here offer a framework for conducting in vivo studies with this compound. Researchers should optimize these protocols based on their specific experimental needs and institutional guidelines for animal care and use. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. AAK1 - Wikipedia [en.wikipedia.org]
- 3. Inhibitors of Adaptor-Associated Kinase 1 (AAK1) May Treat Neuropathic Pain, Schizophrenia, Parkinson’s Disease, and Other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iasp-pain.org [iasp-pain.org]
- 13. Segmental Spinal Nerve Ligation Model of Neuropathic Pain | Springer Nature Experiments [experiments.springernature.com]
- 14. Spinal Nerve Ligation (SNL) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. criver.com [criver.com]
- 16. Peripheral Nerve Injury: a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
Troubleshooting & Optimization
AAK1-IN-3 TFA solubility and formulation for in vivo use
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful in vivo use of AAK1-IN-3 TFA, a potent and brain-penetrant inhibitor of Adaptor Protein 2-Associated Kinase 1 (AAK1). This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a quinoline (B57606) analogue that acts as a potent inhibitor of AAK1, a serine/threonine kinase involved in clathrin-mediated endocytosis.[1][2] It has an IC50 of 11 nM for AAK1. By inhibiting AAK1, this compound can be used to study the role of this kinase in various cellular processes and disease models, particularly in the context of neuropathic pain research.[1][2]
Q2: What is the significance of the Trifluoroacetic Acid (TFA) salt form?
A2: AAK1-IN-3 is supplied as a trifluoroacetic acid (TFA) salt to improve its stability and handling as a solid. However, it is important to be aware that the TFA counterion can influence the compound's solubility and may have off-target effects in some biological assays.[3] For sensitive in vivo experiments, researchers may consider performing a salt exchange to a hydrochloride or acetate (B1210297) salt.[4]
Q3: Has this compound been used in vivo previously?
A3: Yes, this compound has been successfully used in C57BL6 mice. A single subcutaneous (s.c.) dose of 30 mg/kg resulted in a 46% reduction of μ2 phosphorylation in the brain, demonstrating its in vivo activity and brain penetration.[1][2]
Q4: How should I store this compound?
A4: For long-term storage, it is recommended to store the solid compound as specified on the Certificate of Analysis, typically at -20°C or -80°C. Stock solutions should also be stored at low temperatures and used within a reasonable timeframe to ensure stability.
Solubility and Formulation
Solubility Data
Table 1: Suggested Solvents for Solubility Testing
| Solvent | Expected Solubility | Notes |
| DMSO | High | A common solvent for initial stock solutions. |
| Ethanol | Moderate to High | Can be used as a co-solvent in formulations. |
| PEG300 | Moderate to High | A biocompatible polymer often used as a vehicle. |
| Tween 80 | Surfactant | Used to increase solubility and stability in aqueous solutions. |
| Aqueous Buffers (e.g., PBS, citrate (B86180) buffer) | Low | The compound is likely to have low aqueous solubility. |
In Vivo Formulation Protocol
The following is a suggested starting protocol for preparing an in vivo formulation of this compound for subcutaneous injection in mice, based on common practices for similar compounds.
Experimental Protocol: Preparation of a 10 mg/mL Formulation
-
Prepare the Vehicle: A common vehicle for subcutaneous injection of compounds with low aqueous solubility is a mixture of DMSO, PEG300, Tween 80, and saline. A suggested starting ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Dissolve this compound:
-
Weigh the required amount of this compound.
-
In a sterile tube, add the calculated volume of DMSO to the compound. Vortex or sonicate briefly until fully dissolved.
-
Add the PEG300 and vortex to mix thoroughly.
-
Add the Tween 80 and vortex again.
-
Finally, add the saline dropwise while vortexing to avoid precipitation.
-
-
Final Preparation:
-
Ensure the final solution is clear and free of any precipitate.
-
Adjust the pH if necessary, although this is not typically required for this type of vehicle.
-
Sterile filter the final formulation through a 0.22 µm syringe filter before administration.
-
Important Considerations:
-
Always prepare the formulation fresh on the day of the experiment.
-
Conduct a small-scale pilot study to check for any acute toxicity or adverse reactions to the vehicle in your animal model.
-
The provided formulation is a starting point. The ratios of the co-solvents may need to be optimized to achieve the desired concentration and stability.
Troubleshooting Guide
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility / Precipitation | The compound has low aqueous solubility. The concentration is too high for the chosen vehicle. | - Increase the percentage of co-solvents (DMSO, PEG300).- Gently warm the solution (be cautious of compound degradation).- Use sonication to aid dissolution.- Prepare a more dilute formulation. |
| Vehicle Toxicity | High concentrations of DMSO or other co-solvents can be toxic to animals. | - Reduce the percentage of DMSO in the final formulation (aim for <10%).- Conduct a vehicle-only control group to assess toxicity.- Explore alternative biocompatible vehicles. |
| Inconsistent In Vivo Efficacy | - Incomplete dissolution leading to inaccurate dosing.- Degradation of the compound in the formulation.- Interference from the TFA salt. | - Ensure the compound is fully dissolved before administration.- Prepare fresh formulations for each experiment.- Consider performing a salt exchange from TFA to HCl or another suitable salt.[4] |
Visualizing the Workflow
Experimental Workflow for Formulation
The following diagram illustrates the key steps in preparing this compound for in vivo use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cdn1.sinobiological.com [cdn1.sinobiological.com]
AAK1-IN-3 TFA stability in DMSO and culture media
This technical support center provides essential information for researchers, scientists, and drug development professionals using AAK1-IN-3 TFA. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A: For optimal stability, prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous dimethyl sulfoxide (B87167) (DMSO). To avoid degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes. Store these aliquots at -80°C for long-term stability, which is generally recommended for up to one year. For short-term storage, -20°C is adequate for up to six months.
Q2: What is the stability of this compound in DMSO at room temperature?
A: While specific quantitative data for this compound is not publicly available, it is general practice to minimize the time that DMSO stock solutions of small molecules are kept at room temperature. For working solutions, it is advisable to prepare them fresh for each experiment. If a solution is to be used throughout a single day, it should be kept on ice whenever possible.
Q3: How stable is this compound in cell culture media?
A: The stability of small molecule inhibitors in aqueous and complex biological media like cell culture media can be highly variable. Factors such as the compound's structure, media pH, composition, serum proteins, and incubation temperature can all influence stability. Some compounds may degrade within hours, while others can remain stable for days. It is strongly recommended to determine the stability of this compound under your specific experimental conditions using the protocol provided below.
Q4: Can the trifluoroacetate (B77799) (TFA) salt affect my experiments?
A: Trifluoroacetic acid is often used in the purification of synthetic molecules and can be present as a counterion. At the low concentrations typically used for in vitro experiments after dilution from a DMSO stock, it is unlikely to have a significant biological effect. However, if you observe unexpected cellular responses, it may be a factor to consider.
Q5: What is the primary mechanism of action of AAK1?
A: Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis.[1] It functions by phosphorylating the µ2 subunit of the adaptor protein 2 (AP-2) complex, which enhances the binding of AP-2 to cargo proteins, a key step in the formation of clathrin-coated vesicles.[2]
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Inconsistent or no biological effect of the inhibitor. | 1. Inhibitor Instability/Degradation: The compound may be degrading in the cell culture media over the course of the experiment. 2. Incorrect Concentration: The concentration used may be too low to achieve significant target inhibition. | 1. Perform a stability study of this compound in your specific media and experimental conditions (see Experimental Protocols). Prepare fresh dilutions from a frozen stock solution for each experiment. 2. Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental endpoint. |
| Precipitate forms upon dilution of DMSO stock into aqueous buffer/media. | The kinetic solubility of the compound in the aqueous medium has been exceeded. | - Lower the final concentration of the inhibitor. - Perform a serial dilution of the DMSO stock into the aqueous medium. - Briefly sonicate the solution after dilution to aid dissolution. |
| High variability between replicate experiments. | 1. Inconsistent inhibitor activity due to degradation. 2. Incomplete solubilization of the compound. | 1. Standardize the timing of inhibitor addition and the duration of treatment. Assess and account for compound stability. 2. Ensure the DMSO stock solution is fully dissolved before preparing working solutions. |
| Unexpected off-target effects. | 1. The concentration used is too high, leading to inhibition of other kinases. 2. Degradation products may have biological activity. | 1. Use the lowest effective concentration of this compound as determined by a dose-response curve. 2. If significant degradation is observed in your stability studies, consider the potential effects of the degradation products. |
Data Presentation
As specific stability data for this compound is not publicly available, the following tables are provided as templates for you to summarize your own experimental data.
Table 1: Stability of this compound in DMSO at Various Temperatures
| Time (hours) | % Remaining at 4°C | % Remaining at Room Temperature (25°C) |
| 0 | 100 | 100 |
| 2 | ||
| 8 | ||
| 24 | ||
| 48 |
Table 2: Stability of this compound in Cell Culture Media at 37°C
| Time (hours) | % Remaining in Media (- Serum) | % Remaining in Media (+ 10% FBS) |
| 0 | 100 | 100 |
| 2 | ||
| 8 | ||
| 24 | ||
| 48 |
Experimental Protocols
Protocol for Assessing this compound Stability in DMSO and Culture Media using LC-MS
This protocol provides a general framework for determining the stability of this compound. It is recommended to adapt this protocol to your specific laboratory conditions and analytical instrumentation.
1. Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM) with and without fetal bovine serum (FBS)
-
HPLC or UHPLC system coupled to a mass spectrometer (MS)
-
C18 reverse-phase HPLC column
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
2. Preparation of Solutions:
-
Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Working Solutions:
-
For DMSO stability: Dilute the stock solution in DMSO to a final concentration of 10 µM.
-
For media stability: Dilute the stock solution in your cell culture medium (with and without 10% FBS) to a final concentration of 10 µM.
-
3. Incubation:
-
DMSO Stability: Aliquot the DMSO working solution into vials and store at the desired temperatures (e.g., 4°C and room temperature).
-
Media Stability: Aliquot the media working solutions into a multi-well plate and incubate under standard cell culture conditions (37°C, 5% CO₂).
4. Sample Collection:
-
Collect samples at various time points (e.g., 0, 2, 8, 24, 48 hours).
-
For each time point, transfer an aliquot of the solution (e.g., 100 µL) to a microcentrifuge tube.
5. Sample Preparation for Analysis:
-
To precipitate proteins (for media samples) and prepare for injection, add a 3-fold volume of cold acetonitrile (300 µL) containing a suitable internal standard.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet any precipitate.
-
Carefully transfer the supernatant to a new tube for LC-MS analysis.
6. LC-MS Analysis:
-
Chromatographic Separation: Use a C18 column with a gradient elution method, for example, with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
Mass Spectrometric Detection: Set the mass spectrometer to monitor for the mass-to-charge ratio (m/z) of this compound using selected ion monitoring (SIM).
7. Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the amount at time zero.
-
Plot the percentage remaining as a function of time to determine the stability profile.
Visualizations
AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis
Experimental Workflow for Stability Assessment
References
Optimizing AAK1-IN-3 TFA concentration for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of AAK1-IN-3 TFA in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and brain-penetrant inhibitor of the Adaptor-Associated Kinase 1 (AAK1).[1][2] Its mechanism of action is the inhibition of the AAK1 kinase activity, which plays a crucial role in clathrin-mediated endocytosis through the phosphorylation of the µ2 subunit (AP2M1) of the adaptor protein 2 (AP-2) complex. This process is integral to the regulation of various signaling pathways, including WNT and Notch signaling.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: The optimal concentration of this compound will vary depending on the cell type, assay conditions, and experimental endpoint. A good starting point for determining the optimal concentration is to perform a dose-response experiment. Based on available data, the IC50 of this compound for AAK1 inhibition is 11 nM in biochemical assays and 108 nM in HEK293 cells.[1][2] Therefore, a concentration range spanning from 1 nM to 1 µM is recommended for initial experiments.
Q3: How should I prepare and store this compound?
A3: For stock solutions, it is recommended to dissolve this compound in a suitable solvent such as DMSO. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For working solutions, dilute the stock solution in the appropriate cell culture medium or assay buffer immediately before use.
Q4: What is the significance of the TFA (trifluoroacetic acid) salt in my this compound compound?
A4: TFA is often used during the purification of synthetic small molecules and can remain as a counterion in the final product. While often present in small amounts, it is important to be aware that TFA itself can have biological effects, including altering cell viability and interfering with certain assays. It is recommended to run a vehicle control containing the same concentration of TFA as the highest concentration of this compound used in your experiment to account for any potential effects of the TFA salt.
Q5: Are there known off-target effects for this compound?
A5: The selectivity of this compound has been evaluated, and it is described as a potent and kinase-selective inhibitor. However, like most kinase inhibitors, the potential for off-target effects exists, especially at higher concentrations. It is advisable to consult the primary literature for detailed kinase screening data. If unexpected phenotypes are observed, consider performing experiments to rule out off-target effects, such as using a structurally distinct AAK1 inhibitor or performing rescue experiments with an inhibitor-resistant AAK1 mutant.
Data Presentation
Table 1: In Vitro and In-Cellular Efficacy of this compound
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Assay | Recombinant AAK1 | IC50 | 11 nM | [1][2] |
| Cell-Based Assay | HEK293 cells | IC50 | 108 nM | [1][2] |
| In Vivo Assay | C57BL6 mice | % Reduction of µ2 phosphorylation (at 30 mg/kg) | 46% | [1][2] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound in a Cell-Based Assay
This protocol outlines a general method for determining the optimal concentration of this compound for inhibiting AAK1 activity in a cell-based assay by measuring the phosphorylation of its substrate, AP2M1.
Materials:
-
Cells expressing AAK1 (e.g., HEK293T)
-
This compound
-
DMSO (for stock solution)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-AP2M1 (Thr156), anti-total AP2M1, and anti-loading control (e.g., GAPDH or β-actin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in complete cell culture medium to achieve final concentrations ranging from 1 nM to 1 µM (e.g., 1, 10, 50, 100, 250, 500, 1000 nM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Cell Treatment: Remove the growth medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 2, 6, or 24 hours) at 37°C in a CO2 incubator. The optimal incubation time may need to be determined empirically.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Normalize the protein concentrations of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies against phospho-AP2M1, total AP2M1, and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis: Quantify the band intensities for phospho-AP2M1 and total AP2M1. Normalize the phospho-AP2M1 signal to the total AP2M1 signal. Plot the normalized phospho-AP2M1 levels against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Troubleshooting Guide
Table 2: Troubleshooting Common Issues in this compound Experiments
| Problem | Potential Cause | Recommended Solution |
| Low or no inhibition of AAK1 activity | 1. Incorrect concentration: The concentration of this compound may be too low. 2. Compound degradation: The compound may have degraded due to improper storage or handling. 3. Cellular efflux: The compound may be actively transported out of the cells. | 1. Perform a dose-response experiment with a wider concentration range. 2. Prepare fresh dilutions from a new stock solution. Ensure proper storage of the stock solution. 3. Co-treat with an efflux pump inhibitor (e.g., verapamil) to see if potency increases. |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell numbers across wells. 2. Pipetting errors: Inaccurate dilution or addition of the compound. 3. TFA salt interference: The TFA counterion may be affecting cell viability or the assay readout. | 1. Ensure a homogenous cell suspension and careful pipetting during cell seeding. 2. Use calibrated pipettes and prepare a master mix of the treatment solutions. 3. Include a TFA-only control at equivalent concentrations to assess its impact. Consider exchanging the TFA salt for a more biologically benign counterion like hydrochloride (HCl). |
| Unexpected cellular phenotype | 1. Off-target effects: this compound may be inhibiting other kinases or cellular proteins. 2. TFA-induced effects: The observed phenotype may be due to the TFA salt rather than AAK1 inhibition. | 1. Test a structurally unrelated AAK1 inhibitor to see if it produces the same phenotype. Perform a rescue experiment with an inhibitor-resistant AAK1 mutant. 2. Run a TFA-only control experiment. |
| Solubility issues in aqueous media | Poor aqueous solubility: The compound may precipitate in the cell culture medium. | Prepare a higher concentration stock solution in DMSO and ensure the final DMSO concentration in the culture medium is low (typically <0.5%) and consistent across all treatments. Visually inspect the medium for any signs of precipitation after adding the compound. |
Visualizations
References
Interpreting unexpected results with AAK1-IN-3 TFA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of AAK1-IN-3 TFA in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and brain-penetrant inhibitor of the Adaptor-Associated Kinase 1 (AAK1). Its primary mechanism of action is the inhibition of the AAK1 kinase activity, which plays a crucial role in clathrin-mediated endocytosis by phosphorylating the μ2 subunit of the AP2 adaptor complex. This inhibition can be observed by a decrease in the phosphorylation of AP2M1 at Threonine 156.
Q2: What are the main applications of this compound?
A2: this compound is primarily investigated for its potential therapeutic effects in neuropathic pain.[1] Additionally, due to AAK1's role in various cellular processes, this inhibitor is also used to study clathrin-mediated endocytosis, viral entry, and signaling pathways such as Notch and Wnt.[2][3][4]
Q3: What is the recommended solvent and storage condition for this compound?
A3: For stock solutions, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). It is recommended to store the stock solution at -20°C or -80°C. For use in cell culture, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced toxicity.
Q4: How can I confirm that this compound is active in my cellular experiments?
A4: The most direct way to confirm the activity of this compound is to perform a western blot analysis to detect the phosphorylation level of AAK1's downstream target, the μ2 subunit of the AP2 complex (AP2M1), at Threonine 156 (p-AP2M1 Thr156). A dose-dependent decrease in p-AP2M1 (Thr156) levels upon treatment with this compound would indicate target engagement and inhibition.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and other relevant inhibitors.
| Compound | Target | IC50 | Cell-based IC50 | Known Off-Targets (IC50) |
| This compound | AAK1 | 11 nM | 108 nM (HEK293 cells) | BIKE (BMP2K), GPRK4, MSSK1, PIP5K2B, PKCD, RIOK1, RIOK3 |
| LP-935509 | AAK1 | 2.7 nM | Not specified | Not specified |
| Compound 18 | AAK1 | Not specified | 19 nM (HEK cells) | Good overall selectivity against 403 kinases |
| Compound 30 | AAK1 | <10 nM | Not specified | Inhibited 6-11% of 351 kinases tested |
Experimental Protocols
Western Blot for Phospho-AP2M1 (Thr156)
This protocol is designed to assess the inhibition of AAK1 kinase activity by measuring the phosphorylation of its substrate, AP2M1.
1. Cell Treatment and Lysis:
- Plate cells at an appropriate density and allow them to adhere overnight.
- Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 2 hours).
- After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant.
2. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer:
- Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
- Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
- Separate proteins by electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
4. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for phospho-AP2M1 (Thr156) overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 5-10 minutes each.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again as described above.
5. Detection:
- Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate.
- Detect the chemiluminescent signal using a digital imager or X-ray film.
- To normalize for protein loading, strip the membrane and re-probe with an antibody against total AP2M1 or a housekeeping protein like GAPDH or β-actin.
Troubleshooting Guides
Issue 1: No or Weak Inhibition of AAK1 Activity (No change in p-AP2M1 levels)
| Potential Cause | Troubleshooting Step |
| Inactive Compound | - Ensure this compound has been stored correctly and has not undergone multiple freeze-thaw cycles. - Prepare a fresh stock solution. |
| Incorrect Concentration | - Perform a dose-response experiment with a wider range of concentrations. The cellular IC50 can be significantly higher than the biochemical IC50. |
| Insufficient Treatment Time | - Optimize the incubation time. A time course experiment (e.g., 30 min, 1h, 2h, 4h) can determine the optimal duration for observing maximal inhibition. |
| Poor Cell Permeability | - While this compound is brain-penetrant, permeability can vary between cell lines. Consider using a positive control AAK1 inhibitor with known cellular activity. |
| Technical Issues with Western Blot | - Verify the specificity and optimal dilution of the primary antibody for p-AP2M1 (Thr156). - Ensure efficient protein transfer and proper blocking. |
Issue 2: Unexpected Cell Death or Cytotoxicity
| Potential Cause | Troubleshooting Step |
| High Inhibitor Concentration | - Perform a cell viability assay (e.g., MTT or CCK-8) to determine the cytotoxic concentration of this compound in your cell line. - Use the lowest effective concentration that inhibits AAK1 without causing significant cell death. |
| Solvent Toxicity | - Ensure the final DMSO concentration in the culture medium is below cytotoxic levels (typically <0.1%). Run a vehicle-only control. |
| Off-Target Effects | - this compound may inhibit other kinases at higher concentrations.[5] Review the literature for known off-targets and their potential roles in cell survival. - Consider using a structurally different AAK1 inhibitor to see if the cytotoxic effect is consistent. |
| On-Target Toxicity | - Inhibition of AAK1 can disrupt essential cellular processes like endocytosis, which may lead to cell death in certain cell lines that are highly dependent on this pathway. |
Issue 3: Inconsistent or Conflicting Results
| Potential Cause | Troubleshooting Step |
| Cell Line Variability | - The genetic background and signaling pathways of different cell lines can influence their response to AAK1 inhibition.[6] Ensure consistency in cell passage number and culture conditions. |
| Experimental Conditions | - Maintain consistent experimental parameters, including cell density, treatment duration, and reagent concentrations. |
| Data Interpretation | - Consider the possibility that AAK1 inhibition has pleiotropic effects. For example, AAK1 is involved in Notch and Wnt signaling, and inhibiting it could lead to unexpected downstream consequences.[2][3] |
Signaling Pathways and Workflows
Caption: AAK1 signaling pathway in clathrin-mediated endocytosis.
Caption: General experimental workflow for using this compound.
Caption: Logical flowchart for troubleshooting unexpected results.
References
- 1. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Discovery of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: AAK1-IN-3 TFA Cytotoxicity Assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the cytotoxicity of AAK1-IN-3 TFA in various cell lines.
Summary of this compound Cytotoxicity Data
This compound is known as a brain-penetrant inhibitor of Adaptor Associated Kinase 1 (AAK1) with an IC50 of 11 nM.[1] Its primary mechanism of action involves the regulation of clathrin-mediated endocytosis.[2]
Recommended Experimental Protocols
To assess the cytotoxicity of this compound, standard in vitro cell viability assays such as the MTT and CellTiter-Glo® assays are recommended.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[3]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a plate reader.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[4]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Reagent
-
Luminometer (plate reader)
Procedure:
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[5][6][7]
-
Cell Seeding: Seed cells in opaque-walled multiwell plates.[5][7]
-
Compound Treatment: Add the desired concentrations of this compound to the wells.
-
Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[5][6]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[6][7]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5][6][7]
-
Luminescence Measurement: Record the luminescence using a plate reader.[5][6]
Troubleshooting Guide & FAQs
Q1: I am observing high background in my MTT assay. What could be the cause?
A1: High background can be due to several factors:
-
Contamination: Bacterial or yeast contamination can reduce MTT. Ensure aseptic techniques and check cultures for contamination.
-
Phenol (B47542) Red: Phenol red in the culture medium can interfere with absorbance readings. Consider using a phenol red-free medium for the assay.
-
Compound Interference: The compound itself might react with MTT. Run a control with the compound in cell-free medium to check for this.
Q2: My CellTiter-Glo® signal is very low. What are the possible reasons?
A2: Low signal can result from:
-
Low Cell Number: Ensure you are seeding an adequate number of cells per well. A cell titration experiment is recommended to determine the optimal seeding density.
-
Reagent Inactivity: Ensure the CellTiter-Glo® reagent has been stored and prepared correctly. Reconstituted reagent has a limited stability.[7]
-
Incomplete Cell Lysis: Ensure proper mixing after adding the reagent to achieve complete cell lysis and release of ATP.[6]
Q3: The results of my cytotoxicity assay are not reproducible. What can I do to improve consistency?
A3: To improve reproducibility:
-
Consistent Cell Seeding: Ensure a homogenous cell suspension and accurate pipetting to have a consistent number of cells in each well.
-
Control for Edge Effects: "Edge effects" in multi-well plates can lead to variability. To mitigate this, avoid using the outer wells of the plate or fill them with sterile PBS or medium.
-
Accurate Compound Dilutions: Prepare fresh serial dilutions of your compound for each experiment to avoid degradation.
-
Optimize Incubation Times: Ensure consistent incubation times for both compound treatment and assay reagent steps.
Q4: How do I choose between the MTT and CellTiter-Glo® assay?
A4: The choice of assay depends on your specific needs:
-
MTT Assay: Is a cost-effective, colorimetric assay. However, it is an endpoint assay and requires a solubilization step.
-
CellTiter-Glo® Assay: Is a more sensitive, luminescent assay with a simpler "add-mix-measure" protocol.[4] It is well-suited for high-throughput screening.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the experimental design and understanding of the compound's mechanism, the following diagrams are provided.
Caption: General workflow for assessing the cytotoxicity of this compound.
Caption: Role of AAK1 in clathrin-mediated endocytosis and its inhibition by this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 5. OUH - Protocols [ous-research.no]
- 6. ch.promega.com [ch.promega.com]
- 7. promega.com [promega.com]
Technical Support Center: Overcoming Poor Bioavailability of Quinoline-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline-based inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to their poor bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of my quinoline-based inhibitor?
A1: The low oral bioavailability of quinoline-based compounds typically stems from a combination of factors. These include:
-
Poor Aqueous Solubility: Many quinoline (B57606) derivatives are hydrophobic, limiting their dissolution in gastrointestinal fluids, a prerequisite for absorption.[1]
-
Low Intestinal Permeability: The compound may have difficulty crossing the intestinal epithelium to enter the bloodstream.
-
First-Pass Metabolism: The inhibitor may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[1]
-
Efflux Transporters: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it back into the intestinal lumen, reducing net absorption.[1][2][3]
dot
Caption: Key factors contributing to the low oral bioavailability of quinoline-based inhibitors.
Q2: How can I determine if poor solubility is the main issue for my quinoline compound?
A2: A systematic approach involving both computational and experimental methods is recommended:
-
In Silico Prediction: Utilize software to predict LogP and aqueous solubility based on the chemical structure.
-
Kinetic Solubility Assay: This is a high-throughput method to determine the maximum concentration of a compound that can be achieved by adding a small volume of a concentrated DMSO stock to an aqueous buffer.[4]
-
Thermodynamic Solubility Assay: This equilibrium-based method provides the true solubility of the compound in a specific buffer.
Troubleshooting Inconsistent In Vitro Dissolution Assays:
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results | Inadequate wetting of the compound. | Incorporate a small amount of a suitable surfactant (e.g., 0.1% Tween 80) into the dissolution medium.[1] |
| pH-dependent solubility. | Conduct dissolution studies in buffers with different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the different regions of the GI tract.[1] | |
| Polymorphism. | Characterize the solid-state form of your compound using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to ensure consistency between batches.[1] |
Q3: My quinoline inhibitor has good solubility but still shows low bioavailability. What should I investigate next?
A3: If solubility is not the limiting factor, poor intestinal permeability or significant first-pass metabolism are likely the culprits.[1] The following experiments are recommended:
-
Caco-2 Permeability Assay: This in vitro model uses a monolayer of human colorectal adenocarcinoma cells to assess the intestinal permeability of a compound and identify if it is a substrate for P-gp efflux.[1]
-
Metabolic Stability Assay: Using liver microsomes or S9 fractions, this assay determines the rate at which your compound is metabolized by drug-metabolizing enzymes.[1][5][6]
dot
Caption: A logical workflow for troubleshooting poor oral bioavailability.
Troubleshooting Guides: Formulation & Chemical Modification Strategies
Scenario 1: Your quinoline inhibitor has very low aqueous solubility.
Strategy: Particle Size Reduction (Nanosuspension)
Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate.[7]
Hypothetical Data Comparison:
| Formulation | Particle Size (nm) | Cmax (ng/mL) | AUC (ng*h/mL) |
| Unprocessed Compound | 5,000 ± 850 | 50 ± 15 | 250 ± 75 |
| Nanosuspension | 250 ± 50 | 450 ± 90 | 2,200 ± 450 |
Experimental Protocol: Preparation of a Nanosuspension by Wet Media Milling
-
Preparation of the Slurry:
-
Disperse the quinoline compound (e.g., 5% w/v) in an aqueous solution containing a stabilizer (e.g., 1% w/v Poloxamer 188).
-
Stir the mixture until a homogenous slurry is formed.
-
-
Milling:
-
Add the slurry and milling media (e.g., yttrium-stabilized zirconium oxide beads) to the milling chamber.
-
Mill at a specified speed and temperature for a defined period (e.g., 2-4 hours).
-
-
Separation:
-
Separate the nanosuspension from the milling media.
-
-
Characterization:
-
Measure the particle size and distribution using dynamic light scattering (DLS).
-
Assess the solid state of the nanoparticles using XRD.
-
Strategy: Amorphous Solid Dispersion
Dispersing the drug in a water-soluble carrier at a molecular level can create an amorphous solid dispersion, which has higher energy and thus greater solubility than the crystalline form.[1]
Hypothetical Data Comparison:
| Formulation | Dissolution at 30 min (%) | Cmax (ng/mL) | AUC (ng*h/mL) |
| Crystalline Drug | 15 ± 5 | 60 ± 20 | 300 ± 90 |
| Solid Dispersion (1:4 drug:polymer) | 85 ± 10 | 550 ± 110 | 2,800 ± 500 |
Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve both the quinoline inhibitor and a hydrophilic polymer (e.g., PVP K30) in a common volatile organic solvent (e.g., methanol) in a round-bottom flask.[8]
-
Evaporation: Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40-60 °C) until a thin, solid film is formed.[8]
-
Drying: Scrape the solid dispersion from the flask and dry it in a vacuum oven (e.g., 40 °C for 24 hours) to remove residual solvent.[8]
-
Characterization:
-
Confirm the amorphous nature using XRD and DSC.
-
Perform in vitro dissolution testing.
-
Scenario 2: Your quinoline inhibitor is a substrate for P-gp efflux.
Strategy: Co-administration with a P-gp Inhibitor (for preclinical studies)
For proof-of-concept in vivo studies, co-administering your compound with a known P-gp inhibitor can demonstrate the extent to which efflux is limiting bioavailability.
Hypothetical Data Comparison:
| Treatment Group | Cmax (ng/mL) | AUC (ng*h/mL) |
| Quinoline Inhibitor Alone | 100 ± 30 | 500 ± 150 |
| Quinoline Inhibitor + Verapamil | 350 ± 70 | 2,100 ± 420 |
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
-
Animal Dosing:
-
Fast male Sprague-Dawley rats overnight.
-
Administer the quinoline inhibitor formulation orally (e.g., 10 mg/kg).
-
For the combination group, administer a P-gp inhibitor (e.g., verapamil, 20 mg/kg) 30 minutes prior to the quinoline inhibitor.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Bioanalysis:
-
Analyze the concentration of the quinoline inhibitor in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
-
dot
Caption: Example of a signaling pathway potentially targeted by a quinoline-based inhibitor.
This technical support center provides a starting point for addressing the common bioavailability challenges associated with quinoline-based inhibitors. A systematic, data-driven approach to identifying and overcoming these hurdles is crucial for the successful development of these promising therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. portal.research.lu.se [portal.research.lu.se]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
AAK1-IN-3 TFA: A Technical Support Resource for Researchers
This technical support center provides essential information for researchers and drug development professionals utilizing AAK1-IN-3 TFA in their experiments. The following question-and-answer style guide addresses potential issues and offers insights into the inhibitor's selectivity and the experimental procedures for its characterization.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target potency of this compound?
This compound is a potent inhibitor of Adaptor-Associated Kinase 1 (AAK1) with a reported IC50 of 11 nM in biochemical assays. In cellular assays using HEK293 cells, the IC50 for AAK1 inhibition was determined to be 108 nM.[1]
Q2: What is the selectivity profile of this compound against other kinases?
A comprehensive kinase selectivity profile for this compound, also referred to as compound (R)-31, was performed against a panel of 219 kinases. The results demonstrate that this compound exhibits good overall kinase selectivity. The detailed quantitative data from this screening is essential for interpreting experimental results and is summarized in the table below.
Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) |
| AAK1 | 11 |
| Other Kinase 1 | >1000 |
| Other Kinase 2 | >1000 |
| Other Kinase 3 | >1000 |
| ... | ... |
Note: The complete selectivity data from the primary literature should be consulted for a comprehensive understanding. The table above is a representation of the expected format.
Troubleshooting and Experimental Protocols
Q3: How was the biochemical potency (IC50) of this compound against AAK1 determined?
The in vitro inhibitory activity of this compound against AAK1 was assessed using a radiometric kinase assay. A standard protocol for this type of assay is outlined below.
Protocol: Radiometric Kinase Assay for AAK1 Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against AAK1 kinase.
Materials:
-
Recombinant AAK1 enzyme
-
AAK1-specific peptide substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (this compound) serially diluted in DMSO
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the AAK1 enzyme and its specific peptide substrate in the kinase reaction buffer.
-
Add serial dilutions of this compound or DMSO (as a control) to the wells of the 96-well plate.
-
Initiate the kinase reaction by adding [γ-³³P]ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Q4: How is the cellular activity of this compound assessed?
The cellular activity of AAK1 inhibitors is often evaluated by measuring the phosphorylation of its downstream substrate, the μ2 subunit of the AP2 complex (AP2M1), in a cellular context.
Protocol: Cellular Target Engagement Assay for AAK1
Objective: To measure the inhibition of AAK1-mediated phosphorylation of AP2M1 in cells.
Materials:
-
HEK293 cells
-
This compound
-
Cell lysis buffer
-
Antibodies: anti-phospho-AP2M1 (Thr156) and total AP2M1 antibody
-
Western blotting reagents and equipment
Procedure:
-
Culture HEK293 cells to an appropriate confluency.
-
Treat the cells with varying concentrations of this compound for a specified duration.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-AP2M1 (Thr156) and total AP2M1.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify the band intensities for both phosphorylated and total AP2M1.
-
Normalize the phosphorylated AP2M1 signal to the total AP2M1 signal.
-
Calculate the percentage of inhibition of AP2M1 phosphorylation at each concentration of the inhibitor to determine the cellular IC50.
Signaling Pathway and Experimental Workflow
To aid in experimental design and data interpretation, the following diagrams illustrate the AAK1 signaling pathway and a general workflow for assessing kinase inhibitor selectivity.
Caption: AAK1 signaling pathway in clathrin-mediated endocytosis.
Caption: General workflow for kinase inhibitor selectivity profiling.
References
How to control for off-target effects of AAK1 inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for off-target effects of AAK1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: My AAK1 inhibitor shows a potent effect in a biochemical assay, but is much weaker in a cell-based assay. What could be the reason?
A1: Discrepancies between biochemical and cell-based assay results are common and can arise from several factors. One primary reason is the difference in ATP concentrations; biochemical assays are often performed at low ATP concentrations, which may not reflect the high intracellular ATP levels that can outcompete ATP-competitive inhibitors.[1] Additionally, the inhibitor may be a substrate for cellular efflux pumps, such as P-glycoprotein, reducing its intracellular concentration.[1] It is also possible that the target kinase is not expressed or is inactive in the cell line being used.[1]
Q2: I'm observing a cellular phenotype that doesn't align with the known function of AAK1. How can I determine if this is an off-target effect?
A2: This is a strong indication of potential off-target activity. A key experiment to verify this is a rescue experiment.[1] Overexpressing a drug-resistant mutant of AAK1 should reverse the observed phenotype if the effect is on-target.[1] If the phenotype persists, it is likely due to the inhibition of one or more off-target kinases. Further investigation using techniques like kinome-wide profiling or chemical proteomics can help identify these off-targets.[1][2]
Q3: How can I proactively identify potential off-target effects of my AAK1 inhibitor?
A3: Proactive identification of off-target effects is crucial for accurate data interpretation. A common approach is to perform a kinase selectivity profile, screening the inhibitor against a large panel of kinases.[1] This can be done through commercial services that offer panels covering a significant portion of the human kinome.[1] Additionally, chemical proteomics approaches, such as using "kinobeads," can identify protein interactions, including off-target kinases, in a cellular context.[2][3][4] A cellular thermal shift assay (CETSA) can also be used to confirm target engagement in intact cells.[5][6][7]
Q4: My AAK1 inhibitor is showing unexpected activation of a signaling pathway. How can I troubleshoot this?
A4: Paradoxical pathway activation can occur with kinase inhibitors. To investigate this, you should analyze the phosphorylation status of key downstream effectors of related signaling pathways using techniques like phosphoproteomics or Western blotting.[1] This can help identify unexpectedly activated pathways that may explain the observed phenotype.[1] It is also important to consider that AAK1 itself is involved in multiple signaling pathways, including WNT and Notch signaling, and inhibition of AAK1 can have complex downstream consequences.[8][9][10]
Q5: What are some known off-targets for AAK1 inhibitors?
A5: The off-target profile is specific to the chemical scaffold of the inhibitor. However, due to the conserved nature of the ATP-binding site, other kinases are common off-targets.[2] For example, some AAK1 inhibitors have been shown to interact with other members of the Numb-associated kinase (NAK) family, such as BIKE and GAK.[11][12] Comprehensive kinome screening is the most effective way to determine the specific off-target profile of your inhibitor.[13][14]
Troubleshooting Guides
Problem: Inconsistent Results with AAK1 Inhibitor
| Potential Cause | Suggested Solution |
| Inhibitor Instability | Verify the stability of your inhibitor in your experimental media and conditions. |
| Cell Line Variability | Confirm AAK1 expression and activity in your cell line using Western blot or qPCR. |
| Off-Target Effects | Perform a kinome-wide selectivity screen to identify potential off-target kinases.[1] |
| Incorrect Dosing | Determine the optimal inhibitor concentration through a dose-response curve in your specific assay. |
Problem: Phenotype Does Not Match AAK1 Knockdown/Knockout
| Potential Cause | Suggested Solution |
| Off-Target Engagement | Use a structurally distinct AAK1 inhibitor to see if the phenotype is reproduced. |
| Compensation Mechanisms | In knockout/knockdown models, other kinases may compensate for the loss of AAK1 function. |
| Non-Kinase Targets | Employ chemical proteomics or a cellular thermal shift assay (CETSA) to identify non-kinase binding partners.[1] |
| Inactive Control Compound | Synthesize and test a structurally similar but inactive analog of the inhibitor as a negative control.[1] |
Quantitative Data Summary
Table 1: Selectivity Profile of AAK1 Inhibitor SGC-AAK1-1
| Kinase | Kd (nM) |
| AAK1 | 120 |
| BMP2K | >3,000 |
| GAK | >30,000 |
| STK16 | >30,000 |
| Data from a TR-FRET binding displacement assay. A lower Kd value indicates stronger binding.[12] |
Table 2: Potency of AAK1 Inhibitor TIM-098a
| Assay Type | IC50 (µM) |
| Biochemical Assay (AAK1 enzymatic activity) | 0.24 |
| Cellular Assay (inhibition of AAK1 in transfected cells) | 0.87 |
| IC50 is the concentration of the inhibitor required to reduce the activity or function by 50%.[3][15][16] |
Experimental Protocols
Protocol 1: Kinome-Wide Inhibitor Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of an AAK1 inhibitor using a commercial kinase profiling service.
-
Compound Preparation: Prepare a 10 mM stock solution of the AAK1 inhibitor in 100% DMSO.
-
Initial Single-Dose Screen: Submit the compound for an initial screen against a broad panel of kinases (e.g., >400 kinases) at a single concentration, typically 1 µM.[1]
-
Data Analysis: The service provider will report the percent inhibition for each kinase. Identify any kinases that are significantly inhibited (e.g., >50% inhibition).[1]
-
Dose-Response (IC50) Determination: For any identified off-target kinases, perform follow-up dose-response assays to determine the IC50 value. This will quantify the potency of the inhibitor against these off-targets.[1]
-
Selectivity Analysis: Compare the IC50 values for AAK1 and the identified off-target kinases to determine the selectivity profile of the compound.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for AAK1 Target Engagement
This protocol describes a method to assess whether an AAK1 inhibitor binds to AAK1 in intact cells.[5][6][7]
-
Cell Culture and Treatment: Culture cells of interest to ~80% confluency. Treat cells with the AAK1 inhibitor or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble AAK1 at each temperature using Western blotting or other protein detection methods. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
Visualizations
Caption: AAK1 signaling pathways in CME, WNT, and Notch.
Caption: Experimental workflow for troubleshooting off-target effects.
Caption: Logical relationship for troubleshooting unexpected phenotypes.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 5. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. tandfonline.com [tandfonline.com]
- 10. The adaptor-associated kinase 1, AAK1, is a positive regulator of the Notch pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Satomi Ohtsuka - Development of a novel AAK1 inhibitor via Kinobeads-based screening. - Papers - researchmap [researchmap.jp]
- 16. portal.research.lu.se [portal.research.lu.se]
AAK1-IN-3 TFA batch-to-batch variability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AAK1-IN-3 TFA. The information provided addresses potential issues, particularly batch-to-batch variability, that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and brain-penetrant inhibitor of the Adaptor-Associated Kinase 1 (AAK1).[1][2] AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a process essential for the internalization of cell surface receptors and other molecules.[3][4] By inhibiting AAK1, this compound can modulate various signaling pathways, and it is being investigated for its therapeutic potential in conditions like neuropathic pain.[5][6]
Q2: What are the potential sources of batch-to-batch variability with this compound?
Batch-to-batch variability in the observed activity of this compound can arise from several factors:
-
Purity of the Compound: The percentage of the active compound versus any residual starting materials, byproducts, or impurities from the synthesis can differ between batches.
-
Trifluoroacetic Acid (TFA) Content: AAK1-IN-3 is often supplied as a trifluoroacetate (B77799) salt (TFA salt) due to its use in the purification process (e.g., HPLC). The amount of residual TFA can vary between batches and may impact experimental results.[7][8]
-
Solubility: Differences in the physical form (e.g., crystalline vs. amorphous) or residual solvents can affect the solubility of the compound, leading to variations in the effective concentration in your assays.
-
Stability and Storage: Improper storage or handling can lead to degradation of the compound over time, resulting in decreased activity.
Q3: How can the TFA salt affect my experiments?
The trifluoroacetate counterion can have several effects on biological experiments:
-
Direct Biological Activity: TFA itself can be biologically active and may have cytotoxic effects or alter cell signaling pathways, confounding the interpretation of results.[7]
-
Alteration of Compound Properties: The TFA salt can influence the solubility, stability, and aggregation state of the compound.
-
Assay Interference: TFA can interfere with certain analytical techniques and may alter the pH of your experimental buffer if not properly accounted for.[8]
Q4: I am observing a different IC50 value for this compound compared to the published literature. What could be the reason?
Discrepancies in IC50 values can be attributed to several factors:
-
Batch-to-Batch Variability: As discussed, variations in purity and TFA content can lead to different potencies.
-
Assay Conditions: The specific experimental conditions, such as enzyme and substrate concentrations, buffer composition, and incubation times, can significantly influence the IC50 value.
-
Cell-Based vs. Biochemical Assays: IC50 values obtained from cell-free biochemical assays are often lower than those from cell-based assays due to factors like cell permeability and off-target effects within the cell.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered when using this compound.
Issue 1: Inconsistent results between different batches of this compound.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Variable Purity | 1. Always request and review the Certificate of Analysis (CoA) for each new batch. 2. Compare the purity values (typically determined by HPLC and/or NMR) between batches. 3. If purity is a concern, consider re-purifying the compound or purchasing from a vendor with stricter quality control. |
| Different TFA Content | 1. Check the CoA for information on the salt form and any quantification of the counterion. 2. If not provided, you can perform analytical tests like ion chromatography to determine the TFA content. 3. Consider performing a salt exchange to a more biologically inert form (e.g., HCl or acetate (B1210297) salt). |
| Solubility Issues | 1. Ensure the compound is fully dissolved before use. Sonicate if necessary. 2. Prepare fresh stock solutions for each experiment. 3. Verify the solubility of each new batch in your chosen solvent. |
| Compound Degradation | 1. Store the compound as recommended by the supplier (typically at -20°C or -80°C, protected from light and moisture). 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Issue 2: Higher than expected IC50 or lower than expected activity.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inaccurate Concentration | 1. Verify the accuracy of your stock solution concentration. Consider using a fresh vial of the compound. 2. Ensure the final concentration in your assay is correct. |
| TFA Interference | 1. Run a vehicle control containing the same concentration of TFA as your highest inhibitor concentration to assess the effect of the counterion alone. |
| Assay Conditions | 1. Optimize your assay parameters, including enzyme and substrate concentrations. 2. Ensure that the AAK1 enzyme is active. |
| Compound Inactivity | 1. If possible, confirm the identity and integrity of the compound using techniques like mass spectrometry or NMR. |
Experimental Protocols
Protocol 1: In Vitro AAK1 Kinase Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound in a biochemical assay.
-
Reagents:
-
Active AAK1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
AAK1 substrate (e.g., a peptide substrate like Micro 2)[9]
-
This compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase buffer.
-
Add the AAK1 enzyme to each well (except for the no-enzyme control).
-
Add the this compound dilutions or DMSO (for the vehicle control) to the respective wells.
-
Pre-incubate the plate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for the desired time (e.g., 60 minutes) at the optimal temperature for the enzyme (e.g., 30°C).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
Protocol 2: Cell-Based Assay for AAK1 Inhibition
This protocol describes a general method to assess the effect of this compound on AAK1 activity within a cellular context.
-
Reagents:
-
Cells expressing AAK1 (e.g., HEK293T)
-
Cell culture medium
-
This compound (dissolved in DMSO)
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-phospho-AP2M1 (Thr156) and total AP2M1)
-
-
Procedure:
-
Plate the cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 2 hours).
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform Western blot analysis to detect the levels of phosphorylated AP2M1 (a downstream target of AAK1) and total AP2M1.
-
Quantify the band intensities and normalize the phosphorylated AP2M1 signal to the total AP2M1 signal.
-
Determine the effect of this compound on AP2M1 phosphorylation.
-
Visualizations
AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis
Caption: AAK1 phosphorylates the AP2 complex, promoting cargo receptor endocytosis via clathrin-coated vesicles.
Experimental Workflow for Troubleshooting this compound Variability
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
Decision Tree for Investigating Reduced Potency
Caption: A decision tree to systematically identify the cause of reduced this compound potency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. cdn1.sinobiological.com [cdn1.sinobiological.com]
Compensatory mechanisms to AAK1 inhibition in long-term studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adaptor-Associated Kinase 1 (AAK1) inhibitors in long-term studies.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual loss of phenotype in our long-term AAK1 inhibition study. What could be the underlying cause?
A1: This could be due to cellular compensatory mechanisms. Long-term inhibition of a kinase can lead to adaptive responses where the cell tries to overcome the inhibition. Two potential mechanisms relevant to AAK1 are:
-
Functional Redundancy: AAK1 shares functional redundancy with other kinases, most notably Cyclin G-associated kinase (GAK). It is possible that prolonged AAK1 inhibition leads to an upregulation or increased activity of GAK or other related kinases, which can then phosphorylate AAK1 substrates and rescue the phenotype.
-
Signaling Pathway Feedback Loops: AAK1 is a known negative regulator of the WNT signaling pathway.[1][2][3] Inhibition of AAK1 leads to the activation of WNT signaling.[1][4] However, prolonged activation of this pathway might trigger negative feedback mechanisms downstream of AAK1, which could counteract the effects of AAK1 inhibition over time.
Q2: Are there any known signaling pathways that are directly affected by long-term AAK1 inhibition and could lead to compensatory responses?
A2: Yes, long-term AAK1 inhibition is known to impact at least two major signaling pathways where it is involved in negative feedback loops:
-
WNT Signaling: AAK1 is part of a negative feedback loop in the WNT signaling pathway. WNT signaling activation leads to the activation of AAK1, which in turn promotes the internalization of the WNT co-receptor LRP6, thereby dampening the signal.[1][2][5] When AAK1 is inhibited long-term, this feedback is disrupted, leading to sustained WNT pathway activation.[1] This could, in turn, induce the expression of WNT target genes that might have unforeseen effects and contribute to a different cellular phenotype in the long run.
-
Notch Signaling: AAK1 is a positive regulator of the Notch signaling pathway.[6][7] It interacts with the activated form of Notch and stabilizes it.[6] AAK1 depletion has been shown to decrease Notch transcriptional activity.[6] Compensatory mechanisms in response to long-term perturbation of Notch signaling are complex and could involve crosstalk with other signaling pathways.
Q3: We are using an AAK1 inhibitor and seeing unexpected off-target effects. How can we confirm if these are true off-target effects or a result of compensatory mechanisms?
A3: Differentiating between off-target effects and compensatory mechanisms is crucial. Here’s a suggested workflow:
-
Validate with a structurally different AAK1 inhibitor: If a different inhibitor produces the same phenotype, it is more likely a result of AAK1 inhibition and subsequent compensatory responses.
-
Use a genetic approach: Use siRNA or shRNA to specifically knock down AAK1.[1][6] If the phenotype is recapitulated, it confirms that the effect is on-target.
-
Perform washout experiments: Remove the inhibitor and observe if the phenotype reverts. A reversible phenotype is more indicative of a direct inhibitory effect, while a long-lasting change might suggest a more permanent compensatory alteration in the cell.
-
Profile global protein or gene expression: A transcriptomic or proteomic analysis can provide a broad view of the cellular changes and help identify upregulated pathways or proteins that could explain the observed phenotype.
Troubleshooting Guides
Problem 1: Decreased efficacy of AAK1 inhibitor over time in cell culture.
| Possible Cause | Troubleshooting Step |
| Functional redundancy with GAK | 1. Check for upregulation of GAK expression via qRT-PCR or Western blot. 2. Consider co-inhibiting or knocking down both AAK1 and GAK. |
| Activation of compensatory signaling pathways | 1. Analyze the activation status of known downstream pathways of AAK1, such as WNT and Notch signaling, using reporter assays or by checking the expression of their target genes. 2. Perform a phosphoproteomics study to identify other activated kinases. |
| Metabolism or degradation of the inhibitor | 1. Determine the half-life of your inhibitor in your specific cell culture conditions. 2. Replenish the inhibitor at regular intervals based on its stability. |
Problem 2: Inconsistent results in AAK1 knockout/knockdown experiments.
| Possible Cause | Troubleshooting Step |
| Incomplete knockout/knockdown | 1. Validate the knockout/knockdown efficiency at the protein level using Western blot. 2. Use at least two different siRNA/shRNA sequences to rule out off-target effects.[1] |
| Activation of feedback loops | 1. Measure the activity of pathways known to be regulated by AAK1 (e.g., WNT, Notch) at different time points after knockout/knockdown to understand the dynamics of the cellular response. |
| Cell line-specific effects | 1. Test the effect of AAK1 depletion in multiple cell lines to ensure the observed phenotype is not cell-type specific. |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Confirm AAK1 Interaction Partners
This protocol is to verify the interaction of AAK1 with a putative binding partner.
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Pre-clearing the Lysate:
-
Add Protein A/G agarose (B213101) beads to the supernatant and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody against your protein of interest (or AAK1) to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with lysis buffer.
-
-
Elution:
-
Resuspend the beads in 2X SDS-PAGE loading buffer and boil for 5-10 minutes to elute the protein complexes.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting with antibodies against AAK1 and the putative interacting protein.
-
In Vitro Kinase Assay for AAK1
This protocol is to measure the kinase activity of AAK1 on a specific substrate.
-
Reaction Setup:
-
Prepare a reaction mixture containing purified active AAK1 enzyme, the substrate of interest (e.g., a peptide or recombinant protein), and kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
-
Initiate Reaction:
-
Add ATP (with a tracer like [γ-32P]ATP if performing a radioactive assay) to the reaction mixture to start the kinase reaction.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
-
Stop Reaction:
-
Stop the reaction by adding EDTA or by spotting the reaction mixture onto a phosphocellulose paper.
-
-
Detection:
-
If using a radioactive assay, wash the phosphocellulose paper to remove unincorporated [γ-32P]ATP and measure the incorporated radioactivity using a scintillation counter.
-
If using a non-radioactive method, the phosphorylated substrate can be detected by a specific antibody in a Western blot or by using a phosphospecific antibody in an ELISA format.
-
Signaling Pathways and Experimental Workflows
AAK1 in the WNT Signaling Negative Feedback Loop
The following diagram illustrates the negative feedback loop involving AAK1 in the WNT signaling pathway. Inhibition of AAK1 disrupts this loop, leading to sustained WNT activation.
Caption: AAK1-mediated negative feedback loop in WNT signaling.
Experimental Workflow for Investigating Compensatory Mechanisms
This workflow outlines the steps to investigate potential compensatory mechanisms upon long-term AAK1 inhibition.
Caption: Workflow for investigating compensatory mechanisms.
References
- 1. Epigenetic Mechanisms Regulating Adaptive Responses to Targeted Kinase Inhibitors in Cancer | Annual Reviews [annualreviews.org]
- 2. annualreviews.org [annualreviews.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mathematical and Computational Analysis of Adaptation via Feedback Inhibition in Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Analysis of AAK1-IN-3 TFA and LP-935509 in Preclinical Models of Neuropathic Pain
For Immediate Release: Researchers and drug development professionals in the field of neuropathic pain now have access to a detailed comparative guide on two prominent research compounds, AAK1-IN-3 TFA and LP-935509. Both are potent inhibitors of the Adaptor-Associated Kinase 1 (AAK1), a promising therapeutic target for chronic pain conditions. This guide provides an objective comparison of their biochemical potency, kinase selectivity, and in vivo efficacy, supported by experimental data and detailed protocols.
Introduction to AAK1 Inhibition in Neuropathic Pain
Neuropathic pain is a debilitating chronic condition arising from damage or dysfunction of the nervous system. Current therapeutic options often provide inadequate relief and are associated with significant side effects. AAK1 has emerged as a key regulator in clathrin-mediated endocytosis, a cellular process implicated in neurotransmission and pain signaling. Inhibition of AAK1 has been shown to produce analgesic effects in various animal models of neuropathic pain, making it an attractive target for novel non-opioid analgesics.
In Vitro Profile: Potency and Selectivity
Both this compound and LP-935509 demonstrate high potency against AAK1 at the nanomolar level. LP-935509, however, has been more extensively characterized for its selectivity against a broader panel of kinases.
Table 1: In Vitro Potency and Selectivity of this compound and LP-935509
| Parameter | This compound | LP-935509 | Reference |
| AAK1 IC50 | 11 nM | 3.3 nM | [1][2] |
| AAK1 Ki | Not Reported | 0.9 nM | [2] |
| Cellular AAK1 IC50 (HEK293) | 108 nM | 2.8 nM (µ2 phosphorylation) | [1][2] |
| BIKE IC50 | Not Reported | 14 nM | [2] |
| GAK IC50 | Not Reported | 320 nM | [2] |
Note: IC50 and Ki values represent the concentration of the inhibitor required to achieve 50% inhibition and the inhibition constant, respectively. Lower values indicate higher potency.
LP-935509 is an ATP-competitive inhibitor of AAK1.[2] It also shows potent inhibition of the closely related kinase BIKE and modest activity against GAK.[2] this compound is described as a potent AAK1 inhibitor, though a detailed public profile of its activity against other kinases is not as readily available.[1]
In Vivo Profile: Efficacy in Neuropathic Pain Models
Both compounds are brain-penetrant, a crucial characteristic for targeting central nervous system mechanisms of neuropathic pain. LP-935509 has demonstrated robust efficacy in multiple, well-established rodent models of neuropathic pain.
Table 2: In Vivo Efficacy and Pharmacokinetics
| Parameter | This compound | LP-935509 | Reference |
| Brain/Plasma Ratio | 1.3 | >2 | [1][3] |
| Oral Bioavailability | Not Reported | 100% | [2] |
| In Vivo Target Engagement | 46% reduction of µ2 phosphorylation in mice (30 mg/kg, s.c.) | Dose-dependent inhibition of µ2 phosphorylation in the brain | [1][1] |
| Formalin Test (Phase II) | Efficacy data not available in searched literature | Dose-dependent reduction in paw flinches (10-60 mg/kg, p.o.) | [4][5] |
| Spinal Nerve Ligation (SNL) | Efficacy data not available in searched literature | Dose-dependent reversal of mechanical allodynia (3-30 mg/kg, p.o.) | [4][5] |
| Chronic Constriction Injury (CCI) | Efficacy data not available in searched literature | Dose-dependent reversal of thermal hyperalgesia and mechanical allodynia | [3][4] |
| Diabetic Neuropathy (STZ) | Efficacy data not available in searched literature | Reduced pain responses | [4] |
While direct comparative in vivo studies are not available, LP-935509 has a more substantial body of published evidence supporting its analgesic effects across a range of neuropathic pain models.[3][4][5] this compound has demonstrated target engagement in the central nervous system, which is a strong indicator of its potential therapeutic utility.[1]
Mechanism of Action: The AAK1 Signaling Pathway
AAK1 plays a crucial role in clathrin-mediated endocytosis by phosphorylating the µ2 subunit of the adaptor protein 2 (AP-2) complex. This process is essential for the internalization of cell surface receptors and the recycling of synaptic vesicles. The analgesic effect of AAK1 inhibitors is thought to be mediated through the modulation of α2 adrenergic signaling, a known anti-nociceptive pathway.[4]
Caption: AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis.
Experimental Protocols
Detailed methodologies for key in vivo assays are provided below to facilitate the replication and comparison of these findings.
Von Frey Test for Mechanical Allodynia
This assay measures the withdrawal threshold of an animal's paw in response to a mechanical stimulus.
-
Acclimation: Rats or mice are placed in individual Plexiglas chambers on an elevated wire mesh floor and allowed to acclimate for at least 15-30 minutes before testing.
-
Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
Response: A positive response is recorded as a sharp withdrawal of the paw.
-
Threshold Determination: The 50% withdrawal threshold is calculated using the up-down method.
Formalin Test for Inflammatory Pain
This test assesses nociceptive behavior following an injection of formalin, which induces a biphasic pain response.
-
Habituation: Mice are placed in an observation chamber for 30 minutes to acclimate.
-
Formalin Injection: A dilute solution of formalin (e.g., 5%) is injected subcutaneously into the plantar surface of one hind paw.
-
Observation: The animal's behavior is then observed for a set period (e.g., 60 minutes). The time spent licking, biting, or flinching the injected paw is recorded.
-
Data Analysis: The total time spent in nociceptive behavior is quantified for both the early phase (0-5 minutes) and the late phase (15-50 minutes), which is associated with inflammatory pain.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a widely used surgical model that mimics peripheral nerve injury.
-
Anesthesia: The animal is anesthetized.
-
Surgery: The common sciatic nerve is exposed at the mid-thigh level, and four loose ligatures are tied around it.
-
Recovery: The incision is closed, and the animal is allowed to recover.
-
Behavioral Testing: Several days to weeks post-surgery, animals develop signs of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia, which can be assessed using the von Frey and Hargreaves tests, respectively.
Caption: Comparative Experimental Workflow for AAK1 Inhibitors.
Conclusion
Both this compound and LP-935509 are valuable research tools for investigating the role of AAK1 in neuropathic pain. LP-935509 currently has a more extensive publicly available dataset supporting its in vivo efficacy in various preclinical models. Further publication of in vivo efficacy data for this compound in established neuropathic pain models will be crucial for a direct and comprehensive comparison of these two potent AAK1 inhibitors. This guide serves as a foundational resource for researchers to make informed decisions on the selection of appropriate tool compounds for their studies.
References
- 1. | BioWorld [bioworld.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bicyclic Heterocyclic Replacement of an Aryl Amide Leading to Potent and Kinase-Selective Adaptor Protein 2-Associated Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
AAK1 Inhibitors: A Comparative Analysis of AAK1-IN-3 TFA and BMS-986176 Efficacy in Neuropathic Pain Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of two prominent Adaptor Associated Kinase 1 (AAK1) inhibitors: AAK1-IN-3 TFA and BMS-986176. This document summarizes key experimental data, details methodologies for pivotal assays, and visualizes relevant biological pathways and workflows to facilitate an objective evaluation.
Adaptor Associated Kinase 1 (AAK1) has emerged as a promising therapeutic target for the treatment of neuropathic pain.[1][2] Both this compound and BMS-986176 are potent inhibitors of AAK1, a serine/threonine kinase involved in clathrin-mediated endocytosis. This guide synthesizes available preclinical data to offer a comparative perspective on their efficacy.
Quantitative Efficacy Data
The following table summarizes the in vitro and in vivo efficacy data for this compound and BMS-986176 based on available literature. It is important to note that these data are compiled from separate studies and may not be directly comparable due to potential variations in experimental conditions.
| Parameter | This compound | BMS-986176 |
| Biochemical IC50 (AAK1) | 11 nM[3] | 2 nM[1] |
| Cellular IC50 (AAK1) | 108 nM (HEK293 cells)[3] | Not explicitly reported, but cellular activity confirmed. |
| In Vivo Efficacy | A related aryl amide compound (59) from the same series demonstrated efficacy in the phase II formalin model and the chronic constriction injury (CCI) model in rats.[4] this compound itself has been shown to cause a 46% reduction of μ2 phosphorylation in the brains of C57BL6 mice at a dose of 30 mg/kg.[3] | Showed excellent efficacy in two rodent neuropathic pain models (rat).[1][5] |
| Clinical Development | Preclinical | Phase II clinical trials for diabetic peripheral neuropathic pain and postherpetic neuralgia.[1][6][7] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to evaluate the efficacy of AAK1 inhibitors, based on the descriptions in the cited literature.
Biochemical Kinase Assay (Generalized)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of AAK1.
-
Enzyme: Recombinant human AAK1 protein.
-
Substrate: A synthetic peptide derived from the AAK1 phosphorylation site on its substrate, such as the μ2 subunit of the AP2 complex.
-
Reaction Mixture: The assay is typically performed in a buffer containing the AAK1 enzyme, the peptide substrate, ATP (often radiolabeled, e.g., [γ-33P]ATP or [γ-32P]ATP), and MgCl2.
-
Inhibitor Addition: A range of concentrations of the test compound (e.g., this compound or BMS-986176) is added to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific duration to allow for kinase activity.
-
Detection: The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by capturing the phosphorylated peptide on a filter and measuring radioactivity using a scintillation counter.
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce AAK1 activity by 50%, is calculated from the dose-response curve.
Cellular μ2 Phosphorylation Assay (Generalized)
This assay assesses the ability of an inhibitor to block AAK1 activity within a cellular context.
-
Cell Line: A human cell line, such as HEK293, is often used. These cells may be engineered to overexpress AAK1 and its substrate, the μ2 subunit of the AP2 complex.
-
Compound Treatment: Cells are treated with various concentrations of the test inhibitor for a defined period.
-
Cell Lysis: After treatment, the cells are lysed to release their protein content.
-
Western Blotting: The cell lysates are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody specific for the phosphorylated form of the μ2 subunit (phospho-μ2). A separate antibody for total μ2 is used as a loading control.
-
Detection: The amount of phospho-μ2 is detected using a secondary antibody conjugated to an enzyme (e.g., HRP) that generates a chemiluminescent or colorimetric signal.
-
Data Analysis: The intensity of the phospho-μ2 band is quantified and normalized to the total μ2 signal. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo Neuropathic Pain Models (Generalized)
Animal models are essential for evaluating the therapeutic potential of AAK1 inhibitors in a physiological setting.
-
Model Induction: Neuropathic pain is induced in rodents (e.g., rats or mice) through surgical procedures like Chronic Constriction Injury (CCI) of the sciatic nerve or by inducing a disease state such as streptozotocin-induced diabetes.
-
Compound Administration: The test compound is administered to the animals, typically orally (p.o.) or via subcutaneous (s.c.) injection, at various doses.
-
Behavioral Testing: The analgesic effect of the compound is assessed using behavioral tests that measure pain responses. Common tests include:
-
Von Frey Test: Measures mechanical allodynia (pain response to a normally non-painful stimulus) by applying calibrated filaments to the paw.
-
Hargreaves Test: Measures thermal hyperalgesia (increased sensitivity to heat) by applying a radiant heat source to the paw.
-
Formalin Test: Involves injecting a dilute formalin solution into the paw and observing the animal's pain behaviors (e.g., flinching, licking) over time. This test has an acute phase (phase I) and a persistent, inflammatory phase (phase II), the latter of which is more relevant to neuropathic pain.
-
-
Data Analysis: The drug-treated group's pain responses are compared to those of a vehicle-treated control group to determine the degree of pain relief.
Conclusion
Both this compound and BMS-986176 are potent inhibitors of AAK1 with demonstrated efficacy in preclinical models of neuropathic pain. BMS-986176 exhibits a lower biochemical IC50 and has progressed to Phase II clinical trials, suggesting a more advanced stage of development.[1][6][7] this compound and its analogs have also shown promising in vitro and in vivo activity.[3][4] The choice between these inhibitors for research purposes may depend on the specific experimental context, including the desired potency, the model system being used, and the stage of the research. The provided data and protocols offer a foundation for making informed decisions in the investigation of AAK1-targeted therapies for neuropathic pain.
References
- 1. Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery, Structure-Activity Relationships, and In Vivo Evaluation of Novel Aryl Amides as Brain Penetrant Adaptor Protein 2-Associated Kinase 1 (AAK1) Inhibitors for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and development of BMS-986176/LX-9211, a highly selective, potent oral and brain penetrable AAK1 inhibitor for neuropathic pain - American Chemical Society [acs.digitellinc.com]
- 7. pubs.acs.org [pubs.acs.org]
SGC-AAK1-1: A Potent and Selective Chemical Probe for AAK1 Compared to AAK1-IN-3 TFA
In the landscape of chemical biology and drug discovery, the development of potent and selective chemical probes is paramount for dissecting the cellular functions of protein kinases. This guide provides a comparative analysis of SGC-AAK1-1 and AAK1-IN-3 TFA, two inhibitors of the Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase implicated in clathrin-mediated endocytosis and various signaling pathways.
Biochemical and Cellular Activity: A Head-to-Head Comparison
SGC-AAK1-1 has emerged as a well-characterized chemical probe for AAK1. It potently inhibits AAK1 in biochemical assays with a Ki of 9.1 nM and also demonstrates activity against the closely related BMP-2-inducible kinase (BMP2K/BIKE) with a Ki of 17 nM.[1][2] In cellular assays, SGC-AAK1-1 effectively engages AAK1, as demonstrated by a NanoBRET assay showing an IC50 of 230 nM for the full-length AAK1-Nluc fusion protein.[1] Furthermore, it inhibits the phosphorylation of the AAK1 substrate AP2M1 at threonine 156 in cells.[3]
This compound is also a potent inhibitor of AAK1, with a reported biochemical IC50 of 11 nM.[4] Cellularly, it inhibits AAK1 in HEK293 cells with an IC50 of 108 nM.[4] A key feature of this compound is its brain-penetrant nature, making it a valuable tool for in vivo studies, particularly in the context of neuropathic pain research.[4]
| Parameter | SGC-AAK1-1 | This compound | Assay Type |
| AAK1 Ki | 9.1 nM[1][2] | Not Reported | TR-FRET Binding Assay[1] |
| AAK1 IC50 (biochemical) | 270 nM[5][6] | 11 nM[4] | Coupled Enzyme Assay / Not Specified |
| AAK1 IC50 (cellular) | 230 nM (NanoBRET)[1] | 108 nM[4] | NanoBRET / Not Specified |
| BMP2K/BIKE Ki | 17 nM[1][2] | Not Reported | TR-FRET Binding Assay[1] |
| BMP2K/BIKE IC50 (cellular) | 1.5 µM (NanoBRET)[1] | Not Reported | NanoBRET[1] |
| Brain Penetrant | No | Yes[4] | In vivo studies |
Kinase Selectivity Profile
A critical attribute of a chemical probe is its selectivity across the kinome. SGC-AAK1-1 has been extensively profiled and demonstrates high selectivity. In a KINOMEscan assay against 403 kinases at 1 µM, only three other kinases, RIOK1, RIOK3, and PIP5K1C, showed significant binding.[1][7] This narrow spectrum of activity makes SGC-AAK1-1 a reliable tool for attributing cellular effects to AAK1 inhibition. A structurally related negative control, SGC-AAK1-1N, is also available, which is inactive against AAK1 and serves to differentiate on-target from off-target effects.[1]
Detailed kinome-wide selectivity data for this compound is not as readily available in the public domain, which makes a direct comparison of its off-target profile with SGC-AAK1-1 challenging.
AAK1 Signaling Pathways
AAK1 is a key regulator of clathrin-mediated endocytosis (CME) through its phosphorylation of the μ2 subunit of the AP2 adaptor complex.[8][9] This process is fundamental for the internalization of cell surface receptors and signaling molecules. Beyond its role in endocytosis, AAK1 is involved in several critical signaling pathways:
-
Wnt Signaling: AAK1 has been identified as a negative regulator of the Wnt signaling pathway.[3][10] It promotes the clathrin-mediated endocytosis of the Wnt co-receptor LRP6, leading to the downregulation of Wnt signaling.[3][10] Inhibition of AAK1 with SGC-AAK1-1 has been shown to activate Wnt signaling.[3]
-
Notch Signaling: AAK1 is a positive regulator of the Notch signaling pathway.[11][12] It interacts with the active form of Notch and is thought to act as an adaptor for its interaction with components of the endocytic machinery.[11]
-
NF-κB Signaling: AAK1 is also implicated in the NF-κB signaling pathway.[12][13]
Caption: AAK1's role in major signaling pathways.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Example Protocol)
This protocol is a generalized example for determining the biochemical potency of an inhibitor against AAK1.
-
Reagents and Materials:
-
Recombinant human AAK1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[14]
-
ATP
-
Substrate (e.g., Myelin Basic Protein or a specific peptide)
-
Test compounds (SGC-AAK1-1 or this compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
96-well or 384-well plates
-
-
Procedure:
-
Prepare a master mix containing kinase buffer, ATP, and substrate.
-
Add 2.5 µL of serially diluted test compound or DMSO (vehicle control) to the assay plate.
-
Add 12.5 µL of the master mix to each well.
-
Initiate the reaction by adding 10 µL of diluted AAK1 enzyme to each well.[15]
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[15]
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for a typical in vitro kinase assay.
Conclusion
SGC-AAK1-1 stands out as a highly potent and selective chemical probe for studying the cellular functions of AAK1. Its well-defined selectivity profile and the availability of a negative control make it an excellent tool for in vitro and cell-based studies. This compound offers the distinct advantage of being brain-penetrant, making it more suitable for in vivo investigations, particularly in neuroscience research. The choice between these two inhibitors will ultimately depend on the specific experimental context and the need for central nervous system exposure. For researchers aiming to confidently link cellular phenotypes to AAK1 inhibition, the rigorous characterization of SGC-AAK1-1 makes it a preferred starting point for target validation and pathway elucidation.
References
- 1. SGC-AAK1-1 | Structural Genomics Consortium [thesgc.org]
- 2. caymanchem.com [caymanchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SGC-AAK1-1 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Probe SGC-AAK1-1 | Chemical Probes Portal [chemicalprobes.org]
- 8. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gene - AAK1 [maayanlab.cloud]
- 10. researchgate.net [researchgate.net]
- 11. The adaptor-associated kinase 1, AAK1, is a positive regulator of the Notch pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. bpsbioscience.com [bpsbioscience.com]
A Comparative Analysis of AAK1 Knockout and Pharmacological Inhibition with AAK1-IN-3 TFA
A comprehensive guide for researchers exploring the therapeutic potential of Adaptor-Associated Kinase 1 (AAK1) inhibition.
This guide provides a detailed comparison of the phenotypic outcomes observed in AAK1 knockout mice versus those seen with the administration of AAK1-IN-3 TFA, a potent and brain-penetrant AAK1 inhibitor. The data presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the functional role of AAK1 and the potential of its pharmacological inhibition as a therapeutic strategy, particularly in the context of neuropathic pain.
At a Glance: Phenotypic Comparison
| Feature | AAK1 Knockout Mouse | This compound Treatment |
| Molecular Target | Complete ablation of AAK1 protein | Selective inhibition of AAK1 kinase activity |
| Primary Phenotype | Antinociception in persistent pain models | Recapitulation of the antinociceptive phenotype |
| Acute Pain Response | Normal | No significant effect on acute pain |
| Motor Function | Unaffected | Unaffected at therapeutic doses |
| Underlying Mechanism | Disruption of AAK1-mediated signaling | Inhibition of AAK1-mediated phosphorylation of substrates like AP2M1 |
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on AAK1 knockout mice and the effects of AAK1 inhibitors, including this compound and other relevant compounds like LP-935509 which show a similar mechanism of action.
Table 1: In Vitro Potency of AAK1 Inhibitors
| Compound | Target | IC50 | Cell-based IC50 |
| This compound | AAK1 | 11 nM[1] | 108 nM (in HEK293 cells)[1] |
| LP-935509 | AAK1 | 3.3 ± 0.7 nM[2] | 2.8 ± 0.4 nM[2] |
Table 2: Behavioral Phenotypes in Pain Models
| Model | AAK1 Knockout Mice | AAK1 Inhibitor Treatment (LP-935509) |
| Formalin Test (Phase II) | Markedly reduced flinching response[3][4] | Dose-dependent reduction in flinching response[4][5] |
| Spinal Nerve Ligation (SNL) | Failure to develop mechanical allodynia[3][4] | Reversal of established mechanical allodynia[4] |
| Open Field Test | No difference in distance traveled compared to wild-type[3] | No reported motor deficits |
Table 3: In Vivo Target Engagement
| Treatment | Effect | Model System |
| This compound (30 mg/kg, sc) | 46% reduction of μ2 phosphorylation[1] | C57BL/6 mice[1] |
| Compound 17 (similar AAK1 inhibitor) | 82% reduction of μ2 phosphorylation[6] | In vivo model[6] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the known signaling pathways involving AAK1 and a typical experimental workflow for comparing the knockout and inhibitor phenotypes.
Caption: AAK1's role in clathrin-mediated endocytosis and signaling.
Caption: Workflow for comparing AAK1 knockout and inhibitor effects.
Detailed Experimental Methodologies
Generation of AAK1 Knockout Mice
AAK1 knockout mice are typically generated using gene targeting technologies.[7] One common method involves homologous recombination in embryonic stem (ES) cells.[7] For instance, a targeting vector is designed to delete a critical exon of the AAK1 gene, such as exon 2, which contains a significant portion of the coding sequence.[8] The disruption of this region leads to a non-functional protein. The modified ES cells are then injected into blastocysts to create chimeric mice, which are subsequently bred to establish a homozygous knockout line.[7] Confirmation of the gene knockout is performed using methods like Southern blotting and PCR analysis.[7]
Administration of this compound
This compound is a small molecule inhibitor that can be administered to wild-type animals to acutely inhibit AAK1 kinase activity. For in vivo studies, it is often administered systemically, for example, via subcutaneous (sc) injection.[1] The dosage and timing of administration are critical parameters that are determined based on pharmacokinetic and pharmacodynamic studies to ensure adequate target engagement in the tissue of interest, such as the brain and spinal cord. This compound is known to be brain-penetrant, with a brain-to-plasma ratio of 1.3.[1]
Behavioral Assays for Neuropathic Pain
-
Formalin Test: This test assesses inflammatory pain and distinguishes between acute and persistent pain responses.[3][4]
-
Procedure: A dilute solution of formalin is injected into the plantar surface of a mouse's hind paw.
-
Phases: The subsequent pain-related behaviors, such as flinching and licking of the injected paw, are observed and quantified in two distinct phases. Phase I (0-10 minutes post-injection) represents acute nociception, while Phase II (10-60 minutes post-injection) reflects persistent inflammatory pain.[3]
-
Endpoint: The number of flinches or the total time spent licking the paw is recorded.
-
-
Spinal Nerve Ligation (SNL) Model: This is a widely used surgical model of neuropathic pain that mimics human conditions like sciatica.[3][4]
-
Procedure: Under anesthesia, the L5 spinal nerve (in some models, also L4) is tightly ligated.[3]
-
Outcome: This procedure leads to the development of mechanical allodynia, a condition where a normally non-painful stimulus (like a light touch) is perceived as painful.[3]
-
Assessment: Mechanical allodynia is measured using von Frey filaments of varying stiffness applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined as a measure of pain sensitivity.[3]
-
Open Field Test
This assay is used to assess general locomotor activity and anxiety-like behavior.[3]
-
Procedure: Mice are placed in a novel, open arena, and their movement is tracked for a defined period.
-
Endpoint: Parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency are recorded. This test is crucial to rule out motor impairments as a confounding factor in the interpretation of pain assay results.[3]
Discussion
The comparison between AAK1 knockout mice and this compound treatment reveals a strong correlation in their primary phenotype, which is the attenuation of persistent and neuropathic pain without affecting acute pain perception or motor function.[3][4][5] This concordance provides compelling evidence that the kinase activity of AAK1 is a critical mediator of chronic pain states.
The AAK1 knockout model serves as a "gold standard" for validating the on-target effects of pharmacological inhibitors. The ability of AAK1 inhibitors like LP-935509 and, by extension, this compound to phenocopy the knockout mice strongly supports the therapeutic potential of targeting AAK1.[5]
Mechanistically, AAK1's role in clathrin-mediated endocytosis is central to its function.[9][10] By phosphorylating the μ2 subunit of the AP2 adaptor complex, AAK1 facilitates the internalization of various receptors and other cargo proteins.[9][10] This process is implicated in the regulation of several signaling pathways, including Notch and WNT signaling, which are involved in neuronal function and development.[6][9][11] The antinociceptive effects of AAK1 inhibition have been linked to the modulation of α2 adrenergic signaling in the spinal cord, suggesting a complex interplay between endocytic trafficking and neurotransmitter signaling in the context of pain.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oss.gempharmatech.com [oss.gempharmatech.com]
- 9. Gene - AAK1 [maayanlab.cloud]
- 10. sinobiological.com [sinobiological.com]
- 11. researchgate.net [researchgate.net]
Validating AAK1-IN-3 TFA Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the in vivo target engagement of AAK1-IN-3 TFA, a potent and brain-penetrant inhibitor of Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis through the phosphorylation of the μ2 subunit of the AP2 adaptor complex (AP2M1).[1] Its involvement in various signaling pathways, including Notch and WNT, has made it a compelling target for therapeutic intervention in a range of diseases, including neuropathic pain.[2] This document outlines experimental data, detailed protocols, and visual workflows to assist researchers in designing and evaluating studies to confirm the in vivo efficacy of AAK1 inhibitors.
Comparative Analysis of AAK1 Inhibitors
The validation of this compound's in vivo target engagement can be benchmarked against other known AAK1 inhibitors. The following table summarizes key performance indicators for this compound and its alternatives.
| Compound | In Vitro Potency (IC50) | In Vivo Target Engagement Metric | Organism/Model | Reference |
| This compound | 11 nM (AAK1) | 46% reduction of μ2 phosphorylation | C57BL/6 mice | MedChemExpress |
| LP-935509 | Potent (exact value not specified) | Reduced pain response in Phase II formalin test; Reversed pain behavior in SNL model | Mice and Rats | (Kostich et al., 2016) |
| BMS-986176/LX-9211 | Potent and selective | Excellent CNS penetration and spinal cord target engagement | Rats | (Savage et al., 2022) |
| SGC-AAK1-1 | 9.1 nM (AAK1, Ki) | Cellular Target Engagement (NanoBRET IC50 = 230 nM) | HEK293T cells | Structural Genomics Consortium |
| TIM-098a | 0.24 µM (AAK1) | Inhibition of AAK1 activity in transfected cultured cells (IC50 = 0.87 µM) | COS-7 cells | (Yoshida et al., 2024) |
Experimental Protocols
A primary method for validating AAK1 target engagement in vivo is to measure the phosphorylation status of its direct downstream target, AP2M1, at the Threonine 156 residue (pAP2M1 Thr156).
In Vivo Protocol for Assessing this compound Target Engagement
This protocol is a representative procedure based on available data for AAK1 inhibitors and standard molecular biology techniques.
1. Animal Dosing and Tissue Collection:
-
Animal Model: C57BL/6 mice.
-
Dosing: Administer this compound subcutaneously at a dose of 30 mg/kg. A vehicle control group should be included.
-
Time Course: Euthanize animals at a predetermined time point post-dosing (e.g., 1-4 hours) to assess peak target engagement.
-
Tissue Harvest: Rapidly dissect and collect brain and spinal cord tissues. Snap-freeze tissues in liquid nitrogen and store at -80°C until further processing.
2. Tissue Lysis and Protein Extraction:
-
Lysis Buffer: Homogenize frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Homogenization: Use a mechanical homogenizer to ensure complete tissue lysis.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Supernatant Collection: Collect the supernatant containing the soluble protein fraction.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
3. Western Blotting for pAP2M1 (Thr156):
-
Sample Preparation: Normalize protein concentrations for all samples. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate protein lysates on a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween® 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-AP2M1 (Thr156) overnight at 4°C with gentle agitation. A primary antibody for total AP2M1 should be used on a separate blot or after stripping the phospho-antibody to serve as a loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imager.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the pAP2M1 signal to the total AP2M1 signal to determine the extent of phosphorylation inhibition.
Visualizing Pathways and Workflows
AAK1 Signaling Pathway
The following diagram illustrates the central role of AAK1 in clathrin-mediated endocytosis.
Caption: AAK1 phosphorylates the μ2 subunit of the AP2 complex, a key step in clathrin-mediated endocytosis.
Experimental Workflow for In Vivo Target Validation
The logical flow of an in vivo experiment to validate this compound target engagement is depicted below.
Caption: Workflow for assessing in vivo AAK1 target engagement by measuring pAP2M1 levels.
References
Orthogonal Methods for Confirming AAK1 Inhibition: A Comparative Guide
Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME).[1][2] Its function in regulating the phosphorylation of the μ2 subunit (AP2M1) of the adaptor protein 2 (AP-2) complex makes it a significant target in various therapeutic areas, including neuropathic pain, neurological disorders, and viral infections.[3][4][5] Confirmation of target engagement and functional inhibition of AAK1 is critical in drug discovery. This guide provides a comparative overview of orthogonal methods to validate AAK1 inhibition, complete with experimental data, detailed protocols, and workflow visualizations.
Biochemical Kinase Assays
Biochemical assays directly measure the enzymatic activity of purified AAK1. These assays are fundamental for determining a compound's intrinsic potency against the kinase. A common approach involves quantifying the phosphorylation of a substrate, such as a synthetic peptide derived from AP2M1 or the recombinant AP2M1 protein itself.
Quantitative Data: In Vitro AAK1 Inhibition
| Compound | Assay Type | Substrate | IC50 | Reference |
| K252a | In Vitro Kinase Assay | AP2M1 Peptide | < 10 nM | [6] |
| SGC-AAK1-1 | Coupled Enzyme Assay | - | 270 nM | [7] |
| Staurosporine | Coupled Enzyme Assay | - | 120 nM | [7] |
| Compound 18 | In Vitro HEK Cell Culture | - | 19 nM | [3] |
| TIM-063 | In Vitro Kinase Assay | GST-AP2µ2 | 8.51 µM | [8] |
| TIM-098a | In Vitro Kinase Assay | GST-AP2µ2 | 0.24 µM | [8][9] |
Experimental Protocol: In Vitro AAK1 Kinase Assay
This protocol is adapted from methods described for measuring AAK1's kinase activity using a peptide substrate.[6]
-
Reagents and Materials :
-
Purified, recombinant AAK1 enzyme.
-
Synthetic peptide substrate (e.g., derived from the AAK1 phosphorylation site on AP2M1).
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
[γ-³²P]ATP or unlabeled ATP for non-radioactive detection methods.
-
Test compounds dissolved in DMSO.
-
96-well plates.
-
Phosphocellulose paper and stop buffer (e.g., 75 mM phosphoric acid) for radioactive assays.
-
Scintillation counter or luminescence/fluorescence plate reader.
-
-
Procedure :
-
Prepare a reaction mixture containing the kinase buffer, AAK1 enzyme, and the peptide substrate in each well of a 96-well plate.
-
Add the test compound across a range of concentrations (typically a serial dilution). Include DMSO-only wells as a negative control.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding ATP (e.g., [γ-³²P]ATP).
-
Incubate the reaction at 30°C for a defined period (e.g., 20-60 minutes).
-
Stop the reaction. For radioactive assays, this is done by spotting the reaction mixture onto phosphocellulose paper and immersing it in phosphoric acid.
-
Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter. For non-radioactive assays (e.g., ADP-Glo™), follow the manufacturer's protocol to measure the generated signal.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Target Engagement Assays
While biochemical assays confirm direct inhibition, cellular assays are essential to verify that a compound can penetrate the cell membrane and bind to AAK1 in its native environment.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures compound binding to a target protein in living cells.[10] It utilizes a NanoLuc® luciferase-tagged AAK1 fusion protein and a cell-permeable fluorescent tracer that binds to the kinase's active site.[11][12][13] A test compound that binds to AAK1 will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[14]
Quantitative Data: NanoBRET AAK1 Target Engagement
| Compound | Cell Line | Tracer | IC50 | Reference |
| CTx-0294885 | HEK293 | NanoBRET Tracer K-5 | 24.55 nM | [11] |
Experimental Protocol: AAK1 NanoBRET™ Assay
This protocol is a generalized procedure based on Promega's NanoBRET™ TE Intracellular Kinase Assay.[11][14]
-
Reagents and Materials :
-
HEK293 cells.
-
NanoLuc®-AAK1 Fusion Vector.[12]
-
Transfection reagent.
-
Opti-MEM™ I Reduced Serum Medium.
-
NanoBRET™ Tracer (e.g., K-5) and Nano-Glo® Substrate.
-
Test compounds dissolved in DMSO.
-
White, 384-well assay plates.
-
BRET-capable plate reader.
-
-
Procedure :
-
Transfect HEK293 cells with the NanoLuc®-AAK1 Fusion Vector and culture for 24 hours.
-
Harvest the transfected cells and resuspend them in Opti-MEM™.
-
Prepare serial dilutions of the test compound in Opti-MEM™.
-
Add the NanoBRET™ Tracer to the cell suspension at a pre-determined optimal concentration.
-
Dispense the cell-tracer mixture into the wells of the 384-well plate.
-
Add the diluted test compounds to the wells. Include DMSO-only (no inhibition) and a high concentration of a known inhibitor (maximum inhibition) as controls.
-
Incubate the plate at 37°C in a CO₂ incubator for 1-2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate on a BRET-capable luminometer, measuring both donor (NanoLuc®) and acceptor (Tracer) emissions.
-
Calculate the BRET ratio and plot the values against the compound concentration to determine the cellular IC50.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® measures target engagement by assessing changes in the thermal stability of a protein upon ligand binding.[15][16] A compound that binds and stabilizes AAK1 will increase its melting temperature, resulting in more soluble protein remaining after heat treatment.[17][18] This can be detected by methods like Western blotting or mass spectrometry.[19]
Experimental Protocol: CETSA® with Western Blot Readout
-
Reagents and Materials :
-
Cultured cells expressing AAK1.
-
Test compound and DMSO.
-
PBS and protease/phosphatase inhibitor cocktails.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
PCR machine or water baths for heat treatment.
-
High-speed centrifuge.
-
SDS-PAGE and Western blot equipment.
-
Primary antibody against AAK1 and a loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibody and chemiluminescent substrate.
-
-
Procedure :
-
Treat cultured cells with the test compound or DMSO vehicle control for a specified time.
-
Harvest, wash, and resuspend the cells in PBS with inhibitors.
-
Lyse the cells to create a lysate.
-
Aliquot the lysate into PCR tubes.
-
Heat the aliquots to a range of different temperatures for 3 minutes (e.g., 40°C to 70°C). One aliquot should be kept at room temperature as a non-heated control.
-
Cool the samples and centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the soluble protein fractions by SDS-PAGE and Western blot using an AAK1-specific antibody.
-
Quantify the band intensities and plot the percentage of soluble AAK1 relative to the non-heated control against the temperature.
-
Compare the melting curves of the DMSO-treated and compound-treated samples to observe a thermal shift, confirming target engagement.
-
Cellular Function and Pathway Analysis
Confirming that an inhibitor affects AAK1's downstream function provides crucial evidence of its mechanism of action. This involves measuring the phosphorylation of AAK1 substrates and assessing its role in relevant signaling pathways.
Substrate Phosphorylation Assay (p-AP2M1)
AAK1 phosphorylates the AP2M1 subunit at Threonine 156 (Thr156).[3][20] A direct functional readout of AAK1 inhibition in cells is the reduction of p-AP2M1 (Thr156) levels, which can be quantified by Western blot.
Quantitative Data: Inhibition of AP2M1 Phosphorylation
| Compound | Cell Line | Assay Type | EC50 / % Inhibition | Reference |
| Compound 17 | In Vivo | Western Blot | EC50 = 8.3 µM | [3] |
| SGC-AAK1-1 | HT1080 | Western Blot | Significant reduction | [7] |
Experimental Protocol: Western Blot for p-AP2M1
-
Procedure :
-
Culture cells (e.g., HT1080) and treat with various concentrations of the AAK1 inhibitor for an appropriate duration.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample using SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for phosphorylated AP2M1 (p-Thr156).
-
Probe a separate membrane (or strip and re-probe the same one) with an antibody for total AP2M1 or a loading control like GAPDH to normalize the data.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the ratio of p-AP2M1 to total AP2M1 or the loading control.
-
Plot the normalized p-AP2M1 levels against the inhibitor concentration to determine the EC50.
-
AAK1 Signaling Pathway Involvement
AAK1 is implicated in multiple signaling pathways, including the WNT and Notch pathways.[1][21][22] For instance, AAK1 negatively regulates WNT signaling by promoting the clathrin-mediated endocytosis of the LRP6 co-receptor.[21][23] Therefore, potent AAK1 inhibition is expected to activate WNT signaling.[7][21] This can be measured using reporter gene assays (e.g., a β-catenin responsive reporter like BAR).
Visualizations
AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis
Caption: AAK1's role in clathrin-mediated endocytosis.
Orthogonal Workflow for AAK1 Inhibitor Validation
Caption: A validation cascade using orthogonal methods.
References
- 1. Gene - AAK1 [maayanlab.cloud]
- 2. AAK1 - Wikipedia [en.wikipedia.org]
- 3. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling a novel AAK1 inhibitor: How chemical proteomics unlocked therapeutic potential | EurekAlert! [eurekalert.org]
- 5. tandfonline.com [tandfonline.com]
- 6. AAK1 Identified as an Inhibitor of Neuregulin-1/ErbB4-Dependent Neurotrophic Factor Signaling Using Integrative Chemical Genomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a novel AAK1 inhibitor via Kinobeads-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. NanoLuc®-AAK1 Fusion Vector [worldwide.promega.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. worldwide.promega.com [worldwide.promega.com]
- 15. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phosphorylation of ADAPTOR PROTEIN-2 μ-adaptin by ADAPTOR-ASSOCIATED KINASE1 regulates the tropic growth of Arabidopsis roots - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. The Adaptor-associated Kinase 1, AAK1, Is a Positive Regulator of the Notch Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to Investigational AAK1 Inhibitors: AAK1-IN-3 TFA vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of AAK1-IN-3 TFA with other investigational Adaptor-Associated Kinase 1 (AAK1) inhibitors, including AAK1-IN-2 TFA, LP-935509, and the clinical candidate LX9211. The information is intended to assist researchers in selecting the most appropriate tool compound for their studies in areas such as neuropathic pain, neurodegenerative diseases, and viral entry.
At a Glance: Quantitative Comparison of AAK1 Inhibitors
The following table summarizes the key quantitative data for the compared AAK1 inhibitors, focusing on their potency and selectivity.
| Compound | AAK1 IC50 (nM) | Cellular AAK1 Activity (IC50, nM) | Other Notable Kinase Activity (IC50, nM) | Brain Penetrant |
| This compound | 11[1][2] | 108 (HEK293 cells)[1] | Not specified | Yes[1] |
| AAK1-IN-2 TFA | 5.8[3][4][5][6] | Not specified | Not specified | Yes[3][5] |
| LP-935509 | 3.3[3][7] | 2.8 (µ2 phosphorylation)[7] | BIKE (14), GAK (320)[3][7] | Yes[3][7] |
| LX9211 (BMS-986176) | 2[3] | Not specified | Highly Selective[3][8][9][10] | Yes[3][8] |
Mechanism of Action: The Role of AAK1 in Cellular Processes
AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME), a fundamental process for the internalization of cell surface receptors, transporters, and other molecules.[7][11] AAK1's primary known substrate is the μ2 subunit (AP2M1) of the adaptor protein 2 (AP-2) complex.[11] By phosphorylating AP2M1, AAK1 enhances the binding of the AP-2 complex to cargo proteins, facilitating their incorporation into clathrin-coated pits for subsequent internalization.[11]
Beyond its role in general endocytosis, AAK1 has been implicated in specific signaling pathways, including the WNT and Notch pathways, and is being investigated as a potential target for neuropathic pain and as a host factor for viral entry.[11][12]
Figure 1: AAK1's role in clathrin-mediated endocytosis and signaling.
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key assays used to characterize AAK1 inhibitors.
Biochemical Kinase Inhibition Assay (Radiometric)
This assay directly measures the enzymatic activity of AAK1 and its inhibition by test compounds.
-
Reaction Setup: Prepare a reaction mixture containing purified recombinant AAK1 enzyme, a suitable substrate (e.g., a synthetic peptide derived from the μ2 subunit of AP-2), and a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).
-
Inhibitor Addition: Add serially diluted test compounds (e.g., this compound) to the reaction mixture.
-
Initiation of Reaction: Start the kinase reaction by adding radiolabeled [γ-³²P]ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.
-
Termination and Detection: Stop the reaction and spot the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated radioactivity on the membrane using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[13][14][15]
Figure 2: Workflow for a radiometric biochemical kinase assay.
Cellular AAK1 Activity Assay (Western Blot)
This assay assesses the ability of an inhibitor to block AAK1 activity within a cellular context by measuring the phosphorylation of its substrate, the μ2 subunit of AP-2.
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293 or U-87 MG) to an appropriate confluency. Treat the cells with various concentrations of the AAK1 inhibitor for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the μ2 subunit (phospho-AP2M1). Subsequently, probe with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalization and Analysis: Strip the membrane and re-probe with an antibody for total AP2M1 or a loading control (e.g., GAPDH) to normalize the data. Quantify the band intensities to determine the concentration-dependent inhibition of μ2 phosphorylation and calculate the cellular IC50.[16]
Comparative Analysis
This compound serves as a potent and brain-penetrant tool compound for studying AAK1. Its quinoline (B57606) scaffold represents a distinct chemical class compared to other inhibitors. With an IC50 of 11 nM, it is a valuable reagent for in vitro and in vivo investigations.
AAK1-IN-2 TFA , the (S)-enantiomer corresponding to the (R)-enantiomer this compound, exhibits approximately twofold greater potency with an IC50 of 5.8 nM.[3][4][5][6] This stereochemical difference in activity can be leveraged in studies requiring a more potent inhibitor or for structure-activity relationship analyses.
LP-935509 is a highly potent AAK1 inhibitor with an IC50 of 3.3 nM.[3][7] Notably, it also demonstrates activity against other members of the Numb-associated kinase (NAK) family, BIKE and GAK, albeit with lower potency.[3][7] This broader selectivity profile may be a consideration for researchers aiming for highly specific AAK1 inhibition, but it could also be advantageous in contexts where targeting multiple NAK family members is desirable.
LX9211 (BMS-986176) is the most potent and selective of the compared inhibitors, with an IC50 of 2 nM for AAK1.[3] It is described as a "highly selective" inhibitor and has advanced into clinical trials for neuropathic pain, underscoring its promising pharmacological profile.[8][10] For researchers seeking to translate their findings towards a clinical context, LX9211 represents a highly relevant tool compound.
Conclusion
The choice of an investigational AAK1 inhibitor will depend on the specific requirements of the research. This compound offers a solid balance of potency and brain penetrance. For studies demanding higher potency, AAK1-IN-2 TFA and LP-935509 are excellent alternatives, with the latter also providing the option to probe the effects of broader NAK family inhibition. For investigations requiring the highest potency and selectivity with a clear translational path, the clinical candidate LX9211 is the inhibitor of choice. Researchers should carefully consider the data presented in this guide to select the most appropriate compound to advance their scientific inquiries.
References
- 1. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AAK1-IN-2 TFA - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. targetmol.cn [targetmol.cn]
- 7. AAK1 - Wikipedia [en.wikipedia.org]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. Lexicon Completes Screening in Phase 2B Study of LX9211 for Diabetic Neuropathic Pain [synapse.patsnap.com]
- 10. Efficacy and Safety of LX9211 for Relief of Diabetic Peripheral Neuropathic Pain (RELIEF-DPN 1): Results of a Double-Blind, Randomized, Placebo-Controlled, Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gene - AAK1 [maayanlab.cloud]
- 12. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. datasheets.scbt.com [datasheets.scbt.com]
A Comparative Guide to the Kinase Selectivity Profile of AAK1-IN-3 TFA
This guide offers a detailed comparison of AAK1-IN-3 TFA with other known inhibitors of Adaptor-Associated Kinase 1 (AAK1). It is designed for researchers, scientists, and drug development professionals to provide a comprehensive overview of the available data, facilitating the selection of the most appropriate chemical tools for their research needs.
Abstract
Quantitative Comparison of AAK1 Inhibitors
The following table summarizes the inhibitory potency and selectivity of this compound in comparison to other notable AAK1 inhibitors. This data is essential for evaluating the suitability of each compound for specific experimental contexts.
| Inhibitor | Target Kinase | Potency (IC50/Ki in nM) | Cellular Activity (IC50 in nM) | Key Selectivity Information |
| This compound | AAK1 | 11 (IC50) | 108 (HEK293 cells) | Brain-penetrant. Described as "kinase-selective," but a detailed kinome-wide panel data is not publicly available.[1] |
| SGC-AAK1-1 | AAK1 | 9.1 (Ki) | 230 (NanoBRET) | Highly selective dual inhibitor of AAK1 and BMP2K. In a screen of 403 kinases, only RIOK1, RIOK3, and PIP5K1C showed binding within a 30-fold window of AAK1.[2][3][4] |
| BMP2K | 17 (Ki) | 1500 (NanoBRET) | Potent inhibitor of the closely related kinase BMP2K.[2] | |
| GAK | 1,700 (Ki) | - | Over 180-fold more selective for AAK1 than for GAK.[5] | |
| STK16 | 270 (Ki) | - | Over 30-fold more selective for AAK1 than for STK16.[5] | |
| LP-935509 | AAK1 | 3.3 (IC50) / 0.9 (Ki) | 2.8 | A potent, selective, and brain-permeable inhibitor.[6][7][8] |
| BIKE | 14 (IC50) | - | Also a potent inhibitor of BIKE (BMP2K).[6][8] | |
| GAK | 320 (IC50) | - | Shows moderate activity against GAK.[6][8] | |
| Compound 18 | AAK1 | - | 19 (HEK cells) | Demonstrated good overall selectivity in a 403-kinase panel screening.[7] |
Experimental Protocols for Kinase Selectivity Profiling
Accurate and reproducible data is fundamental to drug discovery. The following are detailed protocols for commonly employed kinase selectivity profiling assays.
In Vitro Radiometric Kinase Assay
This assay directly measures the enzymatic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate (B84403) group from [γ-³³P]ATP onto a specific substrate.
Materials:
-
A panel of purified, recombinant human kinases.
-
Specific peptide or protein substrates for each kinase.
-
Test compound (e.g., this compound) in DMSO.
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
[γ-³³P]ATP.
-
96- or 384-well assay plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the assay plate, add the kinase reaction buffer, the specific kinase, and the test compound or DMSO (vehicle control).
-
Allow for a short pre-incubation period (e.g., 10-15 minutes) at room temperature for the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and [γ-³³P]ATP. The ATP concentration is typically kept at or near the Km for each kinase.
-
Incubate the reaction for a defined time (e.g., 1 hour) at a controlled temperature (e.g., 30°C).
-
Terminate the reaction and transfer the reaction mixture onto a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
ADP-Glo™ Kinase Assay
This is a luminescence-based assay that determines kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
A panel of purified, recombinant human kinases.
-
Specific substrates for each kinase.
-
Test compound in DMSO.
-
Kinase reaction buffer.
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).
-
Opaque-walled multi-well plates suitable for luminescence measurements.
-
Luminometer.
Procedure:
-
The kinase reaction is set up in the multi-well plate with the kinase, substrate, ATP, and the test compound.
-
After incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.
-
The Kinase Detection Reagent is then added, which contains enzymes that convert the generated ADP back to ATP, and a luciferase/luciferin pair that produces light in the presence of ATP.
-
The luminescent signal, which is directly proportional to the amount of ADP produced, is measured using a luminometer.
-
The percentage of inhibition is calculated, and IC50 values are determined.[9]
Visualizations
The following diagrams illustrate key concepts and workflows related to the kinase selectivity profiling of AAK1 inhibitors.
Caption: Role of AAK1 in Clathrin-Mediated Endocytosis.
Caption: Experimental Workflow for Kinase Selectivity Profiling.
Caption: Logical Framework for Comparing AAK1 Inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SGC-AAK1-1 | Structural Genomics Consortium [thesgc.org]
- 3. SGC-AAK1-1: A Chemical Probe Targeting AAK1 and BMP2K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probe SGC-AAK1-1 | Chemical Probes Portal [chemicalprobes.org]
- 5. caymanchem.com [caymanchem.com]
- 6. abmole.com [abmole.com]
- 7. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LP-935509 | AAK1 | BIKE | GAKT Inhibitor | TargetMol [targetmol.com]
- 9. worldwide.promega.com [worldwide.promega.com]
A Head-to-Head Showdown: Brain-Penetrant AAK1 Inhibitors for Neuropathic Pain
A deep dive into the comparative efficacy and properties of leading clinical and preclinical Adaptor-Associated Kinase 1 (AAK1) inhibitors reveals a promising landscape for the development of novel analgesics. This guide provides a head-to-head comparison of key brain-penetrant AAK1 inhibitors, supported by experimental data to inform researchers and drug developers in the field of neuroscience and pain therapeutics.
Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase, has emerged as a compelling target for the treatment of neuropathic pain. Its role in clathrin-mediated endocytosis, a fundamental process in synaptic vesicle recycling and receptor trafficking, positions it as a critical regulator of neuronal signaling. Inhibition of AAK1 has been shown to produce significant antinociceptive effects in various preclinical models of persistent and neuropathic pain. This has spurred the development of several small molecule inhibitors designed to penetrate the central nervous system and modulate AAK1 activity.
This guide offers a comparative analysis of prominent brain-penetrant AAK1 inhibitors, including the clinical candidate BMS-986176/LX-9211 and preclinical compounds such as LP-935509 and Compound 59.
Quantitative Comparison of Brain-Penetrant AAK1 Inhibitors
The following tables summarize the in vitro potency, cellular activity, and pharmacokinetic properties of selected brain-penetrant AAK1 inhibitors based on published preclinical data.
Table 1: In Vitro and Cellular Potency
| Compound | AAK1 IC50 (nM) | Cellular μ2 Phosphorylation IC50 (nM) |
| BMS-986176/LX-9211 | ~2 | Not explicitly stated, but potent in cellular assays |
| LP-935509 | 3.3 ± 0.7 | 2.8 ± 0.4 |
| Compound 59 | 19 | Not explicitly stated, but potent in cellular assays |
| Compound 58 | 4-fold more potent than BMS-986176/LX-9211 | Not explicitly stated |
Table 2: Pharmacokinetic and In Vivo Efficacy
| Compound | Brain-to-Plasma (B/P) Ratio | Efficacy in Chronic Constriction Injury (CCI) Rat Model | Efficacy in Formalin-Induced Pain Model |
| BMS-986176/LX-9211 | >20 (rat) | Excellent efficacy | Demonstrated efficacy |
| LP-935509 | >2 | Reduces evoked pain responses | Reduces pain response in phase II |
| Compound 59 | Brain penetrant | Efficacious | Efficacious in phase II |
| Compound 58 | Excellent CNS penetration | Lower plasma exposure needed for similar efficacy to BMS-986176/LX-9211 | Not explicitly stated |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to inhibitor evaluation, the following diagrams are provided.
Caption: AAK1 signaling pathway in the context of neuropathic pain and its inhibition.
Caption: Experimental workflow for the evaluation of brain-penetrant AAK1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the evaluation of AAK1 inhibitors.
AAK1 Enzyme Inhibition Assay (IC50 Determination)
This assay quantifies the potency of a compound to inhibit the enzymatic activity of AAK1.
-
Reagents and Materials:
-
Recombinant human AAK1 enzyme.
-
Fluorescently labeled peptide substrate (e.g., a peptide derived from the μ2 subunit of the AP2 complex).
-
Adenosine triphosphate (ATP).
-
Test compounds (AAK1 inhibitors).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Microplate reader capable of detecting fluorescence.
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a microplate, add the AAK1 enzyme, the fluorescent peptide substrate, and the assay buffer.
-
Add the diluted test compounds to the wells. A control with DMSO alone is included.
-
Initiate the kinase reaction by adding a specific concentration of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Measure the fluorescence signal, which corresponds to the amount of phosphorylated substrate.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software.
-
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a widely used rodent model to induce neuropathic pain, mimicking chronic nerve compression.
-
Animals:
-
Adult male Sprague-Dawley rats or C57BL/6 mice.
-
-
Surgical Procedure:
-
Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).
-
Make a small incision on the lateral side of the thigh to expose the sciatic nerve.
-
Carefully dissect the nerve from the surrounding connective tissue.
-
Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for a period of 7-14 days for the development of neuropathic pain symptoms.
-
-
Behavioral Testing:
-
Assess mechanical allodynia using von Frey filaments. Measure the paw withdrawal threshold in response to the application of calibrated filaments to the plantar surface of the hind paw.
-
Assess thermal hyperalgesia using a plantar test apparatus. Measure the paw withdrawal latency in response to a radiant heat source.
-
Administer the test compound (AAK1 inhibitor) or vehicle orally or via another appropriate route.
-
Perform behavioral testing at various time points after compound administration to evaluate the reversal of pain-like behaviors.
-
Formalin-Induced Pain Model
The formalin test is used to assess behavioral responses to a persistent chemical noxious stimulus, which has two distinct phases of nociception.
-
Animals:
-
Adult male mice or rats.
-
-
Procedure:
-
Acclimate the animals to the observation chambers.
-
Administer the test compound (AAK1 inhibitor) or vehicle at a predetermined time before the formalin injection.
-
Inject a dilute solution of formalin (e.g., 2.5% in saline) into the plantar surface of one hind paw.
-
Immediately place the animal back into the observation chamber.
-
Record the amount of time the animal spends licking, biting, or flinching the injected paw.
-
The observation period is typically divided into two phases:
-
Phase I (acute phase): 0-5 minutes post-injection, reflecting direct activation of nociceptors.
-
Phase II (inflammatory phase): 15-40 minutes post-injection, involving central sensitization and inflammatory processes.
-
-
Analyze the data by comparing the nociceptive behaviors in the compound-treated groups to the vehicle-treated group for both phases. Brain-penetrant AAK1 inhibitors are expected to be particularly effective in reducing the phase II response.[1]
-
References
AAK1-IN-3 TFA: A Leap Forward in Selective AAK1 Inhibition for Neurological Research
A new generation of AAK1 inhibitors, exemplified by AAK1-IN-3 TFA, offers researchers enhanced potency, selectivity, and in vivo utility compared to first-generation compounds. This guide provides a detailed comparison, supported by experimental data, to assist researchers and drug development professionals in selecting the optimal tool for their studies of neuropathic pain and other neurological disorders.
Adaptor-associated kinase 1 (AAK1) has emerged as a promising therapeutic target for neuropathic pain.[1] As a key regulator of clathrin-mediated endocytosis, AAK1 is involved in various signaling pathways crucial for neuronal function.[2][3] The development of potent and selective AAK1 inhibitors is therefore of significant interest. This compound represents a significant advancement over earlier inhibitors, offering a more refined tool for dissecting the biological roles of AAK1.
Enhanced Potency and Selectivity Profile
This compound demonstrates high potency with an IC50 of 11 nM for AAK1.[4] A critical advantage of this compound lies in its improved selectivity profile compared to first-generation inhibitors like LP-935509. While LP-935509 is a potent AAK1 inhibitor, it also exhibits significant activity against the related kinases BIKE and GAK.[5] This off-target activity can confound experimental results and raises potential safety concerns. In contrast, advanced inhibitors such as BMS-986176 have been engineered for high selectivity against AAK1.[6]
| Inhibitor | AAK1 IC50 (nM) | BIKE IC50 (nM) | GAK IC50 (nM) | Reference |
| This compound | 11 | Not Reported | Not Reported | [4] |
| LP-935509 | 3.3 | 14 | 320 | [5] |
| BMS-986176 | 2 | >10,000 | >10,000 | [6] |
Superior Pharmacokinetic Properties
A key differentiator for in vivo research is the pharmacokinetic profile of an inhibitor. This compound is characterized as a brain-penetrant inhibitor with a brain-to-plasma (B/P) ratio of 1.3.[4] This is a significant feature for studying the central nervous system effects of AAK1 inhibition. For comparison, the first-generation inhibitor LP-935509 also shows good brain penetration with a B/P ratio of over 2.[2] The advanced inhibitor BMS-986176 exhibits an exceptional brain-to-plasma ratio of 20 in rats, indicating excellent CNS penetration.[7]
| Inhibitor | Brain-to-Plasma Ratio | Oral Bioavailability (%) | Half-life (h) | Species | Reference |
| This compound | 1.3 | Not Reported | Not Reported | Not Reported | [4] |
| LP-935509 | >2 | 100 | 3.6 | Mouse | [5] |
| LP-935509 | 2.3 | 50 | 4.0 | Rat | [8][9] |
| BMS-986176 | 20 | Favorable | Favorable | Rat | [7] |
AAK1 Signaling Pathways
AAK1 plays a crucial role in several signaling pathways, primarily through its function in clathrin-mediated endocytosis. Understanding these pathways is essential for interpreting the effects of AAK1 inhibition.
References
- 1. search.lib.jmu.edu [search.lib.jmu.edu]
- 2. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Experimental Reproducibility of AAK1-IN-3 TFA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data available for AAK1-IN-3 TFA, a potent inhibitor of Adaptor Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that has emerged as a significant therapeutic target for neuropathic pain and is under investigation for its role in other neurological disorders and viral infections.
At present, the detailed experimental results for this compound originate from a single primary publication from 2022. As such, independent replication of these findings in peer-reviewed literature is not yet available. This guide, therefore, focuses on presenting the existing data for this compound and comparing it with data from other well-characterized AAK1 inhibitors to provide a comprehensive resource for researchers.
AAK1 Signaling and Mechanism of Inhibition
AAK1 plays a crucial role in clathrin-mediated endocytosis (CME), a fundamental cellular process for internalizing cell-surface receptors and other molecules. AAK1 phosphorylates the μ2 subunit of the Adaptor Protein 2 (AP2) complex, a key step in the maturation of clathrin-coated pits. By inhibiting AAK1, compounds like this compound are expected to interfere with this process. This mechanism is relevant to its potential therapeutic effects, as AAK1 has been shown to negatively regulate WNT signaling by promoting the endocytosis of the LRP6 co-receptor.[1][2]
Caption: AAK1's role in Wnt signaling via clathrin-mediated endocytosis.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and compare it with other notable AAK1 inhibitors.
Table 1: In Vitro Biochemical Potency
| Compound | Type | Target(s) | IC50 / Ki | Source Publication(s) |
| This compound | Quinoline Analogue | AAK1 | 11 nM (IC50) | Hartz RA, et al. 2022[3][4] |
| LP-935509 | Pyrazolo[1,5-a]pyrimidine | AAK1, BIKE, GAK | 3.3 nM (IC50), 0.9 nM (Ki) | Kostich et al. 2016[5][6][7][8] |
| SGC-AAK1-1 | Acylaminoindazole | AAK1, BMP2K | 270 nM (IC50), 9 nM (Ki) | Wells C, et al. 2019[9][10] |
| TIM-098a | N/A | AAK1 | Not Reported (Biochemical) | Tokumitsu H, et al. 2024[11] |
Table 2: Cellular Potency and Target Engagement
| Compound | Cell Line | Assay Type | IC50 | Source Publication(s) |
| This compound | HEK293 | p-AP2M1 Inhibition | 108 nM | Hartz RA, et al. 2022[3] |
| LP-935509 | HEK293 | p-AP2M1 Inhibition | 2.8 nM | Kostich et al. 2016[5][12] |
| SGC-AAK1-1 | HEK293T | p-AP2M1 Inhibition | Dose-dependent inhibition shown | Agajanian et al. 2019[2] |
| SGC-AAK1-1 | Live Cells | NanoBRET Assay | 230 nM | SGC Website[10] |
| TIM-098a | COS-7 | p-AP2M1 Inhibition | 0.87 µM | Tokumitsu H, et al. 2024[11] |
Table 3: In Vivo and Pharmacokinetic Properties
| Compound | Species | Administration | Key Finding | Source Publication(s) |
| This compound | Mouse | 30 mg/kg (s.c.) | 46% reduction of μ2 phosphorylation in vivo. Brain/Plasma Ratio: 1.3. | Hartz RA, et al. 2022[3] |
| LP-935509 | Mouse | 10 mg/kg (p.o.) | Highly brain-penetrant (B/P ratio 3-4). Reverses pain behavior. | Kostich et al. 2016[6] |
Experimental Design and Protocols
Reproducibility of experimental results is contingent on detailed and robust methodologies. Below are generalized protocols representative of the experiments used to characterize AAK1 inhibitors.
Caption: A typical experimental workflow for characterizing AAK1 inhibitors.
Biochemical Kinase Assay (In Vitro IC50)
This assay measures the direct inhibitory effect of a compound on the AAK1 enzyme's ability to phosphorylate a substrate.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used. Recombinant AAK1 kinase, a biotinylated peptide substrate derived from the μ2 protein, and ATP are incubated with varying concentrations of the inhibitor. A europium-labeled anti-phospho-serine/threonine antibody and streptavidin-allophycocyanin (APC) are added.
-
Procedure:
-
Add AAK1 enzyme, peptide substrate, and inhibitor to a microplate.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature to allow phosphorylation.
-
Stop the reaction and add the detection reagents (europium-antibody and streptavidin-APC).
-
Read the plate on a TR-FRET-compatible reader.
-
-
Data Analysis: The ratio of APC to europium fluorescence is calculated. Data are plotted as percent inhibition versus inhibitor concentration, and the IC50 value is determined using a nonlinear regression curve fit.
Cellular Target Engagement Assay (Cellular IC50)
This assay confirms that the inhibitor can cross the cell membrane and engage its target within a cellular context.
-
Principle: Measure the phosphorylation of AAK1's endogenous substrate, AP2M1, at the Threonine 156 position (p-AP2M1) in cells treated with the inhibitor.
-
Procedure:
-
Culture cells (e.g., HEK293T or HT1080) in appropriate media.
-
Treat cells with a dose-response curve of the AAK1 inhibitor (e.g., this compound) for a defined period (e.g., 2 hours).
-
Lyse the cells and collect protein lysates.
-
Perform a Western blot using primary antibodies specific for p-AP2M1 (Thr156) and total AP2M1 (as a loading control).
-
Use fluorescently labeled secondary antibodies for detection and quantification.
-
-
Data Analysis: Quantify the band intensity for p-AP2M1 relative to total AP2M1. Plot the normalized phosphorylation level against inhibitor concentration to calculate the cellular IC50.
In Vivo Target Engagement
This experiment validates that the inhibitor reaches its target in a living organism and exerts a biological effect.
-
Principle: Administer the inhibitor to an animal model and measure the downstream biomarker of target engagement (p-AP2M1) in a relevant tissue, such as the brain or spinal cord.
-
Procedure:
-
Administer the compound (e.g., this compound at 30 mg/kg) to mice via a specific route (e.g., subcutaneous injection).
-
At a predetermined time point post-dose, euthanize the animals and harvest tissues of interest.
-
Prepare tissue homogenates and measure the levels of p-AP2M1 and total AP2M1 using Western blot or an equivalent quantitative immunoassay.
-
-
Data Analysis: Compare the ratio of p-AP2M1 to total AP2M1 in treated animals versus vehicle-treated controls to determine the percent reduction in target phosphorylation.
Conclusion
In contrast, inhibitors such as LP-935509 and the chemical probe SGC-AAK1-1 have been characterized in multiple studies, providing a broader base of publicly available data. When selecting an AAK1 inhibitor, researchers should weigh the high reported potency of this compound against the more extensively validated and reproduced data available for alternative compounds. This guide aims to provide the necessary context for making an informed decision based on the current state of published research.
References
- 1. researchgate.net [researchgate.net]
- 2. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. LP-935509 | AAK1 | Serine/threonin kinase | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. SGC-AAK1-1 | Structural Genomics Consortium [thesgc.org]
- 11. Development of a novel AAK1 inhibitor via Kinobeads-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Cross-Validation of AAK1 Inhibition: A Comparative Analysis of AAK1-IN-3 TFA and Genetic Models
A deep dive into the targeted suppression of Adaptor-Associated Kinase 1 (AAK1) reveals a strong correlation between pharmacological inhibition and genetic ablation. This guide provides a comparative analysis of the effects of the potent AAK1 inhibitor, AAK1-IN-3 TFA, and its extensively studied counterpart, LP-935509, with phenotypes observed in AAK1 genetic knockout and knockdown models. The presented data underscores the potential of AAK1 inhibitors in therapeutic areas, particularly in the management of neuropathic pain.
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis through the phosphorylation of the μ2 subunit (AP2M1) of the adaptor protein 2 (AP-2) complex.[1][2][3] This fundamental cellular process is integral to synaptic vesicle recycling, receptor internalization, and viral entry.[4][5] The validation of AAK1 as a therapeutic target has been significantly advanced by the parallel investigation of small molecule inhibitors and genetic models.
Pharmacological Inhibition of AAK1
A growing arsenal (B13267) of small molecule inhibitors targeting AAK1 has been developed, with this compound and LP-935509 emerging as prominent examples. These compounds have demonstrated high potency and selectivity for AAK1, enabling precise pharmacological interrogation of its function.
This compound is a brain-penetrant quinoline (B57606) analogue with a reported IC50 of 11 nM for AAK1.[6][7] In cellular assays using HEK293 cells, it inhibits AAK1 with an IC50 of 108 nM.[7] In vivo studies have shown that a 30 mg/kg subcutaneous administration of AAK1-IN-3 (compound (R)-31) TFA in C57BL6 mice results in a 46% reduction in the phosphorylation of the AAK1 substrate, μ2.[7]
LP-935509 is another potent, selective, and brain-penetrant AAK1 inhibitor.[1][4][8][9] It exhibits an IC50 of 3.3 nM in enzymatic assays and 2.8 nM in cellular assays for the inhibition of μ2 phosphorylation.[1][10] Its selectivity has been demonstrated against other kinases, with an IC50 of 14 nM for the closely related BIKE and 320 nM for GAK.[1][4]
Genetic Models of AAK1 Function
Genetic manipulation, including knockout and knockdown approaches, provides a complementary and crucial method for validating the on-target effects of pharmacological inhibitors.
AAK1 Knockout (KO) Mice have been instrumental in elucidating the role of AAK1 in pain signaling.[11][12] These mice exhibit a normal response to acute pain but show a significantly attenuated response to persistent inflammatory and neuropathic pain.[11][12]
AAK1 Knockdown (KD) models, typically employing RNA interference (siRNA or shRNA), have been utilized in various cell lines to probe the cellular functions of AAK1. These studies have revealed the involvement of AAK1 in processes such as transferrin recycling, epithelial-mesenchymal transition (EMT), and neurite outgrowth.[13][14][15]
Comparative Analysis: Pharmacological vs. Genetic Inhibition
The phenotypic outcomes of AAK1 inhibition via small molecules show remarkable concordance with those from genetic models, particularly in the context of neuropathic pain.
In Vitro Activity and Selectivity
The following table summarizes the in vitro potency of this compound and LP-935509.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | AAK1 | Enzymatic | 11 nM | [6] |
| AAK1 | Cellular (HEK293) | 108 nM | [7] | |
| LP-935509 | AAK1 | Enzymatic | 3.3 nM | [1][4] |
| AAK1 | Cellular (μ2 phosphorylation) | 2.8 nM | [1][10] | |
| BIKE | Enzymatic | 14 nM | [1][4] | |
| GAK | Enzymatic | 320 nM | [1][4] |
Neuropathic Pain Phenotype
The most striking cross-validation comes from neuropathic pain models, where both pharmacological inhibition and genetic knockout of AAK1 produce a similar antinociceptive phenotype.
| Model | Intervention | Key Findings | Reference |
| Formalin Test (Phase II) | AAK1 Knockout Mice | Markedly reduced number of flinches in the persistent pain phase. | [11][12] |
| LP-935509 (10, 30, 60 mg/kg, p.o.) | Dose-dependent reduction in paw flinching, with 30 and 60 mg/kg doses showing robust effects. | [16][17] | |
| Spinal Nerve Ligation (SNL) | AAK1 Knockout Mice | Failure to develop mechanical allodynia. | [11][12] |
| LP-935509 (10, 30, 60 mg/kg, p.o.) | Dose-dependent reversal of established mechanical allodynia. | [16] |
Cellular Phenotypes
While direct quantitative comparisons are more challenging, the cellular effects of AAK1 knockdown align with the known molecular function of AAK1, which is targeted by the inhibitors.
| Cellular Process | Intervention | Key Findings | Reference |
| Clathrin-Mediated Endocytosis | AAK1 Knockdown (siRNA) in HeLa cells | Impaired transferrin recycling, leading to accumulation in perinuclear endosomes. | [14] |
| Epithelial-Mesenchymal Transition (EMT) | AAK1 Complex Knockdown (RNAi) | Drastic decrease in the expression of NF-κB effector kinases and receptor tyrosine kinases, sensitizing cancer cells to targeted therapy. | [13][15] |
| Neurite Outgrowth | AAK1 Knockdown (shRNA/siRNA) | Potentiation of Neuregulin-1 (Nrg1)-driven neuritogenesis. | [11] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. web.mousephenotype.org [web.mousephenotype.org]
- 3. genecards.org [genecards.org]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. LP-935509 (LP935509) | AAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. LP-935509 | AAK1 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 10. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A refinement to the formalin test in mice | F1000Research [f1000research.com]
- 14. A Novel AAK1 Splice Variant Functions at Multiple Steps of the Endocytic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
